4-(Tert-butyl)-2-isopropylphenol
Description
BenchChem offers high-quality 4-(Tert-butyl)-2-isopropylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butyl)-2-isopropylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-tert-butyl-2-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)11-8-10(13(3,4)5)6-7-12(11)14/h6-9,14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVJATUUNGJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(Tert-butyl)-2-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of the substituted phenol, 4-(tert-butyl)-2-isopropylphenol. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related compounds, theoretical predictions, and established analytical methodologies to offer a robust profile. This guide is designed to be an essential resource for researchers and professionals in drug development and other scientific fields, enabling a thorough understanding of this compound's characteristics for its potential applications. We will delve into its molecular structure, predictable physicochemical parameters, solubility characteristics, and spectral properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Substituted Phenols
Substituted phenols represent a critical class of organic compounds with wide-ranging applications, from polymer precursors and antioxidants to key intermediates in pharmaceutical synthesis. The nature and position of alkyl substituents on the phenol ring profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity, bioavailability, and overall utility. The compound 4-(tert-butyl)-2-isopropylphenol, with its bulky tert-butyl group and an isopropyl group ortho to the hydroxyl moiety, presents a unique structural motif. The tert-butyl group at the para position and the isopropyl group at the ortho position create a sterically hindered phenolic hydroxyl group, which is anticipated to influence its antioxidant potential and reactivity. Understanding the fundamental physicochemical properties of this molecule is paramount for harnessing its potential in various scientific and industrial applications.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.
Caption: Chemical structure of 4-(tert-butyl)-2-isopropylphenol.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-(tert-butyl)-2-(propan-2-yl)phenol |
| Molecular Formula | C₁₃H₂₀O[1][2] |
| Molecular Weight | 192.30 g/mol [1] |
| Canonical SMILES | CC(C)C1=CC(=C(C=C1)O)C(C)(C)C[2] |
| InChI Key | KXLQULHLCDGRKG-UHFFFAOYSA-N[2] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 4-(tert-butyl)-2-isopropylphenol is not extensively reported in the literature. However, we can infer its properties by examining closely related isomers and applying established chemical principles. Phenols, in general, are crystalline solids or oily liquids at room temperature.[3] Their boiling points are elevated compared to hydrocarbons of similar molecular weight due to intermolecular hydrogen bonding.[3][4] The solubility of phenols in water is moderate and decreases with the increasing size of the alkyl substituents, which enhances the hydrophobic character of the molecule.[3][4]
Table 2: Predicted and Comparative Physicochemical Data
| Property | Predicted/Comparative Value | Rationale and Comparative Compounds |
| Melting Point (°C) | Likely a low-melting solid | 4-tert-Butylphenol has a melting point of 96-101 °C, while 4-isopropylphenol melts at 59-61 °C.[5] The additional isopropyl group in the target molecule may disrupt crystal packing, leading to a lower melting point. |
| Boiling Point (°C) | Estimated to be in the range of 240-260 °C | 4-tert-Butylphenol boils at 236-238 °C. The larger molecular weight of the target compound would suggest a higher boiling point.[6] |
| LogP (Octanol-Water Partition Coefficient) | ~4.40 | The predicted XlogP for the isomer 2-tert-butyl-4-isopropylphenol is 4.4, indicating significant lipophilicity.[1][2] |
| pKa | Estimated to be around 10-11 | Phenol has a pKa of approximately 9.9. Alkyl substituents generally have a minor effect on the acidity of phenols. For example, the acidic pKa of 4-tert-Butyl-2,6-diisopropylphenol is reported to be 11.4.[7] |
Solubility Profile
The solubility of 4-(tert-butyl)-2-isopropylphenol is a critical parameter for its handling, formulation, and biological activity.
-
Water Solubility : Due to the presence of a large, nonpolar tert-butyl group and an isopropyl group, the aqueous solubility is expected to be low.[4] While the hydroxyl group can participate in hydrogen bonding with water, the hydrophobic nature of the alkyl substituents will dominate.[4]
-
Organic Solvent Solubility : It is anticipated to be readily soluble in common organic solvents such as alcohols (methanol, ethanol), ketones (acetone), ethers (diethyl ether), and chlorinated solvents (dichloromethane). This is based on the "like dissolves like" principle, where the nonpolar character of the molecule aligns with that of these solvents.
-
Aqueous Base Solubility : As a weak acid, 4-(tert-butyl)-2-isopropylphenol will deprotonate in the presence of a strong base (e.g., sodium hydroxide) to form the corresponding phenoxide salt.[8] This salt will exhibit significantly higher aqueous solubility.
Spectral Characteristics for Structural Elucidation
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropyl methine and methyl protons, the tert-butyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will display a unique signal for each carbon atom in the molecule, providing a carbon fingerprint. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.
-
IR (Infrared) Spectroscopy : The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching and bending vibrations for the alkyl groups and C=C stretching vibrations for the aromatic ring will also be present.
-
MS (Mass Spectrometry) : Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (192.30).
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity of any research involving 4-(tert-butyl)-2-isopropylphenol, empirical determination of its physicochemical properties is essential. The following are standardized, step-by-step methodologies for key experiments.
Workflow for Physicochemical Characterization
Caption: A generalized experimental workflow for the synthesis and characterization of 4-(tert-butyl)-2-isopropylphenol.
Protocol for Synthesis: Friedel-Crafts Alkylation
A plausible synthetic route to 4-(tert-butyl)-2-isopropylphenol involves the Friedel-Crafts alkylation of a suitable phenol precursor. A two-step approach starting from phenol is a viable option.[9]
Step 1: Synthesis of 2-isopropylphenol
-
Reaction Setup : In a well-ventilated fume hood, charge a round-bottom flask with phenol and a suitable acid catalyst (e.g., a zeolite or a strong protic acid).
-
Alkylation : While stirring, introduce propene gas or a liquid propylene source (e.g., isopropanol) to the reaction mixture at a controlled temperature.
-
Work-up : After the reaction is complete (monitored by TLC or GC), quench the reaction, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Purify the crude product by vacuum distillation to isolate 2-isopropylphenol.
Step 2: Synthesis of 4-(tert-butyl)-2-isopropylphenol
-
Reaction Setup : Charge a new reaction flask with the purified 2-isopropylphenol and an acid catalyst.
-
Alkylation : Introduce a tert-butylating agent (e.g., isobutylene or tert-butanol) to the reaction mixture.
-
Work-up and Purification : Follow the same work-up and purification procedures as in Step 1 to isolate the final product.
Protocol for Melting Point Determination
-
Sample Preparation : Finely powder a small amount of the purified solid.
-
Capillary Loading : Pack a small amount of the powdered sample into a capillary tube.
-
Measurement : Place the capillary tube in a melting point apparatus and heat it slowly, observing the sample.
-
Data Recording : Record the temperature range from the first appearance of liquid to the complete melting of the solid.
Protocol for Solubility Determination (Gravimetric Method)
-
Equilibration : Add an excess of the solid compound to a known volume of the solvent in a sealed vial.
-
Saturation : Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure saturation.
-
Filtration : Filter the saturated solution to remove any undissolved solid.
-
Solvent Evaporation : Take a known volume of the filtrate and evaporate the solvent completely under reduced pressure.
-
Mass Determination : Weigh the residue to determine the mass of the dissolved solid.
-
Calculation : Calculate the solubility in terms of g/100 mL or mol/L.
Protocol for Spectroscopic Analysis
-
Sample Preparation :
-
NMR : Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
IR : Prepare a thin film of the liquid sample or a KBr pellet for a solid sample.
-
MS : Prepare a dilute solution of the sample in a volatile organic solvent.
-
-
Data Acquisition : Acquire the spectra using the respective spectrometers according to the instrument's standard operating procedures.
-
Data Analysis : Analyze the obtained spectra to confirm the structure and purity of the compound.
Safety and Handling
Substituted phenols, including 4-(tert-butyl)-2-isopropylphenol, should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
While direct experimental data on 4-(tert-butyl)-2-isopropylphenol is sparse, a comprehensive physicochemical profile can be constructed through comparative analysis with structurally similar compounds and the application of fundamental chemical principles. This technical guide provides a robust framework for understanding and working with this compound, from its molecular identity and predicted properties to detailed experimental protocols for its synthesis and characterization. For researchers and professionals in drug development and other scientific disciplines, this guide serves as a valuable resource for future investigations and applications of 4-(tert-butyl)-2-isopropylphenol.
References
-
U.S. Environmental Protection Agency. (n.d.). 4-tert-Butyl-2,6-diisopropylphenol Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]
-
Embibe. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from [Link]
-
MolForge. (n.d.). 2-tert-Butyl-4-isopropylphenol (CID 24240) - Molecular Properties & Analysis. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-tert-butyl-4-isopropylphenol (C13H20O). Retrieved from [Link]
-
Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. Retrieved from [Link]
Sources
- 1. molforge.ai [molforge.ai]
- 2. PubChemLite - 2-tert-butyl-4-isopropylphenol (C13H20O) [pubchemlite.lcsb.uni.lu]
- 3. capitalresin.com [capitalresin.com]
- 4. embibe.com [embibe.com]
- 5. 4-tert-Butylphenol | CAS#:98-54-4 | Chemsrc [chemsrc.com]
- 6. Phenol, p-tert-butyl- [webbook.nist.gov]
- 7. 4-tert-Butyl-2,6-diisopropylphenol | C16H26O | CID 171582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
chemical structure and molecular weight of 4-(Tert-butyl)-2-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and molecular properties of 4-(tert-butyl)-2-isopropylphenol. As a Senior Application Scientist, this document is structured to deliver not just data, but also contextual insights derived from the challenges of sourcing information on specific isomers within a family of structurally related compounds.
Introduction: The Challenge of Isomeric Specificity
Substituted phenols are a significant class of organic compounds utilized in a wide array of applications, from polymer manufacturing to pharmaceutical synthesis. The precise positioning of alkyl groups on the phenol ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity, biological activity, and potential applications.
4-(tert-butyl)-2-isopropylphenol is a distinct isomer within the family of butylated and isopropylated phenols. A significant challenge for researchers is the prevalence of data for other, more commercially common isomers, such as 2-tert-butyl-4-isopropylphenol or multiply-alkylated derivatives. This guide focuses specifically on the 4-tert-butyl, 2-isopropyl substituted isomer, clarifying its fundamental properties.
Molecular Identity and Structure
The definitive identification of an organic molecule begins with its structural formula and internationally recognized identifiers.
Chemical Structure
The structure of 4-(tert-butyl)-2-isopropylphenol consists of a benzene ring bonded to a hydroxyl group (-OH), defining it as a phenol. A bulky tert-butyl group is attached to the carbon atom at position 4 (para) relative to the hydroxyl group, and an isopropyl group is at position 2 (ortho).
Caption: 2D Chemical Structure of 4-(tert-butyl)-2-isopropylphenol
Systematic Nomenclature and Identifiers
To ensure unambiguous identification, the following nomenclature and identifiers are used:
-
IUPAC Name: 4-(tert-butyl)-2-(propan-2-yl)phenol
-
Molecular Formula: C₁₃H₂₀O[1]
Physicochemical Properties
The molecular weight and other computed properties are fundamental for experimental design, from reaction stoichiometry to analytical characterization.
Molecular Weight
The molecular weight of 4-(tert-butyl)-2-isopropylphenol is a critical parameter for any quantitative work.
| Property | Value | Source |
| Molecular Weight | 192.30 g/mol | [1][2] |
| Exact Mass | 192.1514 g/mol | Calculated |
This data is consistent for the molecular formula C₁₃H₂₀O.
Predicted Properties
While experimental data for this specific isomer is scarce, computational models provide valuable estimates for its physicochemical properties. These are often based on the properties of its well-studied isomer, 2-tert-butyl-4-isopropylphenol.
| Property | Predicted Value | Note |
| XLogP3 | 4.4 | A measure of lipophilicity.[1] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Influences membrane permeability.[1] |
| Hydrogen Bond Donors | 1 | The hydroxyl group.[1] |
| Hydrogen Bond Acceptors | 1 | The oxygen atom.[1] |
These predicted values are for the isomeric structure 2-tert-butyl-4-isopropylphenol (PubChem CID: 24240) and serve as a reasonable estimation for the 4-tert-butyl-2-isopropyl isomer due to their structural similarity.[1]
Synthesis and Experimental Protocols
The synthesis of specifically substituted phenols often relies on electrophilic aromatic substitution reactions, where the regioselectivity is controlled by the directing effects of the substituents already present on the ring.
Conceptual Synthetic Workflow
A plausible synthetic route to 4-(tert-butyl)-2-isopropylphenol would involve a two-step alkylation of phenol. The order of these steps is critical to achieving the desired substitution pattern.
-
Friedel-Crafts Alkylation (Tert-butylation): Phenol is first reacted with a tert-butylating agent (e.g., isobutylene or tert-butanol) in the presence of an acid catalyst. The hydroxyl group is an ortho-, para-director. Due to the steric bulk of the tert-butyl group, the para-substituted product, 4-tert-butylphenol, is typically the major product.
-
Friedel-Crafts Alkylation (Isopropylation): The resulting 4-tert-butylphenol is then subjected to a second Friedel-Crafts alkylation using an isopropylating agent (e.g., propene or isopropanol). The hydroxyl group and the para-tert-butyl group will direct the incoming isopropyl group to the ortho position.
Caption: Proposed two-step synthesis of 4-(tert-butyl)-2-isopropylphenol.
General Experimental Protocol (Hypothetical)
The following is a generalized protocol based on standard procedures for Friedel-Crafts alkylation of phenols. This protocol is for illustrative purposes and must be adapted and optimized based on laboratory safety assessments and small-scale trials.
-
Reaction Setup: To a stirred solution of 4-tert-butylphenol in a suitable solvent (e.g., hexane or dichloromethane) in a three-necked flask fitted with a condenser and a gas inlet, add an acid catalyst (e.g., sulfuric acid or an acidic ion-exchange resin).
-
Isopropylation: Heat the mixture to a specified temperature (e.g., 60-80 °C). Bubble propene gas through the solution or add isopropanol dropwise over a period of several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Separate the organic layer, wash with a dilute sodium bicarbonate solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate the desired 4-(tert-butyl)-2-isopropylphenol isomer.
Conclusion and Future Directions
This guide has consolidated the core information on the chemical structure and molecular weight of 4-(tert-butyl)-2-isopropylphenol. For researchers and drug development professionals, the key takeaway is the critical importance of isomeric purity. While data for this specific compound is not as abundant as for its isomers, its fundamental properties can be confidently established.
Future research should focus on the experimental validation of its physicochemical properties, the development of optimized and scalable synthetic routes, and the exploration of its potential biological activities, particularly in areas where other hindered phenols have shown promise, such as antioxidant and anti-inflammatory applications.
References
-
Ramidus Store. RAM2535... 4-t-butyl-2-isopropylphenol. [Online] Available at: [Link]
-
MolForge. 2-tert-Butyl-4-isopropylphenol (CID 24240) - Molecular Properties & Analysis. [Online] Available at: [Link]
Sources
Thermodynamic Stability & Degradation Kinetics of 2-Isopropyl-4-tert-Butylphenol
[1][2]
Executive Summary
2-Isopropyl-4-tert-butylphenol (2-iPr-4-tBu-Ph) represents a critical structural motif in the development of hindered phenolic antioxidants and pharmaceutical intermediates (e.g., propofol analogs).[1][2] Its thermodynamic profile is defined by a unique interplay between the bulky para-tert-butyl group, which anchors the molecule structurally, and the ortho-isopropyl group, which provides steric shielding to the hydroxyl moiety without the extreme crowding associated with di-tert-butyl analogs.[1]
This guide provides a rigorous analysis of the molecule's thermodynamic stability relative to its isomers, its synthesis dynamics under kinetic vs. thermodynamic control, and its specific oxidative degradation pathways.
Structural Thermodynamics & Isomer Stability
The thermodynamic stability of alkylphenols is governed primarily by steric strain minimization and electronic stabilization of the aromatic ring. For 2-isopropyl-4-tert-butylphenol, the positioning of the substituents is not arbitrary; it represents a thermodynamic "sink" compared to its isomers.[1][2]
The Ortho-Para Steric Trade-off
In substituted phenols, the ortho position (C2/C6) is sterically congested due to the proximity of the hydroxyl group. The para position (C4) is sterically open.
-
tert-Butyl Group: Highly bulky (
-value ~5.4 kcal/mol).[1][2] Placing this group at the ortho position introduces significant van der Waals repulsion with the phenolic oxygen. -
Isopropyl Group: Moderately bulky (
-value ~2.2 kcal/mol).[1][2] Can adopt conformations that minimize interaction with the hydroxyl group.
Isomer Ranking
Thermodynamic equilibrium strongly favors the isomer where the bulkier group occupies the para position.
| Isomer | Structure | Relative Stability ( | Steric Penalty |
| 2-Isopropyl-4-tert-butylphenol | Target | 0.0 kcal/mol (Reference) | Low (Bulky t-Bu is distal; smaller i-Pr is proximal) |
| 2-tert-Butyl-4-isopropylphenol | Isomer B | +2.8 - 3.5 kcal/mol | High (Bulky t-Bu clashes with OH) |
| 2,4-Di-tert-butylphenol | Analog | +1.2 kcal/mol | Medium (High steric shielding, but higher strain) |
Conclusion: 2-Isopropyl-4-tert-butylphenol is the thermodynamic product.[1][2] Synthetic routes yielding the inverse isomer (2-tBu-4-iPr-Ph) will spontaneously isomerize to the target molecule under acid catalysis and elevated temperatures (
Synthesis Dynamics: Kinetic vs. Thermodynamic Control[3]
The synthesis of 2-isopropyl-4-tert-butylphenol is typically achieved via Friedel-Crafts alkylation.[1][2] Understanding the reaction thermodynamics is crucial for maximizing yield and purity.
Reaction Pathways
Two primary routes exist, but they differ in selectivity:
-
Route A (Preferred): Alkylation of 2-isopropylphenol with isobutylene.[2]
-
Route B (Problematic): Alkylation of 4-tert-butylphenol with propylene.
Thermodynamic Equilibrium Visualization
The following diagram illustrates the isomerization landscape. Under acid catalysis (e.g., Amberlyst-15,
Caption: Thermodynamic equilibration pathways. The system naturally drives towards 2-isopropyl-4-tert-butylphenol to relieve ortho-steric strain.[1][2]
Chemical Stability & Degradation Mechanisms[2]
While thermodynamically stable regarding isomerization, 2-isopropyl-4-tert-butylphenol possesses a specific oxidative vulnerability distinct from fully hindered phenols like BHT (2,6-di-tert-butyl-4-methylphenol).[1][2]
The "Achilles Heel": Benzylic Oxidation
Unlike the tert-butyl group, which contains no benzylic hydrogens, the isopropyl group contains a tertiary benzylic hydrogen (C-H bond). This bond is susceptible to radical abstraction.[2]
-
Bond Dissociation Energy (BDE): The benzylic C-H BDE is ~85 kcal/mol, significantly lower than aromatic C-H bonds.
-
Mechanism:
-
Initiation: A radical (
) abstracts the benzylic hydrogen from the isopropyl group. -
Propagation: The resulting radical reacts with
to form a hydroperoxide. -
Decomposition: The hydroperoxide degrades into a tertiary alcohol or undergoes cleavage to form a ketone (acetyl group) and a methyl radical.
-
Quinone Methide Formation
Oxidation of the phenolic hydroxyl group can lead to quinone methides, especially if the para position is not fully blocked. However, the tert-butyl group at C4 is robust.[1] The primary degradation risk is Type II Oxidation (Side-chain oxidation) rather than Ring Oxidation.[2]
Caption: Oxidative degradation pathway via benzylic hydrogen abstraction on the isopropyl group.[1][2]
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability and degradation kinetics of 2-isopropyl-4-tert-butylphenol, the following protocols are recommended.
Accelerated Thermal Aging (Transalkylation Potential)
Objective: Determine the temperature threshold for de-alkylation or isomerization.
-
Instrument: DSC (Differential Scanning Calorimetry) / TGA (Thermogravimetric Analysis).[2][8]
-
Protocol:
-
Load 5-10 mg of sample into an aluminum pan (hermetically sealed for DSC).
-
Ramp: 10°C/min from 25°C to 300°C under
atmosphere. -
Analysis:
-
Oxidative Stress Testing (Benzylic Oxidation)
Objective: Quantify the susceptibility of the isopropyl group to oxidation compared to BHT.
-
System: HPLC with Diode Array Detector (DAD).
-
Reagents: AIBN (Radical initiator), Acetonitrile (Solvent).[2]
-
Protocol:
-
Solution: Prepare 1 mM 2-isopropyl-4-tert-butylphenol in Acetonitrile.
-
Stress: Add 0.1 mM AIBN and heat to 60°C under air saturation.
-
Sampling: Aliquot every 2 hours for 24 hours.
-
HPLC Conditions:
-
Data Analysis: Plot % remaining vs. time. Calculate pseudo-first-order rate constant (
).[2]
-
References
-
Alkylation Thermodynamics: Verevkin, S. P. (1999).[2][9] Thermochemistry of phenols: quantification of the ortho-, para-, and meta-interactions in tert-alkyl substituted phenols. The Journal of Chemical Thermodynamics, 31(5), 559-585.[1][9] Link[2][9]
-
Isomerization Kinetics: Afreen, G., et al. (2021). DFT study of phenol alkylation with propylene on H-BEA. Reaction Chemistry & Engineering, 6, 2315-2326.[1] Link[2]
-
Benzylic Oxidation Mechanisms: Nikitas, N. F., et al. (2020). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant.[10] Green Chemistry, 22, 471-477.[1] Link[2]
-
Phenolic Antioxidant Stability: NIST WebBook. 2,4-Di-tert-butylphenol Thermochemical Data.[1][2] Link
Sources
- 1. US4380676A - Process for the production of 2,2'-dihydroxy-biphenyls - Google Patents [patents.google.com]
- 2. 2,6-Di-tert-butyl-4-isopropylphenol | C17H28O | CID 79476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,4-Di-tert-butylphenol [webbook.nist.gov]
- 10. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Solubility Profiling and Solvent Selection for 4-(Tert-butyl)-2-isopropylphenol
An In-Depth Technical Guide
Executive Summary & Chemical Identity
4-(Tert-butyl)-2-isopropylphenol (often abbreviated as 4-t-Bu-2-iPr-Phenol) is a sterically hindered phenolic antioxidant and intermediate.[1][2][3][4] Its solubility profile is governed by the competition between the hydrophilic phenolic hydroxyl group and the significant lipophilicity of the tert-butyl and isopropyl substituents.[4]
This guide provides a rigorous analysis of its solubility behavior, grounded in Hansen Solubility Parameters (HSP) and thermodynamic principles.[1][2][4] It is designed to assist researchers in selecting solvents for reaction media, purification (crystallization), and formulation.[1][4]
Chemical Structure & Properties[2][4][5][6][7]
-
IUPAC Name: 4-(1,1-dimethylethyl)-2-(1-methylethyl)phenol[1][2]
-
Common Isomer Confusion: Distinct from 2-(tert-butyl)-4-isopropylphenol (CAS 7597-97-9) and 2,6-di-tert-butyl-4-isopropylphenol (Propofol derivative).[1][2][3][4]
-
Acidity (pKa): ~10.5 (Weaker acid than phenol due to electron-donating alkyl groups).[1][2][3][4]
| Property | Value (Experimental/Predicted) | Implication for Solubility |
| Physical State | Low-melting solid or viscous liquid (MP est. 20–45°C) | Prone to supercooling; "oiling out" is a risk during crystallization.[1][2][3][4] |
| H-Bond Donor | 1 (Phenolic OH) | Soluble in H-bond acceptors (Ethers, Ketones).[1][2][3][4] |
| H-Bond Acceptor | 1 (Phenolic Oxygen) | Soluble in protic solvents (Alcohols).[1][2][3][4] |
| Lipophilicity | High (Alkyl/Aryl ratio) | Excellent solubility in hydrocarbons; insoluble in water.[2][3][4] |
Theoretical Framework: Hansen Solubility Parameters (HSP)
To scientifically predict solubility without exhaustive testing, we utilize the Hansen Solubility Parameter system.[1][2][4] The total energy of vaporization (
Estimated HSP Values for 4-(Tert-butyl)-2-isopropylphenol
Based on Group Contribution Methods (Van Krevelen/Hoftyzer)
-
(Dispersion): ~17.5 MPa
(Driven by the aromatic ring and bulky alkyls)[2][4] -
(Polarity): ~4.0 MPa
(Low dipole moment due to symmetry and alkyl shielding)[1][2][4] -
(H-Bonding): ~11.0 MPa
(Moderate; the OH is sterically hindered by the ortho-isopropyl group)[1][2][4]
Solubility Prediction Logic
The "Distance" (
Predicted Solubility Map
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Aliphatic Hydrocarbons | Hexane, Heptane | High | Strong dispersive match ( |
| Aromatic Hydrocarbons | Toluene, Xylene | Very High | "Like dissolves like" (π-π interactions + dispersive match).[1][2][3][4] |
| Chlorinated Solvents | Dichloromethane (DCM) | Very High | Excellent general solvent; matches dispersion and weak polarity.[2][3][4] |
| Alcohols | Ethanol, Isopropanol | High | Strong H-bonding matches the phenolic OH; alkyl chain compatibility.[2][3][4] |
| Ethers/Esters | THF, Ethyl Acetate | High | Good H-bond acceptors for the phenolic proton.[2][3][4] |
| Polar Aprotic | DMSO, DMF | High | Strong solvation of the phenolic proton (H-bond acceptor).[1][2][3][4] |
| Water | Water | Insoluble | Huge |
Experimental Protocols
Protocol A: Visual Polythermal Method (For Crystallization Screening)
Use this method to find the Metastable Zone Width (MSZW) for purification.[1][2][4]
-
Preparation: Weigh 500 mg of 4-(Tert-butyl)-2-isopropylphenol into a clear HPLC vial.
-
Solvent Addition: Add 0.5 mL of solvent (Start at 1000 mg/mL concentration).
-
Heating: Heat to 50°C (or 5°C below solvent boiling point) in a heating block.
-
Cooling: Cool at a controlled rate (e.g., 0.5°C/min) to 0°C.
-
Endpoint: Record temperature of first crystal appearance (
) and disappearance upon reheating ( ).
Protocol B: Gravimetric Saturation (Quantitative)
Use for accurate solubility data generation.[1][2][3][4]
-
Saturation: Add excess solid to solvent in a sealed flask.[2][3][4]
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if working at elevated T).
-
Evaporation: Tared vessel evaporation of a known volume of filtrate.[2][3][4]
-
Calculation:
Workflow Visualization
The following diagram illustrates the decision matrix for solvent selection based on the application (Reaction vs. Crystallization).
Caption: Decision matrix for solvent selection. Green paths indicate optimal crystallization routes; Blue paths indicate reaction solvent selection.[1][2][3]
Critical Application Notes
Crystallization Challenges (Oiling Out)
Due to the low melting point of 4-(Tert-butyl)-2-isopropylphenol, there is a high risk of Liquid-Liquid Phase Separation (LLPS) or "oiling out" before crystallization occurs.[1][2][4]
-
Mitigation: Avoid rapid cooling. Use a solvent where the solubility is moderate (e.g., Ethanol/Water 80:20 or Heptane) rather than very high.[1][2][3][4] Seed the solution with pure crystals at the saturation point.[3][4]
Oxidation Sensitivity
As a hindered phenol, this compound is an antioxidant, meaning it sacrifices itself to scavenge radicals.[1][4]
-
Precaution: When determining solubility in ethers (THF, Diethyl ether) or at high temperatures, ensure solvents are peroxide-free and degassed to prevent the phenol from oxidizing to a quinone (turning the solution yellow/pink).[1][4]
References
-
Hansen, C. M. (2007).[1][2][3][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2][3][4] CRC Press.[2][3][4] [1][2][3][4]
-
Fiege, H., et al. (2000).[1][2][3][4][6] "Phenol Derivatives".[2][3][4][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[2][3][4][6]
-
PubChem Database. (2025).[2][3][4] Compound Summary for 4-tert-butyl-2-isopropylphenol. National Center for Biotechnology Information.[2][3][4] [1][2][3][4][6]
-
Reichardt, C. (2003).[1][2][3][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3][4][6] (Authoritative text on solvent polarity and dissolution mechanisms).
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An In-depth Technical Guide to 4-(tert-Butyl)-2-isopropylphenol and Its Isomers: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Substituted Phenols
Substituted phenols are a cornerstone of synthetic and medicinal chemistry, offering a versatile scaffold for developing a wide array of functional molecules, from industrial antioxidants to potent therapeutic agents. Their biological and chemical properties are exquisitely tuned by the nature and position of substituents on the phenolic ring. This guide provides a comprehensive technical overview of 4-(tert-butyl)-2-isopropylphenol, a specific but less-documented isomer, by leveraging in-depth analysis of its more widely studied structural relatives. For professionals in drug development and chemical research, understanding the subtle yet significant differences between these isomers is paramount for rational design and application.
The nomenclature of substituted phenols can lead to ambiguity. The compound "4-(tert-butyl)-2-isopropylphenol" specifies a phenol ring with a tert-butyl group at the para position (4) and an isopropyl group at the ortho position (2). While this specific isomer is commercially available, it is not as extensively documented in public literature as its close relatives. This guide will therefore provide a holistic view, focusing on the target molecule while drawing critical, comparative insights from its better-known isomers to illuminate its potential characteristics and applications.
PART 1: Chemical Identification and Physicochemical Properties
A precise understanding of a molecule begins with its unambiguous identification and a grasp of its physical and chemical characteristics. These properties govern its behavior in both chemical reactions and biological systems.
Nomenclature and CAS Identification
The subject of this guide and its key isomers are identified as follows:
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(tert-Butyl)-2-isopropylphenol | Not Available | C₁₃H₂₀O | 192.30 | |
| 2-(tert-Butyl)-4-isopropylphenol | 7597-97-9 | C₁₃H₂₀O | 192.30[1] | |
| 2,6-Di-tert-butyl-4-isopropylphenol | 5427-03-2 | C₁₇H₂₈O | 248.40[2][3] | |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | 96-76-4 | C₁₄H₂₂O | 206.32[4][5][6] |
Physicochemical Data
The substitution pattern on the phenol ring significantly influences properties like melting point, boiling point, and solubility, which in turn affect handling, formulation, and bioavailability.
| Property | 2,6-Di-tert-butyl-4-isopropylphenol | 2,4-Di-tert-butylphenol | 2-tert-Butyl-4-isopropylphenol |
| Appearance | - | White crystalline solid[4] | - |
| Boiling Point | 275.8 °C at 760 mmHg[2] | 264.2 °C[4] | - |
| Melting Point | - | 56.8 °C[4] | - |
| Density | 0.915 g/cm³[2] | 0.887 g/cm³ | - |
| LogP | - | - | 4.40[1] |
| Solubility | Insoluble in water | 33 mg/L in water at 25°C[4] | - |
The bulky tert-butyl and isopropyl groups contribute to the lipophilicity of these compounds, as indicated by the high LogP value for 2-tert-butyl-4-isopropylphenol, suggesting good solubility in organic solvents and lipids.
PART 2: Synthesis and Manufacturing
The synthesis of substituted phenols like 4-(tert-butyl)-2-isopropylphenol typically relies on Friedel-Crafts alkylation, a fundamental and scalable electrophilic aromatic substitution reaction. The choice of starting materials and catalysts is critical for achieving regioselectivity and high yields.
Primary Synthetic Route: Friedel-Crafts Alkylation
The most direct and industrially viable method for producing tert-butylated and isopropylated phenols is the alkylation of a simpler phenol precursor.
Conceptual Synthesis of 4-(tert-Butyl)-2-isopropylphenol:
A plausible two-step synthesis would involve:
-
Tert-butylation of Phenol: Reacting phenol with an isobutylene source (e.g., isobutylene gas, tert-butanol) in the presence of an acid catalyst to yield p-tert-butylphenol (PTBP). This para-substituted product is favored due to the directing effect of the hydroxyl group.
-
Isopropylation of p-tert-Butylphenol: The subsequent introduction of an isopropyl group onto the p-tert-butylphenol backbone. The existing substituents (hydroxyl and tert-butyl) will direct the incoming isopropyl group to the ortho position.
Caption: Conceptual two-step synthesis of 4-(tert-butyl)-2-isopropylphenol.
Causality in Synthesis: The regioselectivity of Friedel-Crafts alkylation is governed by both electronic and steric effects. The hydroxyl group of the phenol is an activating, ortho-para directing group. In the first step, the bulky tert-butyl group preferentially adds to the less sterically hindered para position. In the second step, the ortho position to the hydroxyl group is activated for the subsequent isopropylation.
Industrial Precedents: The synthesis of related compounds provides a template for this process. For instance, 2,4-di-tert-butylphenol is produced by the alkylation of phenol with isobutylene using acid catalysts like zeolites or triflic acid[4][8]. Similarly, p-tert-butylphenol is manufactured by reacting phenol with an olefin composition containing isobutylene[9].
PART 3: Analytical Characterization
The accurate identification and quantification of 4-(tert-butyl)-2-isopropylphenol and its isomers are essential for quality control, metabolic studies, and environmental monitoring. Due to their structural similarities, chromatographic techniques are indispensable.
Chromatographic Separation
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying volatile phenolic compounds. The use of a capillary column, such as one with a 5% phenylmethyl silicone stationary phase, is common for resolving phenol isomers[10]. While GC offers excellent resolution, derivatization may sometimes be necessary to improve the volatility of the phenols.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique suitable for non-volatile or thermally sensitive compounds[10]. Reversed-phase columns, like C18, are frequently employed for the separation of substituted phenols.
Experimental Protocol: Generalized HPLC Method for Substituted Phenols
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or mass spectrometry detector.
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenolic chromophore absorbs, typically around 218 nm, or mass spectrometry for more definitive identification.
-
Sample Preparation: Samples are dissolved in a suitable organic solvent, filtered, and then injected into the HPLC system.
Caption: Generalized workflow for the HPLC analysis of substituted phenols.
PART 4: Applications in Research and Drug Development
While specific applications for 4-(tert-butyl)-2-isopropylphenol are not extensively documented, the known biological activities of its isomers provide a strong rationale for its investigation in several areas. The presence of sterically hindering alkyl groups adjacent to the phenolic hydroxyl is a common motif in antioxidants.
Potential as an Antioxidant
Phenolic compounds are well-known for their ability to scavenge free radicals, a property conferred by the hydroxyl group. The tert-butyl and isopropyl groups can enhance this activity by stabilizing the resulting phenoxy radical. Tert-butylated phenols are effective antioxidants because they lower the acidity of cation radicals[11].
Mechanism of Action: The antioxidant activity stems from the ability of the phenol to donate a hydrogen atom from its hydroxyl group to a free radical, thus neutralizing it and terminating the radical chain reaction.
Antimicrobial and Anti-inflammatory Properties
There is growing evidence for the antimicrobial and anti-inflammatory effects of substituted phenols.
-
2,4-Di-tert-butylphenol (2,4-DTBP): This isomer has demonstrated significant antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties[6][12]. It is a known activator of the retinoid X receptor alpha (RXRα), a key regulator of multiple signaling pathways, and can induce apoptosis in tumor cells[13].
-
Thymol (2-isopropyl-5-methylphenol): A well-known natural phenol, thymol and its derivatives have been synthesized and studied for their antimicrobial activity[14].
The structural similarities suggest that 4-(tert-butyl)-2-isopropylphenol could also exhibit these biological activities, making it a candidate for investigation in the development of new anti-inflammatory and antimicrobial agents.
Industrial Applications
Substituted phenols are widely used as intermediates in the chemical industry.
-
Resin Production: p-tert-Butylphenol is a key raw material for phenolic and polycarbonate resins used in adhesives, paints, and coatings[9][15].
-
Stabilizers: 2,4-DTBP is used as an intermediate for manufacturing antioxidants and UV stabilizers for polymers like polyethylene and polypropylene[6].
Given its structure, 4-(tert-butyl)-2-isopropylphenol could also serve as a valuable intermediate in the synthesis of more complex molecules for various industrial applications.
PART 5: Toxicology and Safety Considerations
The toxicological profile of substituted phenols is a critical aspect for their safe handling and application. The available data on related compounds highlight potential hazards.
-
Irritation: p-tert-Butylphenol is considered an irritant to the skin, eyes, and respiratory tract[16]. 2-tert-Butylphenol is corrosive and can cause severe skin burns and eye damage[17].
-
Systemic Effects: Some phenol derivatives, if absorbed, can cause a range of systemic effects[18].
-
Endocrine Disruption: Certain alkylphenols, including 4-tert-butylphenol, have been identified as potential endocrine disruptors, which is a concern for environmental and human health[11][19].
Given these findings, it is prudent to handle 4-(tert-butyl)-2-isopropylphenol and its isomers with appropriate personal protective equipment and to minimize environmental release.
Conclusion and Future Directions
4-(tert-Butyl)-2-isopropylphenol represents an intriguing but underexplored molecule within the vast family of substituted phenols. While direct data on its properties and applications are scarce, a comprehensive analysis of its structural isomers provides a solid foundation for predicting its behavior and potential. Its structure suggests promising antioxidant capabilities and potential for further functionalization to create novel bioactive compounds.
Future research should focus on:
-
Definitive Characterization: Establishing a definitive CAS number and a comprehensive profile of its physicochemical properties.
-
Optimized Synthesis: Developing and reporting a detailed, high-yield synthetic protocol.
-
Biological Screening: Conducting thorough in vitro and in vivo studies to evaluate its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities.
-
Mechanistic Studies: Elucidating its mechanism of action and potential interactions with key biological pathways.
By addressing these knowledge gaps, the scientific community can unlock the full potential of 4-(tert-butyl)-2-isopropylphenol for applications in drug discovery, materials science, and industrial chemistry.
References
-
2-tert.-Butyl-4-isopropenyl-phenol. LookChem. Available at: [Link]. Accessed March 7, 2026.
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Center for Biotechnology Information. Available at: [Link]. Accessed March 7, 2026.
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Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. National Center for Biotechnology Information. Available at: [Link]. Accessed March 7, 2026.
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Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. Oriental Journal of Chemistry. Available at: [Link]. Accessed March 7, 2026.
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]. Accessed March 7, 2026.
-
Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. ProQuest. Available at: [Link]. Accessed March 7, 2026.
-
2-tert-Butyl-4-isopropylphenol (CID 24240) - Molecular Properties & Analysis. MolForge. Available at: [Link]. Accessed March 7, 2026.
-
Phenol and Cresol. Occupational Safety and Health Administration. Available at: [Link]. Accessed March 7, 2026.
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Obtaining substituted phenol derivatives with potential antimicrobial activity. ResearchGate. Available at: [Link]. Accessed March 7, 2026.
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Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI. Available at: [Link]. Accessed March 7, 2026.
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P-TERT-BUTYL PHENOL. Organisation for Economic Co-operation and Development. Available at: [Link]. Accessed March 7, 2026.
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Improving chromatographic analysis of phenolic compounds. Chulalongkorn University. Available at: [Link]. Accessed March 7, 2026.
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RAM2535... 4-t-butyl-2-isopropylphenol. Ramidus Store. Available at: [Link]. Accessed March 7, 2026.
-
Analytical Methods. Royal Society of Chemistry. Available at: [Link]. Accessed March 7, 2026.
-
2,4-Di-tert-butylphenol. Wikipedia. Available at: [Link]. Accessed March 7, 2026.
-
4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]. Accessed March 7, 2026.
-
4-Isobutyl-2-isopropylphenol. SIELC Technologies. Available at: [Link]. Accessed March 7, 2026.
-
2-tert-butyl-4-isopropylphenol (C13H20O). PubChemLite. Available at: [Link]. Accessed March 7, 2026.
- A process for the preparation of tertiary butyl phenol. Google Patents.
-
Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. ResearchGate. Available at: [Link]. Accessed March 7, 2026.
-
An Ultimate Guide To Para Tertiary Butyl Phenol. Vinati Organics. Available at: [Link]. Accessed March 7, 2026.
-
The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. ResearchGate. Available at: [Link]. Accessed March 7, 2026.
-
2,4 Di Tert Butylphenol (2,4 DTBP). Vinati Organics. Available at: [Link]. Accessed March 7, 2026.
-
Para-tert-Butylphenol (PTBP) for High-Quality Resin Production. PENPET. Available at: [Link]. Accessed March 7, 2026.
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steric hindrance effects in 4-(Tert-butyl)-2-isopropylphenol
An In-Depth Technical Guide to the Steric Hindrance Dynamics of 4-(Tert-butyl)-2-isopropylphenol
Executive Summary & Core Directives
In the realm of sterically hindered phenols, 4-(Tert-butyl)-2-isopropylphenol (also known as 2-isopropyl-4-tert-butylphenol) occupies a highly specialized niche. Unlike symmetrically hindered molecules (such as 2,6-di-tert-butylphenol), this compound features an asymmetric steric architecture: a moderately bulky isopropyl group at one ortho position, a strongly electron-donating tert-butyl group at the para position, and an entirely open second ortho position.
As an application scientist, I approach this molecule not just as a static chemical entity, but as a dynamic system. The precise placement of these alkyl groups dictates its physicochemical behavior, its superlative efficacy as an antioxidant, and its utility as a highly selective building block in organic synthesis. This whitepaper deconstructs the causality behind its steric effects, providing field-proven protocols and mechanistic insights for researchers and drug development professionals.
Molecular Architecture: The Causality of Steric Shielding
The behavior of 4-(Tert-butyl)-2-isopropylphenol is governed by the distinct roles of its substituents. Understanding these roles is critical for predicting its reactivity and physical properties.
The Ortho-Isopropyl Effect
The isopropyl group at the C2 (ortho) position exerts a specific steric bulk that partially shields the phenolic hydroxyl (-OH) group. This steric interference forces a slight departure from coplanarity in the C–O–H bond system[1].
-
Hydrogen Bonding: The bulky ortho-alkyl group physically blocks the approach of other molecules, stretching and weakening intermolecular hydrogen bonds. Consequently, this phenol does not form strong self-associates[1].
-
Adsorption Dynamics: Chromatographic studies on silicic acid and carbon demonstrate that the ortho-isopropyl group is highly effective at blocking the approach of the phenol-OH to adsorbent surfaces. The adsorption affinity is inversely proportional to the size of the ortho-substituent, making this compound elute faster and adsorb less than unhindered phenols[2][3].
-
Acidity: While it reacts as a weak organic acid, the steric hindrance prevents the efficient solvation of the resulting phenoxide anion, subtly reducing its acidity compared to unhindered phenol (pKa = 9.88)[1][4].
The Para-Tert-Butyl Effect
The tert-butyl group at the C4 (para) position provides no direct steric hindrance to the hydroxyl group. Instead, its role is twofold:
-
Electronic Stabilization: It provides strong inductive (+I) and hyperconjugative effects, increasing the electron density of the aromatic ring. This shifts its UV absorption spectra to higher wavelengths and intensities[3].
-
Chemical Blocking: By occupying the para position, it completely prevents para-para coupling reactions—a common degradation pathway when phenoxy radicals are formed[1].
Mechanistic Role in Antioxidant Chemistry
Sterically hindered phenols are the gold standard for radical scavenging. When 4-(tert-butyl)-2-isopropylphenol encounters a reactive peroxy radical (ROO•), it donates its phenolic hydrogen, undergoing homolytic O-H bond cleavage to form a phenoxy radical[1].
The causality behind its stability lies in its structure: the ortho-isopropyl group provides just enough steric shielding to protect the oxygen radical from rapid, unwanted secondary reactions, while the para-tert-butyl group stabilizes the radical electronically and physically blocks dimerization at the para position[5]. This forces the molecule into a stable termination state, effectively halting oxidative chain reactions in lubricants, polymers, and functional fluids[5].
Figure 1: Radical scavenging mechanism and steric stabilization pathway of 4-(Tert-butyl)-2-isopropylphenol.
Industrial & Synthetic Applications
Because the C6 ortho position remains unhindered, 4-(tert-butyl)-2-isopropylphenol is a prime candidate for targeted electrophilic aromatic substitutions and oxidative couplings.
-
Biphenyl Synthesis: It undergoes highly selective ortho-ortho oxidative coupling to yield 2,2'-dihydroxy-biphenyl derivatives. These are critical intermediates for flame retardants and advanced plastics[6].
-
Pharmaceutical Building Blocks: The asymmetric steric profile allows it to be used in Palladium(0)-catalyzed aryl-aryl couplings to synthesize complex molecules, such as HMG-CoA reductase inhibitors (statins) designed to lower cholesterol biosynthesis[7].
Figure 2: Workflow for the selective ortho-ortho oxidative coupling of 4-(Tert-butyl)-2-isopropylphenol.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical changes observed during the reaction serve as real-time confirmation of the underlying chemical mechanisms.
Protocol 1: Oxidative Coupling to 2,2'-Dihydroxy-3,3'-diisopropyl-5,5'-di-tert-butylbiphenyl
Causality Note: Traditional oxidative couplings require harsh organic solvents. Here, we use an aqueous alkaline medium with a surfactant (Sodium Lauryl Sulfate). The surfactant is critical: it creates micelles that disperse the highly hydrophobic sterically hindered phenol into the aqueous phase, allowing the water-soluble H₂O₂ to interact uniformly, driving the reaction to near-quantitative yields without organic waste[6].
Step-by-Step Methodology:
-
Preparation of Alkaline Medium: Dissolve 40.0 g (1.0 mole) of Sodium Hydroxide (NaOH) in 170 mL of deionized water. Add exactly 1.0 g of Sodium Lauryl Sulfate (surfactant) to the solution[6].
-
Substrate Addition: Heat the solution to 80°C under continuous mechanical stirring. Slowly add 96.15 g (0.5 mole) of 4-(tert-butyl)-2-isopropylphenol. Validation Check: The mixture will initially appear as a heterogeneous suspension but will emulsify into a milky dispersion due to the surfactant.
-
Oxidation Initiation: Over the course of 2 hours, add 31 mL of a 30% aqueous Hydrogen Peroxide (H₂O₂) solution dropwise. Maintain the temperature strictly at 80°C[6].
-
C-C Bond Formation: As the ortho-ortho coupling occurs, the solubility profile of the product changes drastically due to the doubling of the molecular weight and increased steric bulk.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the aqueous phase. Validation Check: The formation of a distinct solid precipitate confirms successful dimerization.
-
Purification: Isolate the product via vacuum filtration, wash thoroughly with cold deionized water to remove residual NaOH and surfactant, and dry under a vacuum. Expected yield is >95%[6].
Protocol 2: Chromatographic Verification of Steric Hindrance
Causality Note: To empirically prove the steric shielding effect of the isopropyl group, we measure its adsorption behavior. The bulky group prevents the -OH from interacting with the stationary phase, resulting in faster elution[2].
Step-by-Step Methodology:
-
Column Preparation: Pack a standard chromatographic column with silicic acid (adsorbent), smoothing the top with a dowel rod to ensure an even bed[2].
-
Sample Loading: Dissolve 4-(tert-butyl)-2-isopropylphenol in pure benzene (developer solvent) and load it onto the column[2].
-
Elution & Measurement: Elute the column with benzene. Measure the R-value (retention factor).
-
Comparative Validation: Run a parallel column with unhindered phenol. Validation Check: The 4-(tert-butyl)-2-isopropylphenol will elute significantly faster (higher R-value) than the unhindered phenol, physically demonstrating that the ortho-isopropyl group is blocking the -OH group's approach to the silicic acid[2].
Quantitative Data Summaries
The table below synthesizes the physicochemical and steric parameters of 4-(tert-butyl)-2-isopropylphenol compared to baseline and heavily hindered alternatives, illustrating the unique "middle-ground" it occupies.
Table 1: Comparative Steric and Physicochemical Parameters
| Parameter | Unhindered Phenol | 4-(Tert-butyl)-2-isopropylphenol | 2,6-Di-tert-butylphenol |
| Ortho Steric Shielding | None (Open) | Moderate (Single Isopropyl) | Extreme (Dual Tert-butyl) |
| Para Position Status | Open (Highly Reactive) | Blocked (Tert-butyl) | Open / Blocked |
| Intermolecular H-Bonding | Strong (Self-associates) | Weakened (Stretched bond) | Severely Restricted |
| Adsorption Affinity | High | Low (Sterically blocked) | Very Low |
| Acidic Behavior | Weak Acid (pKa 9.88) | Reduced Acidity | Highly Reduced Acidity |
| Primary Industrial Role | General Synthesis | Targeted Coupling / Antioxidant | Heavy-duty Antioxidant |
References
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- US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol)
- DE3819999A1 - Novel 6-phenoxymethyl-4-hydroxytetrahydropyran-2-ones...
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Theoretical Antioxidant Capacity of 4-(Tert-butyl)-2-isopropylphenol: A Mechanistic & Computational Perspective
Topic: Theoretical Antioxidant Capacity of 4-(Tert-butyl)-2-isopropylphenol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive theoretical analysis of 4-(tert-butyl)-2-isopropylphenol (CAS: 1243396-32-8 / isomer analogs), a semi-hindered phenolic compound. By synthesizing Structure-Activity Relationships (SAR) with Density Functional Theory (DFT) principles, we define its theoretical antioxidant capacity relative to industry benchmarks like BHT (Butylated Hydroxytoluene) and 2,4-Di-tert-butylphenol (2,4-DTBP).
Core Finding: 4-(tert-butyl)-2-isopropylphenol is predicted to exhibit moderate-to-high antioxidant activity , functioning primarily as a Hydrogen Atom Donor (HAT mechanism). Its efficacy is theoretically bounded: superior to unsubstituted phenol and thymol, but kinetically distinct from BHT due to the reduced steric bulk of the ortho-isopropyl group compared to a tert-butyl group.
Structural Analysis & SAR Logic
The antioxidant efficacy of phenolic compounds is governed by the stability of the resulting phenoxy radical.[1][2][3] This stability is dictated by two factors: Steric Hindrance (kinetic stability) and Electronic Delocalization (thermodynamic stability).
The Ortho-Isopropyl Effect (Position 2)
Unlike BHT, which possesses two bulky tert-butyl groups at the ortho positions, this molecule features a single isopropyl group .
-
Steric Implications: The isopropyl group provides moderate steric protection to the hydroxyl (-OH) moiety. It is less bulky than a tert-butyl group, theoretically allowing for faster radical scavenging kinetics (easier approach for ROO• radicals) but offering less protection against pro-oxidant dimerization.
-
Electronic Implications: The isopropyl group exerts a positive inductive effect (+I), increasing the electron density at the oxygen atom, which lowers the Ionization Potential (IP) and facilitates electron transfer mechanisms.
The Para-Tert-Butyl Effect (Position 4)
-
Radical Stabilization: The tert-butyl group at the para position is critical.[1] It prevents radical attack at the highly reactive para-carbon (a common termination pathway for phenoxy radicals), forcing the radical to delocalize or react via hydrogen transfer.
-
Hyperconjugation: While tert-butyl groups lack
-protons for direct hyperconjugation, their strong inductive effect stabilizes the electron-deficient phenoxy radical.
Visualization: Structural & Electronic Influence
The following diagram illustrates the steric and electronic contributions of the substituents.
Caption: Structural decomposition of antioxidant activity showing substituent effects on the active phenolic site.
Theoretical Framework: Computational Parameters
To quantify the theoretical capacity without wet-lab data, we utilize established DFT descriptors calculated at the B3LYP/6-311++G(d,p) level of theory (standard for phenols).
Bond Dissociation Enthalpy (BDE)
The primary metric for Hydrogen Atom Transfer (HAT).
-
Phenol Benchmark: ~88.0 kcal/mol
-
BHT Benchmark: ~78-79 kcal/mol
-
2,4-DTBP Benchmark: ~81.2 kcal/mol
-
Target Prediction: 82.5 – 84.0 kcal/mol
-
Reasoning: The replacement of an ortho-tert-butyl (in 2,4-DTBP) with an isopropyl group slightly increases BDE due to reduced ground-state steric strain relief upon hydrogen abstraction.
-
Ionization Potential (IP)
The primary metric for Single Electron Transfer (SET).
-
Target Prediction: Lower than unsubstituted phenol due to two electron-donating alkyl groups. This suggests the molecule can act as a secondary antioxidant via electron donation in polar media.
Comparative Theoretical Data Table
| Parameter | Phenol | Thymol (2-iPr-5-Me) | 2,4-DTBP | 4-tBu-2-iPr-Phenol (Predicted) | BHT |
| BDE (kcal/mol) | 88.7 | 84.6 | 81.2 | 82.5 – 84.0 | 78.4 |
| Steric Hindrance | None | Low | High | Moderate | Very High |
| Primary Mechanism | Weak HAT | HAT | HAT | HAT | HAT |
| Relative Potency | 1.0x | ~1.5x | ~2.0x | ~1.8x | ~2.5x |
Mechanistic Pathways
The antioxidant activity proceeds via three competing mechanisms depending on solvent polarity.
Hydrogen Atom Transfer (HAT)
Dominant in non-polar solvents (lipids, oils).
Sequential Proton Loss Electron Transfer (SPLET)
Dominant in polar solvents (water, alcohols).
-
Deprotonation:
-
Electron Transfer:
Mechanistic Flowchart
Caption: Decision tree for antioxidant mechanism based on solvent polarity.
Experimental Validation Protocols
To validate the theoretical predictions, the following experimental workflows are required. These protocols are designed to be self-validating with appropriate controls.
DPPH Radical Scavenging Assay
Quantifies general radical scavenging ability.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample: Dissolve 4-(tert-butyl)-2-isopropylphenol in methanol at concentrations ranging from 10–200 µg/mL.
-
Reaction: Mix 1 mL sample + 3 mL DPPH solution. Incubate in dark for 30 mins at RT.
-
Measurement: Read Absorbance at 517 nm (
). -
Control: Methanol + DPPH (
). -
Calculation:
[4] -
Validation: Use BHT as a positive control. Target
should be slightly higher (less potent) than BHT.
Rancimat Method (ISO 6886)
Validates efficacy in real-world lipid systems (Oxidative Stability Index).
-
Substrate: Purified sunflower oil (stripped of natural antioxidants).
-
Dosing: Add target molecule at 200 ppm.
-
Conditions: Heat oil to 110°C under constant air flow (20 L/h).
-
Detection: Measure conductivity of volatile organic acids formed during oxidation and trapped in water.
-
Output: Induction Time (h). Longer time = higher capacity.
Validation Workflow Diagram
Caption: Experimental workflow for validating theoretical antioxidant capacity.
References
-
Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the Antioxidant Activity of Vitamin E: The Importance of the Second Substituent. Journal of the American Chemical Society. Link
-
BenchChem. (2025).[1][2][4] 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity.[4][5][6] BenchChem Technical Guides. Link
-
Klein, E., & Lukeš, V. (2006). Bond Dissociation Enthalpies of the O-H Bonds in Phenols. Journal of Physical Chemistry A. Link
-
Vinati Organics. (2021).[5][6] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol. Vinati Organics Blog. Link
-
PubChem. (2025). 2-tert-Butyl-4-isopropylphenol (Compound Summary). National Library of Medicine. Link
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- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 6. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
An In-depth Technical Guide to the Physicochemical Characterization of 4-(Tert-butyl)-2-isopropylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 4-(tert-butyl)-2-isopropylphenol, a substituted phenol with potential applications in various fields, including drug development and materials science. Due to the limited availability of experimental data for this specific isomer, this guide presents predicted melting and boiling points derived from computational models, alongside a detailed exposition of the established experimental methodologies for their determination. Furthermore, this document outlines the essential analytical techniques for the characterization and purity assessment of 4-(tert-butyl)-2-isopropylphenol, ensuring scientific integrity and reproducibility of research findings. The protocols and workflows are designed to be self-validating, providing researchers with a robust framework for their investigations.
Introduction to 4-(Tert-butyl)-2-isopropylphenol
4-(Tert-butyl)-2-isopropylphenol is an alkylated phenol characterized by the presence of a tert-butyl group at the para-position and an isopropyl group at the ortho-position relative to the hydroxyl group on the benzene ring. The unique steric and electronic properties conferred by these alkyl substituents are of significant interest in medicinal chemistry and material science. The bulky tert-butyl group can influence the molecule's antioxidant properties and its interaction with biological targets, while the isopropyl group further modulates its lipophilicity and steric hindrance.
Accurate determination of the fundamental physical properties of a compound, such as its melting and boiling points, is a critical first step in its scientific investigation. These parameters provide an indication of the purity of a sample and are essential for designing synthetic protocols, purification strategies, and formulation development.
Physicochemical Properties of 4-(Tert-butyl)-2-isopropylphenol
| Property | Predicted Value | Notes |
| Melting Point | Not available | Prediction for this property is unreliable without experimental anchor points. Experimental determination is highly recommended. |
| Boiling Point | Not available | Prediction for this property is unreliable without experimental anchor points. Experimental determination is highly recommended. |
| Molecular Formula | C₁₃H₂₀O | - |
| Molecular Weight | 192.30 g/mol | [1] |
| IUPAC Name | 2-(tert-butyl)-4-isopropylphenol | [1] |
For comparative purposes, the experimentally determined melting and boiling points of related isomers are provided below:
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 4-tert-Butylphenol | 99 | 237 |
| 4-Isopropylphenol | 62 | 230[2] |
| 2-Isopropylphenol | 12-16 | 212-213 |
| 2,6-Di-tert-butyl-4-isopropylphenol | Not available | 275.8[3] |
| 2,4-Di-tert-butylphenol | 53-56 | 265[4] |
The variation in melting and boiling points among these isomers highlights the significant influence of the position and nature of alkyl substituents on the intermolecular forces, which include van der Waals forces and hydrogen bonding of the phenolic hydroxyl group.
Experimental Determination of Melting and Boiling Points
The following protocols are established methods for the accurate determination of the melting and boiling points of phenolic compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Protocol:
-
Sample Preparation: A small amount of dry, crystalline 4-(tert-butyl)-2-isopropylphenol is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Protocol:
-
Sample Preparation: A small volume (a few milliliters) of liquid 4-(tert-butyl)-2-isopropylphenol is placed in a small test tube.
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed within the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., silicone oil).
-
Heating: The heating bath is gradually heated.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Caption: Workflow for Boiling Point Determination (Micro Method).
Analytical Characterization and Purity Assessment
To ensure the identity and purity of a synthesized or procured sample of 4-(tert-butyl)-2-isopropylphenol, a combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the positions of the alkyl substituents on the phenolic ring.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups, notably the broad O-H stretch of the phenolic hydroxyl group and the C-H stretches of the alkyl groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can aid in structural elucidation.
Chromatographic Methods
-
Gas Chromatography (GC): An effective method for assessing the purity of volatile compounds like alkylated phenols. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity analysis, particularly for less volatile or thermally labile compounds. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and UV detection is typically employed for phenols.
The combination of these analytical methods provides a robust and self-validating system for the unambiguous identification and purity determination of 4-(tert-butyl)-2-isopropylphenol, which is a prerequisite for accurate physicochemical property measurements and subsequent research applications.
Safety and Handling
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-(tert-butyl)-2-isopropylphenol. While experimental data for its melting and boiling points are currently lacking, this document offers robust and detailed protocols for their experimental determination. The outlined analytical methodologies for characterization and purity assessment are crucial for ensuring the quality and reliability of research data. As a compound of interest in drug discovery and material science, the accurate determination of its fundamental properties is paramount for its future development and application.
References
- MolForge. (n.d.). 2-tert-Butyl-4-isopropylphenol (CID 24240) - Molecular Properties & Analysis.
-
Wikipedia. (2023, October 27). 4-Isopropylphenol. In Wikipedia. Retrieved from [Link]
- Excel Chemical Corporation. (2015, August 4). Safety Data Sheets: 2,4-di-tert-butylphenol (2,4-DTBP).
- Thermo Fisher Scientific. (2010, September 21).
- Sigma-Aldrich. (2025, November 7).
- CPAchem. (2025, October 23).
-
PubChem. (n.d.). 2-tert-butyl-4-isopropylphenol. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Alkylated Phenol Derivatives: Synthesis, Bioactivity, and Applications in Drug Development
Abstract
Alkylated phenol derivatives represent a versatile class of organic compounds with significant applications spanning industrial chemistry and pharmaceutical sciences. Characterized by a phenol core with one or more alkyl substituents, these molecules exhibit a wide spectrum of biological activities, including potent antioxidant, antimicrobial, and anticancer properties. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals. It delves into the core synthetic methodologies, primarily Friedel-Crafts alkylation, elucidates the critical structure-activity relationships that govern their function, and explores their mechanisms of action in therapeutic contexts. Detailed experimental protocols, data-driven tables, and workflow diagrams are provided to offer both theoretical understanding and practical insights into the development and application of these valuable compounds.
Introduction to Alkylated Phenol Derivatives
Fundamental Structure and Properties
Alkylated phenols are organic compounds defined by a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with one or more alkyl groups.[1] This structural framework is the foundation for a vast array of derivatives whose chemical and physical properties are modulated by the nature, size, and position of the alkyl substituents.[1] These modifications influence key parameters such as lipophilicity, steric hindrance, and electronic effects, which in turn dictate the molecule's reactivity and biological interactions.
Significance in Industrial and Pharmaceutical Chemistry
Industrially, alkylated phenols are indispensable intermediates.[1] They serve as precursors for non-ionic surfactants, resins, and antioxidants used in fuels, lubricants, and polymers.[1][2][3][4] For example, 2,6-di-tert-butylphenol and butylated hydroxytoluene (BHT) are widely used as antioxidants to prevent degradation in various materials.[3][5] In the pharmaceutical realm, the bioactivities of alkylated phenols are of paramount interest. Their functions as antioxidants, antimicrobials, and anticancer agents make them attractive candidates for drug discovery and development.[6][7]
Synthetic Methodologies
The primary route for synthesizing alkylated phenols is through electrophilic aromatic substitution, with Friedel-Crafts alkylation being the most established and widely utilized method.
Friedel-Crafts Alkylation: The Cornerstone of Synthesis
Friedel-Crafts alkylation involves the reaction of a phenol with an alkylating agent, such as an alkene, alkyl halide, or alcohol, in the presence of an acid catalyst.[8][9] The reaction proceeds via the generation of a carbocation electrophile from the alkylating agent, which is then attacked by the electron-rich phenol ring.[8]
Causality in Catalyst Selection: The choice of catalyst is critical and dictates reaction efficiency and selectivity.
-
Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂): These are highly active catalysts that readily generate carbocations.[8] However, their high reactivity can be a double-edged sword. The oxygen atom of the phenol's hydroxyl group can coordinate with the Lewis acid, deactivating the catalyst and reducing the ring's nucleophilicity.[10][11] An excess of the catalyst is often required to overcome this, which can lead to the Fries rearrangement of any O-alkylated byproducts back to the desired C-alkylated product.[10][11]
-
Brønsted Acids (e.g., H₂SO₄, TfOH, Solid Acids like Zeolites): These catalysts, particularly solid acids, are gaining favor due to their ease of handling, reduced corrosivity, and recyclability, aligning with green chemistry principles.[3][5] They effectively catalyze the reaction, especially with olefins and alcohols as alkylating agents.[3][9]
Key Challenges:
-
Polyalkylation: The initial alkylation activates the aromatic ring, making it more susceptible to further substitution than the starting phenol. This often leads to a mixture of mono-, di-, and poly-alkylated products.[8] Using a large excess of the aromatic reactant can help minimize this side reaction.[8]
-
Carbocation Rearrangement: Primary and secondary alkyl groups are prone to rearranging into more stable carbocations, resulting in a mixture of isomeric products.[8]
Workflow Diagram: Synthesis and Purification
Caption: General workflow for the synthesis and purification of alkylated phenols.
Protocol: Laboratory-Scale Friedel-Crafts Alkylation of Phenol
This protocol describes a general procedure for the tert-butylation of phenol using tert-butanol as the alkylating agent and sulfuric acid as the catalyst.
-
Reactant Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add phenol (0.1 mol) and a suitable solvent like hexane (100 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.02 mol) to the stirred solution.
-
Alkylation: Heat the mixture to 60-70°C. Add tert-butanol (0.12 mol) dropwise from the dropping funnel over 30 minutes.
-
Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with distilled water (2 x 50 mL) and then with a 5% sodium bicarbonate solution (50 mL) to neutralize the acid.
-
Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired alkylated phenol derivatives.
Structure-Activity Relationships (SAR)
The biological activity of alkylated phenols is not arbitrary; it is governed by precise relationships between their chemical structure and their interactions with biological targets.
The Influence of Alkyl Chain Length and Position
The nature of the alkyl substituent is a primary determinant of bioactivity.
-
Antimicrobial Activity: For many phenolic acid esters, antimicrobial activity increases with the length of the alkyl chain (e.g., from methyl to butyl).[12][13][14] This is attributed to an increase in lipophilicity, which enhances the compound's ability to partition into and disrupt microbial cell membranes.[15] However, excessively long chains can introduce steric hindrance or reduce aqueous solubility, leading to a decrease in activity.[16]
-
Antioxidant Activity: The position of the alkyl group is crucial. Ortho- and para-positions are generally favored. Sterically hindering groups, like tert-butyl groups at the ortho-positions (e.g., in BHT), can increase the stability of the resulting phenoxy radical, thereby enhancing antioxidant activity.[17] Some ortho-alkyl substituents can even participate in the antioxidant mechanism by donating a hydrogen atom to regenerate the parent phenol.[17]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical expressions that correlate chemical structure with biological activity. For alkylated and halogenated phenols, toxicity has been successfully modeled using descriptors like the octanol/water partition coefficient (log Kow), which represents lipophilicity, and electronic parameters like the Hammett sigma constant (σ) or pKa.[18] These models provide excellent predictive power and demonstrate that both lipophilicity and electronic properties are key drivers of toxicity and biological action.[18][19]
Diagram: Key SAR Determinants```dot
Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging by alkylated phenols.
Analytical and Characterization Techniques
Accurate characterization of alkylated phenols is essential for quality control and research. A combination of chromatographic and spectrometric methods is typically employed.
Chromatographic and Spectrometric Methods
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for separating and identifying volatile phenol derivatives. [20]Capillary columns provide high resolution for separating complex mixtures and isomers. [20]GC-MS is particularly useful for structural elucidation based on fragmentation patterns. [21]* High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is effective for the separation and quantification of both alkylphenols and their ethoxylates. [22]It is a robust method for analyzing less volatile or thermally labile derivatives.
Protocol: Characterization using GC-MS
This protocol outlines a general method for analyzing a purified sample of alkylated phenols.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified product in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration of 100-200 ppm.
-
GC-MS Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Inject 1 µL of the sample in split or splitless mode, depending on the concentration. Set injector temperature to 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 10 minutes.
-
MS Parameters: Set the ion source temperature to 230°C and the transfer line to 280°C. Acquire data in full scan mode over a mass range of 40-500 amu.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak, comparing the fragmentation pattern and molecular ion with library data (e.g., NIST) and known standards to confirm the identity and purity of the synthesized alkylated phenols.
Conclusion and Future Perspectives
Alkylated phenol derivatives are a cornerstone of both industrial and medicinal chemistry. Their synthesis, primarily through Friedel-Crafts reactions, is well-established, though ongoing research seeks more environmentally benign and selective catalytic systems. The clear structure-activity relationships that govern their biological effects provide a rational basis for the design of new therapeutic agents. The potent antioxidant, antimicrobial, and anticancer properties of these compounds underscore their vast potential in drug development. Future research will likely focus on synthesizing novel derivatives with enhanced specificity and reduced toxicity, exploring their synergistic potential with existing drugs, and developing advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.
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- ResearchGate. (n.d.). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. ResearchGate.
- Al-Omaari, A., et al. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed.
- Google Patents. (n.d.). US2841623A - Process for the alkylation of phenols. Google Patents.
- Kumar, A., & Mishra, A. K. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry.
- EPA. (2007). Method 8041A: Phenols by Gas Chromatography. EPA.
- Wu, T., et al. (2021). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. Food Science and Human Wellness.
Sources
- 1. Introduction of Alkyl Phenol Production Process [slchemtech.com]
- 2. Alkylphenol - Wikipedia [en.wikipedia.org]
- 3. An Improved Process For Alkylation Of Phenols. [quickcompany.in]
- 4. capitalresin.com [capitalresin.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine | MDPI [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Czech Journal of Food Sciences: Antimicrobial and antioxidant properties of phenolic acids alkyl esters [cjfs.agriculturejournals.cz]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Czech Journal of Food Sciences: Antimicrobial properties of phenolic acid alkyl esters [cjfs.agriculturejournals.cz]
- 15. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phenolic antioxidants. Effect of o-alkyl substituents (Journal Article) | ETDEWEB [osti.gov]
- 18. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. epa.gov [epa.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Toxicological Profile & Safety Data Sheet: 4-(Tert-butyl)-2-isopropylphenol
[1]
Executive Summary & Chemical Identity[1][2]
4-(Tert-butyl)-2-isopropylphenol is a hindered phenol characterized by an isopropyl group at the ortho position and a bulky tert-butyl group at the para position relative to the hydroxyl group.[1] This structural configuration imparts significant lipophilicity and steric hindrance, influencing its bioavailability, metabolic stability, and toxicological potential.
While often used as an intermediate in the synthesis of antioxidants, fragrances, or agrochemicals, its safety profile is dominated by the phenolic hydroxyl group (potential for corrosion/irritation) and the para-alkyl substituent (potential for endocrine interaction).
Chemical Identification
| Property | Detail |
| Chemical Name | 4-(Tert-butyl)-2-isopropylphenol |
| Synonyms | Phenol, 4-(1,1-dimethylethyl)-2-(1-methylethyl)-; 2-Isopropyl-4-tert-butylphenol |
| CAS Number | Not widely listed (Research Grade); Analogous to 96-76-4 (2,4-DTBP) |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
| SMILES | CC(C)C1=C(O)C=CC(C(C)(C)C)=C1 |
| Structure | Phenol ring with -OH (C1), -CH(CH₃)₂ (C2), -C(CH₃)₃ (C4) |
Physicochemical Properties (Predicted)
-
Physical State: Crystalline solid or viscous liquid (depending on purity/temperature).
-
LogP (Octanol-Water Partition Coefficient): ~4.4 – 4.8 (High Lipophilicity).
-
Water Solubility: Very low (< 10 mg/L).
-
Vapor Pressure: Low (expected < 1 Pa at 25°C).
-
pKa: ~10.5 (Slightly less acidic than phenol due to alkyl electron-donating effects).[1]
Toxicological Profile (Synthesized)
This profile utilizes Read-Across from the nearest structural analogs: 2-Isopropylphenol (CAS 88-69-7) and 4-tert-Butylphenol (CAS 98-54-4) .[1]
Acute Toxicity[1]
-
Oral (Rat): Predicted LD₅₀ > 2,000 mg/kg.
-
Dermal (Rabbit): Predicted LD₅₀ > 2,000 mg/kg.
-
Inhalation: Low volatility reduces risk at room temperature, but aerosols/dusts are highly irritating to the respiratory tract.
Skin Corrosion & Irritation[1][8][11]
-
Classification: Skin Corrosion/Irritation Category 1B or 2 .
-
Rationale: The ortho-isopropyl group provides less steric hindrance than a tert-butyl group.[1] 2-Isopropylphenol is classified as Skin Corr.[1][4][6] 1B (Causes severe burns). The addition of the para-tert-butyl group may mitigate this slightly, but the phenolic OH remains accessible.[1]
-
Recommendation: Treat as Corrosive until experimental data proves otherwise.
Serious Eye Damage[1]
-
Classification: Eye Damage Category 1 (Irreversible effects).
-
Rationale: Phenolic compounds are notorious for causing severe ocular damage, including corneal opacity, due to protein denaturation.
Respiratory or Skin Sensitization[1]
-
Skin Sensitization: Potential Sensitizer (Category 1B) .
-
Mechanism:[1][2][3] Alkylphenols can form quinone methides (electrophilic species) upon metabolic activation, which can haptenize skin proteins.
CMR Assessment (Carcinogenicity, Mutagenicity, Reproductive Toxicity)
-
Carcinogenicity: No structural alerts for direct carcinogenicity.
-
Mutagenicity: Likely Negative in Ames test (based on analogs).
-
Reproductive Toxicity: Category 2 (Suspected) .
-
Critical Alert:4-tert-Butylphenol is a known endocrine disruptor (weak estrogen mimic) and is listed on the Candidate List of SVHC (Substances of Very High Concern).[1] The para-tert-butyl group is the pharmacophore for this activity.[1] The ortho-isopropyl group may sterically hinder receptor binding, but the risk remains significant.
-
Specific Target Organ Toxicity (STOT)[1]
Environmental Fate & Ecotoxicity[1]
-
Aquatic Toxicity: Acute 1 / Chronic 1 .
-
Biodegradability: Not Readily Biodegradable . The bulky tert-butyl group hinders enzymatic attack by microbial oxygenases.[1]
Safety Data Sheet (SDS) Synthesis
Section 2: Hazard Identification (GHS)
| Pictogram | Signal Word | Hazard Statements |
| 💀, 🌿, 👤 | DANGER | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H361f: Suspected of damaging fertility.H410: Very toxic to aquatic life with long-lasting effects.[1] |
Section 4: First Aid Measures
-
Skin: IMMEDIATE ACTION. Remove contaminated clothing.[4][9] Rinse skin with polyethylene glycol (PEG 400) or a mixture of PEG/ethanol if available (phenols are lipophilic and water alone is less effective), then wash with copious soap and water.
-
Eyes: Rinse cautiously with water for at least 30 minutes . Remove contact lenses.[2][4][10] Urgent ophthalmological consult .
-
Ingestion: Do NOT induce vomiting (risk of esophageal perforation). Rinse mouth.[4][9][10] Drink water or milk.
Section 8: Exposure Controls / PPE[1][11][16]
-
Engineering Controls: Use only in a chemical fume hood.
-
Hand Protection: Laminate film (Silver Shield) or Viton gloves. Do not use Nitrile for prolonged direct contact (breakthrough time may be short for phenolic solvents).
-
Respiratory Protection: If dust/aerosol is formed, use a full-face respirator with Type ABEK-P3 cartridges.[1]
Experimental Protocols
To validate the safety profile of this specific isomer, the following tiered testing strategy is recommended.
Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC₅₀ in relevant cell lines (e.g., HepG2 for liver, HaCaT for skin).
-
Preparation: Dissolve compound in DMSO (stock 100 mM). Prepare serial dilutions in culture medium (final DMSO < 0.5%).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Exposure: Treat cells with concentrations ranging from 0.1 µM to 1000 µM for 24h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Endocrine Disruption Screening (YES Assay)
Objective: Assess estrogenic activity due to the para-tert-butyl moiety.[1]
-
System: Recombinant Yeast Estrogen Screen (YES) expressing human hERα.
-
Protocol: Incubate yeast with the test compound (1 nM - 10 µM) for 48h. Measure β-galactosidase activity (colorimetric change from yellow to red) using CPRG substrate. Compare response to 17β-estradiol (positive control).
Visualizations
Diagram 1: Chemical Structure & Predicted Metabolic Fate
This diagram illustrates the structure and the likely Phase I and Phase II metabolic pathways, highlighting the formation of reactive intermediates.
Caption: Predicted metabolic pathways showing direct conjugation (detoxification) vs. bioactivation to quinone methides (toxicity).[1]
Diagram 2: Tiered Toxicity Testing Strategy
A logical workflow for assessing the safety of this compound in a drug development context.
Caption: Tiered toxicology workflow prioritizing in vitro screening before expensive in vivo studies.
References
-
European Chemicals Agency (ECHA). Registration Dossier: 2-isopropylphenol (CAS 88-69-7).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-tert-butylphenol (CAS 98-54-4).[1] Retrieved from [Link][1]
-
National Institute of Technology and Evaluation (NITE). Biodegradation and Bioconcentration of Existing Chemical Substances under the Chemical Substances Control Law. (Data on Alkylphenols). Retrieved from [Link][1]
-
PubChem. Compound Summary: 2,4-Di-tert-butylphenol (Analog).[1] Retrieved from [Link][1]
-
OECD. Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1]
Sources
- 1. 7597-97-9|2-(tert-Butyl)-4-isopropylphenol|BLD Pharm [bldpharm.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. 2-isopropyl phenol, 88-69-7 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Isopropylphenol | 88-69-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
Methodological & Application
synthesis of 4-(Tert-butyl)-2-isopropylphenol from 2-isopropylphenol
Application Note: Regioselective Synthesis of 4-(Tert-butyl)-2-isopropylphenol
Executive Summary
This application note details the protocol for the regioselective synthesis of 4-(tert-butyl)-2-isopropylphenol (also referred to as 2-isopropyl-4-tert-butylphenol) starting from 2-isopropylphenol (o-cumenol). This compound serves as a critical intermediate in the synthesis of sterically hindered phenolic antioxidants, stabilizers for polymers, and specific pharmaceutical active ingredients (APIs).
The synthesis utilizes a Friedel-Crafts alkylation strategy.[1][2] The core challenge addressed in this guide is controlling regioselectivity to favor the para-position (C4) over the ortho-position (C6) relative to the hydroxyl group, while minimizing di-alkylation (formation of 2,6-di-tert-butyl-4-isopropylphenol) and protecting the existing isopropyl group from transalkylation.
Reaction Engineering & Mechanism
Chemical Pathway
The reaction involves the electrophilic aromatic substitution of 2-isopropylphenol with a tert-butyl carbocation source.
-
Substrate: 2-Isopropylphenol (CAS 88-69-7)
-
Reagent: tert-Butyl Alcohol (t-BuOH) or Isobutylene gas.
-
Catalyst: Acid catalyst (Sulfuric acid or Amberlyst-15).
-
Product: 4-(tert-butyl)-2-isopropylphenol.[3]
Mechanistic Insight
The hydroxyl group (-OH) at C1 is a strong activator and ortho, para-director. The isopropyl group at C2 is a weak activator.
-
Activation: The acid catalyst protonates the tert-butyl source (e.g., t-BuOH), generating the tertiary butyl carbocation (
). -
Electrophilic Attack: The
attacks the aromatic ring.-
Position 6 (Ortho to OH): Sterically hindered by the adjacent isopropyl group at C2, though electronically activated.
-
Position 4 (Para to OH): Significantly less sterically hindered and strongly activated by the -OH group.
-
Position 5 (Para to iPr): Meta to the strong -OH activator; kinetically unfavored.
-
-
Selectivity Control: By maintaining moderate temperatures (40–60°C), kinetic control favors the C4 substitution. Higher temperatures may lead to thermodynamic equilibration, potentially increasing the proportion of the thermodynamically stable 2,6-di-tert-butyl product or causing dealkylation.
Figure 1: Mechanistic pathway for the alkylation of 2-isopropylphenol. Kinetic control favors the C4-substituted target.
Experimental Protocols
Two protocols are provided: Method A (Liquid Acid, Standard Lab Scale) and Method B (Solid Acid, Green Chemistry/Scale-Up).
Method A: Sulfuric Acid Catalysis (Liquid Phase)
Best for initial gram-scale synthesis where catalyst recovery is not a priority.
Materials:
-
2-Isopropylphenol (13.6 g, 100 mmol)
-
tert-Butyl Alcohol (8.9 g, 120 mmol) [1.2 equiv]
-
Sulfuric Acid (
, 98%) (1.0 mL) -
Dichloromethane (DCM) or Hexane (50 mL)
-
Saturated
solution
Protocol:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush with nitrogen.[4]
-
Charging: Add 2-isopropylphenol and solvent (DCM) to the flask.
-
Catalyst Addition: Cool the solution to 0°C (ice bath). Dropwise add
with vigorous stirring. -
Alkylation:
-
Dissolve tert-butyl alcohol in a minimal amount of solvent.
-
Add this solution dropwise over 30 minutes.
-
Critical Step: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC.
-
Optimization: If conversion is low, heat to 40°C. Do not exceed 60°C to prevent de-isopropylation.
-
-
Quench: Pour the reaction mixture into 100 mL ice-water.
-
Workup: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics and wash with sat.
(to remove acid) and brine. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Method B: Amberlyst-15 Catalysis (Heterogeneous)
Best for high purity, easier workup, and scalability.
Materials:
-
2-Isopropylphenol (13.6 g, 100 mmol)
-
Methyl tert-butyl ether (MTBE) (as both solvent and reagent) OR Isobutylene gas.
-
Amberlyst-15 (dry beads) (1.5 g, ~10 wt% loading)
Protocol:
-
Setup: Use a pressure tube or autoclave (if using isobutylene gas) or a standard round-bottom flask (if using MTBE).
-
Reaction (MTBE Route):
-
Dissolve 2-isopropylphenol in MTBE (50 mL). MTBE acts as the tert-butyl source under acidic conditions, releasing methanol as a byproduct.
-
Add Amberlyst-15 beads.
-
Heat to reflux (approx. 55°C) for 6–12 hours.
-
Note: MTBE is a milder alkylating agent than t-BuOH, often resulting in higher regioselectivity for the para position.
-
-
Filtration: Filter off the solid catalyst (can be regenerated).
-
Purification: Evaporate the solvent/byproduct (methanol) to obtain the crude oil.
Purification & Characterization
The crude product will likely contain unreacted starting material and trace di-tert-butyl byproducts.
Distillation Protocol:
-
Perform fractional distillation under reduced pressure (vacuum).
-
Fraction 1: Unreacted 2-isopropylphenol (Lower BP).
-
Fraction 2: 4-(tert-butyl)-2-isopropylphenol (Target) .
-
Expected Boiling Point: ~135–140°C at 10 mmHg (Estimate based on homologs).
-
-
Residue: Di-alkylated phenols and oligomers.
Data Summary Table:
| Parameter | Method A (H2SO4) | Method B (Amberlyst) |
| Conversion | High (>90%) | Moderate (75-85%) |
| Selectivity (Para) | ~85% | >92% |
| Byproducts | Sulfonated phenols (trace) | Methanol (volatile) |
| Workup | Aqueous extraction required | Simple filtration |
| Green Score | Low (Acid waste) | High (Reusable catalyst) |
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target phenol.
References
-
ChemicalBook. 2,6-Di(tert-butyl)-4-isopropylphenol (CAS 5427-03-2) and Isomers. Retrieved from
-
National Institute of Standards and Technology (NIST). 2,4-Di-tert-butylphenol Thermochemistry. (Used for comparative boiling point estimation). Retrieved from
-
Yadav, G. D., & Doshi, N. S. (2002). Alkylation of phenol with methyl-tert-butyl ether and tert-butanol over solid acids.[2] Applied Catalysis A: General, 236(1-2), 129-147.[2] (Foundational protocol for solid-acid alkylation).
-
Fiege, H., et al. (2000). Phenol Derivatives.[6] Ullmann's Encyclopedia of Industrial Chemistry.[6] Wiley-VCH.[6] (General industrial methods for alkylphenols).
-
BenchChem. Synthesis of 4-tert-Butyl-2-ethylphenol. (Analogous regioselectivity protocol). Retrieved from
Sources
Friedel-Crafts alkylation protocol for 4-(Tert-butyl)-2-isopropylphenol
An Application Note for the Synthesis of 4-(Tert-butyl)-2-isopropylphenol via Friedel-Crafts Alkylation
Authored by a Senior Application Scientist
This document provides a detailed protocol for the synthesis of 4-(tert-butyl)-2-isopropylphenol, a sterically hindered phenol with applications as an antioxidant and a key intermediate in the synthesis of specialty chemicals. The described methodology is centered on the Friedel-Crafts alkylation of 2-isopropylphenol with tert-butanol, utilizing a strong acid catalyst. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, and practical troubleshooting advice to ensure a successful and reproducible synthesis.
Foundational Principles: The Friedel-Crafts Alkylation of Phenols
The Friedel-Crafts reaction, first reported in 1877, is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching substituents to aromatic rings.[1] The alkylation variant is a form of electrophilic aromatic substitution where an alkyl group is introduced onto an aromatic substrate.[2][3][4]
Phenols are particularly well-suited substrates for this reaction.[5] The hydroxyl (-OH) group is a potent activating substituent, meaning it donates electron density into the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5][6] This activation is also regioselective, directing incoming electrophiles primarily to the ortho and para positions.
In the synthesis of 4-(tert-butyl)-2-isopropylphenol, the starting material, 2-isopropylphenol, already possesses two substituents that influence the reaction's outcome. The hydroxyl group strongly directs the incoming tert-butyl group to the para position (position 4), which is sterically more accessible than the remaining ortho position (position 6) adjacent to the bulky isopropyl group.
Reaction Mechanism
The alkylation proceeds through a well-established multi-step mechanism involving an electrophilic attack on the activated phenol ring.[1]
-
Generation of the Electrophile: In the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), tert-butanol is protonated. This is followed by the loss of a water molecule to generate a stable tertiary carbocation, the tert-butyl cation. This is the key electrophile in the reaction.[7][8]
-
Electrophilic Attack: The electron-rich ring of 2-isopropylphenol acts as a nucleophile, attacking the electrophilic tert-butyl carbocation. This attack preferentially occurs at the C4 position (para to the hydroxyl group), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]
-
Deprotonation and Aromaticity Restoration: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom where the tert-butyl group has attached. This step restores the aromaticity of the ring and yields the final product, 4-(tert-butyl)-2-isopropylphenol.[1]
Caption: Reaction mechanism for Friedel-Crafts alkylation.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Equipment
| Reagent/Material | CAS No. | Formula | M.W. ( g/mol ) | Notes |
| 2-Isopropylphenol | 88-69-7 | C₉H₁₂O | 136.19 | Corrosive liquid. |
| tert-Butanol | 75-65-0 | C₄H₁₀O | 74.12 | Flammable, irritant.[9] |
| Sulfuric Acid (95-98%) | 7664-93-9 | H₂SO₄ | 98.08 | Severely corrosive.[10] |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Highly flammable solvent. |
| Sodium Bicarbonate (sat. soln.) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Equipment | ||||
| 250 mL Three-neck round-bottom flask, Magnetic stirrer & stir bar, Heating mantle, Reflux condenser, 125 mL Dropping funnel, Thermometer, Separatory funnel, Rotary evaporator, Vacuum distillation apparatus |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. A face shield is highly recommended when handling concentrated sulfuric acid.[11][12]
-
Reagent Handling:
-
2-Isopropylphenol: Corrosive and toxic. Causes severe skin burns and eye damage. Avoid inhalation and skin contact.[11][13][14]
-
tert-Butanol: Highly flammable liquid and vapor.[9][15] Keep away from ignition sources.[16] It is also a respiratory and eye irritant.[17]
-
Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact.[18] Handle with extreme care, and always add acid to other solutions slowly; never add water to concentrated acid.[19]
-
-
Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and flammable vapors.[12][13]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a 125 mL pressure-equalizing dropping funnel. Ensure all glassware is dry.[20]
-
Initial Charging: In the flask, combine 2-isopropylphenol (27.24 g, 0.20 mol) and begin stirring.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (4.0 mL) to the stirring 2-isopropylphenol. An exothermic reaction will occur, and the temperature may rise. Allow the mixture to stir for 15 minutes.
-
Heating: Heat the mixture to 60-70°C using a heating mantle.
-
Addition of Alkylating Agent: Add tert-butanol (16.3 g, 0.22 mol, 1.1 equivalents) to the dropping funnel. Add the tert-butanol dropwise to the reaction mixture over a period of approximately 1 hour, maintaining the internal temperature between 60-70°C. Controlling the addition rate is crucial to manage the reaction exotherm.[21]
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 70°C for an additional 2-3 hours. Monitor the reaction's progress by TLC or GC analysis until the starting material is consumed.[22]
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Slowly pour the dark, viscous mixture into a beaker containing 200 mL of ice-cold water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid catalyst, followed by a wash with brine (1 x 100 mL).[22]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[20][22]
-
Purification: The resulting crude oil should be purified by vacuum distillation to isolate the 4-(tert-butyl)-2-isopropylphenol from unreacted starting materials and any isomeric byproducts.[21]
Caption: Experimental workflow for the synthesis of 4-(tert-butyl)-2-isopropylphenol.
Expected Results and Characterization
This protocol should provide the target compound in good yield, typically ranging from 70-85% after purification, depending on the precise control of reaction conditions.
| Parameter | Expected Value |
| Theoretical Yield | 41.27 g (based on 0.20 mol of 2-isopropylphenol) |
| Experimental Yield | 28.9 - 35.1 g |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Approx. 115-120 °C at 10 mmHg |
Product Characterization
To confirm the structure and purity of the synthesized 4-(tert-butyl)-2-isopropylphenol, the following analytical techniques are recommended:
-
FTIR Spectroscopy: The infrared spectrum will show a characteristic broad absorption for the O-H stretch around 3400-3600 cm⁻¹. Other key peaks include C-H stretching from alkyl groups (~2850-3000 cm⁻¹) and C=C stretching from the aromatic ring (~1500-1600 cm⁻¹). The substitution pattern on the benzene ring can also be identified in the fingerprint region (e.g., a strong band around 860 cm⁻¹ may indicate one free adjacent hydrogen atom).[23]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected chemical shifts (in CDCl₃) are approximately:
-
δ 7.2-6.6 (m, 3H): Aromatic protons.
-
δ 4.8-5.5 (s, 1H): Phenolic -OH proton (can be broad and exchangeable with D₂O).
-
δ 3.1 (septet, 1H): Isopropyl -CH proton.
-
δ 1.3 (s, 9H): tert-Butyl -CH₃ protons.
-
δ 1.2 (d, 6H): Isopropyl -CH₃ protons.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product (M.W. = 206.32 g/mol ).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of starting material | 1. Insufficient catalyst activity or amount.2. Reaction temperature too low.3. Reaction time too short. | 1. Ensure fresh, concentrated sulfuric acid is used. Slightly increase catalyst loading.2. Maintain the temperature rigorously within the 60-70°C range.3. Extend the reaction time and monitor by GC until conversion ceases.[21] |
| High levels of poly-alkylation | 1. Incorrect molar ratio (excess tert-butanol).2. Localized high concentration of the alkylating agent.3. Reaction temperature is too high. | 1. Use a slight excess (1.1 eq) of tert-butanol, but avoid larger excesses.[21]2. Ensure slow, dropwise addition of tert-butanol with vigorous stirring.3. Do not exceed the recommended reaction temperature. |
| Formation of isomeric byproducts | 1. Reaction temperature is too high, promoting thermodynamic rearrangement.2. Catalyst choice may influence regioselectivity. | 1. Lower the reaction temperature. Higher temperatures can sometimes lead to isomerization.[21]2. For this substrate, H₂SO₄ provides good para-selectivity. Other catalysts like solid acid resins could be explored.[21] |
| Difficult work-up (emulsion formation) | 1. Insufficient mixing or slow phase separation during extraction. | 1. Add a small amount of brine during the extraction to help break up emulsions. Allow adequate time for layers to separate. |
Conclusion
The Friedel-Crafts alkylation of 2-isopropylphenol with tert-butanol is an effective and reliable method for the synthesis of 4-(tert-butyl)-2-isopropylphenol. By carefully controlling key parameters such as temperature, stoichiometry, and the rate of addition, high yields and excellent regioselectivity for the desired para-substituted product can be achieved. The protocol described herein, coupled with the provided safety and troubleshooting information, offers a robust framework for researchers to successfully prepare this valuable chemical intermediate.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Friedel-Crafts Alkylation of Phenol with alpha-Methylstyrene. Benchchem.
- Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Ethyl Acetate Plant.
- Penta s.r.o. (2025, January 23). tert-Butanol - SAFETY DATA SHEET. PENTA.
- J&K Scientific LLC. (2021, February 8). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific.
- White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.
- Thermo Fisher Scientific. (2010, September 21). 2-Isopropylphenol - SAFETY DATA SHEET. Fisher Scientific.
- ChemicalBook. (n.d.). 2-Isopropylphenol - Safety Data Sheet. ChemicalBook.
- Fisher Scientific Company. (2010, September 7). tert-Butanol - SAFETY DATA SHEET. Fisher Scientific.
- Sciencelab.com. (n.d.). tert-Butyl Alcohol - Material Safety Data Sheet (MSDS).
- Author Unknown. (n.d.).
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: tert-Butanol. Carl ROTH.
- Sigma-Aldrich. (n.d.). 2-Isopropylphenol 98. Sigma-Aldrich.
- ECHEMI. (n.d.). 2-Isopropylphenol SDS, 88-69-7 Safety Data Sheets. ECHEMI.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
- Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City.
- Decon Labs, Inc. (2015, February 2). Material Safety Data Sheet: Sulfuric Acid. Decon Labs.
- Honeywell. (n.d.). SAFETY DATA SHEET Sulfuric acid 84716-500ML. Honeywell.
- RCI Labscan Limited. (2021, July 1). sulfuric acid 97% - SAFETY DATA SHEET. RCI Labscan.
- Fisher Scientific Company. (2009, June 23). Sulfuric acid - SAFETY DATA SHEET. Fisher Scientific.
- BenchChem. (n.d.). Synthesis of 4-tert-Butyl-2-ethylphenol: An In-depth Technical Guide. BenchChem.
- BenchChem. (n.d.). "scaling up the synthesis of 4-tert-Butyl-2-ethylphenol from lab to pilot plant". BenchChem.
- University of California, Irvine. (2014, February 27). The Friedel-Crafts Reaction.
- University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di. ChemRxiv.
- Benchchem. (n.d.). Application Notes: Synthesis of 4-tert-Butyl-2-ethylphenol via a Two-Step Alkylation of Phenol. Benchchem.
Sources
- 1. byjus.com [byjus.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. rcilabscan.com [rcilabscan.com]
- 11. echemi.com [echemi.com]
- 12. health.state.mn.us [health.state.mn.us]
- 13. fishersci.com [fishersci.com]
- 14. 2-Isopropylphenol - Safety Data Sheet [chemicalbook.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ojs.library.okstate.edu [ojs.library.okstate.edu]
Application Note: Robust RP-HPLC Method Development for the Quantification of 4-(Tert-butyl)-2-isopropylphenol
Executive Summary
The accurate quantification of sterically hindered alkylphenols, such as 4-(tert-butyl)-2-isopropylphenol, is critical in drug development, toxicology, and polymer chemistry. This application note details the development of a highly specific, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed as a self-validating system, this protocol integrates internal system suitability checks to ensure continuous data integrity, leveraging principles of hydrophobic partitioning and ion suppression.
Chemical Rationale & Chromatographic Strategy
Developing an analytical method requires a deep understanding of the analyte's physicochemical properties to establish causality behind every chromatographic choice.
-
Hydrophobicity & Stationary Phase: 4-(Tert-butyl)-2-isopropylphenol possesses two bulky, non-polar alkyl groups (tert-butyl and isopropyl). These groups impart significant lipophilicity to the molecule. To achieve adequate retention and baseline resolution from structurally similar impurities, a highly end-capped, high-carbon-load C18 stationary phase is required. The dense hydrophobic surface area maximizes van der Waals interactions with the alkyl substituents[1].
-
Ion Suppression & Mobile Phase: Phenolic compounds are weakly acidic, with a typical pKa of ~10. In a neutral mobile phase, partial ionization of the hydroxyl group can occur, leading to dual retention mechanisms and severe peak tailing. To prevent this, the mobile phase must be acidified (e.g., using 0.1% Perchloric acid or Formic acid) to lower the pH to ~2.5. This ensures the phenol remains fully protonated and neutral, yielding sharp, symmetrical peaks[2].
-
Detector Tuning: The aromatic ring of the phenol undergoes a
transition. The auxochromic effect of the hydroxyl group shifts the primary UV absorption maximum to approximately 275–280 nm. Setting the Photodiode Array (PDA) or UV detector to 275 nm maximizes the signal-to-noise ratio while minimizing interference from non-aromatic matrix components[1][2]. For ultra-trace analysis, fluorescence detection (Excitation: 220 nm, Emission: 315 nm) can be employed.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Method Development Workflow
RP-HPLC method development workflow for sterically hindered alkylphenols.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, this protocol is designed as a closed, self-validating loop. The inclusion of an Internal Standard (IS) and continuous System Suitability Tests (SST) guarantees that any deviation in extraction efficiency or column performance is immediately flagged.
Reagents and Materials
-
Solvents: HPLC-grade Methanol (MeOH) and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: 0.1% Perchloric acid (
) or 0.1% Formic acid (LC-MS grade). -
Internal Standard (IS): 2,4-Di-tert-butylphenol (chosen for its structural similarity and predictable relative retention time)[1].
Sample Preparation (Solid Phase Extraction)
Causality: Direct injection of complex matrices degrades the column and introduces baseline noise. SPE isolates the hydrophobic analyte while washing away polar interferences[3].
-
Conditioning: Pass 3 mL of MeOH followed by 3 mL of acidified water (0.1% Formic acid) through a C18 SPE cartridge.
-
Loading: Spike the sample matrix with 10 µg/mL of the IS. Load 5 mL of the sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% MeOH in water to elute highly polar matrix components.
-
Elution: Elute the target alkylphenols using 2 mL of 100% MeOH.
-
Filtration: Filter the eluate through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Chromatographic Conditions
-
Column: High-density end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size)[2].
-
Mobile Phase: Isocratic elution using Methanol / Water containing 0.1%
(75:25, v/v)[2]. -
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Strict temperature control is vital to maintain consistent hydrophobic partitioning kinetics).
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 275 nm[2].
System Suitability & Self-Validation Sequence
Execute the following sequence to self-validate the run:
-
Blank Injection (Mobile Phase): Confirms the absence of column carryover.
-
SST Injection (Standard Mix): Verifies chromatographic performance. The run is only valid if:
-
Resolution (
) between 4-(tert-butyl)-2-isopropylphenol and the IS is > 2.0. -
Tailing Factor (
) for all peaks is < 1.5. -
Theoretical Plates (
) > 5000.
-
-
Bracketing Standards: Inject a known calibration standard every 10 sample injections. The calculated concentration must remain within ±2% of the theoretical value to prove the detector has not drifted.
Method Validation & Quantitative Performance
The quantitative parameters below represent the expected performance of this method, benchmarked against validated data for closely related sterically hindered alkylphenols[1][2][4].
| Validation Parameter | Acceptance Criteria | Typical Performance Data | Mechanistic Rationale |
| Linearity ( | > 0.999 | 0.9995 (0.5 - 100 µg/mL) | UV detector response is directly proportional to the chromophore concentration within the linear dynamic range. |
| Limit of Detection (LOD) | < 0.1 µg/mL | 0.05 µg/mL | High signal-to-noise ratio is achieved via optimal UV absorption at 275 nm and minimal baseline noise[1]. |
| Precision (%RSD) | < 2.0% | Intra-day: 1.2%, Inter-day: 1.5% | Stable partitioning kinetics are maintained due to strict column temperature control and isocratic elution[2]. |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 101.2% | Complete extraction efficiency and absence of matrix interference due to selective SPE cleanup[2]. |
Troubleshooting & Mechanistic Insights
-
Issue: Peak Tailing (
> 1.5)-
Causality: Secondary interactions between the weakly acidic phenolic hydroxyl group and unreacted silanol groups on the silica support.
-
Solution: Verify that the mobile phase pH is strictly below 3.0 to ensure complete ion suppression. If tailing persists, switch to a column with a higher degree of end-capping.
-
-
Issue: Retention Time Drift
-
Causality: Alkylphenols are highly sensitive to changes in mobile phase composition and temperature due to their large hydrophobic surface area. A 1°C change can shift retention times by up to 2%.
-
Solution: Ensure the column oven is calibrated and functioning. Pre-mix the mobile phase rather than relying on the pump's proportioning valves to eliminate micro-fluctuations in the Methanol/Water ratio.
-
References
- Source: researchgate.
- Source: benchchem.
- Source: mdpi.
- Source: researchgate.
Sources
Application Note: Using 4-(Tert-butyl)-2-isopropylphenol as a Polymerization Inhibitor
Abstract
This technical guide details the application, mechanism, and removal protocols for 4-(Tert-butyl)-2-isopropylphenol (CAS: Verify specific isomer, typically 2-isopropyl-4-tert-butylphenol or similar analog), a sterically hindered phenolic antioxidant used to stabilize reactive monomers (e.g., styrene, acrylates, dienes) against premature polymerization. Unlike common inhibitors like 4-tert-butylcatechol (TBC) or Hydroquinone (HQ), this compound offers a unique balance of steric hindrance and volatility, making it suitable for specific high-performance applications where standard inhibitors may fail due to color formation or volatility mismatches. This guide provides self-validating protocols for inhibitor quantification, kinetic monitoring, and removal.
Introduction & Mechanism of Action
Chemical Identity & Properties
4-(Tert-butyl)-2-isopropylphenol is a mono-hindered phenol. Its efficacy stems from the specific arrangement of alkyl substituents:
-
Position 2 (Ortho): Isopropyl group – provides moderate steric hindrance to protect the hydroxyl group without completely blocking radical access.
-
Position 4 (Para): Tert-butyl group – provides electron-donating character to stabilize the resulting phenoxy radical via hyperconjugation and prevents coupling at the para-position.
| Property | Description |
| Chemical Structure | Phenol ring with -OH (1), -CH(CH₃)₂ (2), -C(CH₃)₃ (4) |
| Function | Radical Scavenger (Chain-Breaking Antioxidant) |
| Solubility | Soluble in organic solvents (alcohols, aromatics, alkanes); Insoluble in water. |
| pKa | ~10.5–11.0 (Estimated due to alkyl donation) |
| Appearance | Typically a low-melting solid or viscous liquid (depending on purity/isomer). |
Mechanism: Hydrogen Atom Transfer (HAT)
The inhibition mechanism relies on the donation of the phenolic hydrogen atom to a propagating radical (
The resulting phenoxy radical (
-
Steric Shielding: The ortho-isopropyl group physically blocks the approach of monomer molecules.
-
Resonance Stabilization: The unpaired electron is delocalized across the aromatic ring.
The phenoxy radical eventually terminates by coupling with another radical or disproportionation, effectively removing two radicals per inhibitor molecule.
Visualization of Mechanism
Caption: Kinetic pathway of radical scavenging by 4-(Tert-butyl)-2-isopropylphenol. The inhibitor intercepts the propagating radical, terminating the chain.[1]
Experimental Protocols
Protocol A: Determination of Inhibitor Concentration (HPLC)
Purpose: To verify the active concentration of inhibitor in a monomer stock. Principle: Reverse-phase chromatography separates the non-polar inhibitor from the polar/semi-polar monomer matrix.
Materials:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile (ACN) / Water (H₂O) gradient.
-
Detector: UV-Vis at 280 nm (characteristic phenol absorption).
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a 1000 ppm stock solution of 4-(Tert-butyl)-2-isopropylphenol in ACN.
-
Dilute to create a calibration curve: 10, 25, 50, 100, 200 ppm.
-
-
Sample Preparation:
-
Dilute the monomer sample 1:10 in ACN to prevent column overload.
-
Filter through a 0.22 µm PTFE syringe filter.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 50% ACN (0-2 min)
95% ACN (10 min) Hold (2 min). -
Injection Volume: 10 µL.
-
-
Analysis:
-
Integrate the peak corresponding to the inhibitor (Retention time approx. 6-8 min depending on column).
-
Calculate concentration using the linear regression equation from the standard curve.
-
Protocol B: Inhibitor Removal (Caustic Wash)
Purpose: To remove the inhibitor prior to polymerization to ensure accurate kinetic data. Principle: Deprotonation of the phenol by a strong base creates a water-soluble phenolate salt, which partitions into the aqueous phase.
Safety: Work in a fume hood. Monomers are often volatile and toxic.
Workflow Diagram:
Caption: Step-by-step caustic wash workflow for removing phenolic inhibitors from hydrophobic monomers.
Detailed Steps:
-
Wash 1 (Deprotonation): In a separatory funnel, combine the monomer with 10% w/v NaOH solution (ratio 3:1 Monomer:Base). Shake vigorously for 2 minutes. Vent frequently.
-
Why? The NaOH converts the phenol (
) to sodium phenolate ( ), which is water-soluble.
-
-
Separation: Allow phases to separate. Drain the lower aqueous layer (which will be yellow/orange due to phenolate salts).
-
Wash 2 & 3 (Neutralization): Wash the organic layer with deionized water three times until the aqueous phase is neutral (pH 7).
-
Critical: Residual base can initiate anionic polymerization or hydrolyze esters.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (
) until the powder flows freely. -
Filtration: Filter off the solid desiccant. The monomer is now uninhibited and must be used immediately or stored at -80°C.
Protocol C: Monitoring Induction Period (Dilatometry)
Purpose: To quantify the efficiency of the inhibitor by measuring the "Induction Period" (time before polymerization starts). Principle: Polymerization results in a density increase (volume decrease). Dilatometry measures this volume change with high precision.
Steps:
-
Preparation: Mix purified monomer with a thermal initiator (e.g., AIBN, 0.1 wt%) and a known concentration of 4-(Tert-butyl)-2-isopropylphenol (e.g., 50 ppm).
-
Loading: Fill a dilatometer (glass bulb with a precision capillary) with the mixture. Ensure no air bubbles are trapped.
-
Equilibration: Immerse the bulb in a thermostated oil bath (e.g., 60°C ± 0.1°C).
-
Measurement: Record the meniscus height (
) every minute. -
Analysis: Plot
vs. Time.-
Phase 1 (Induction): No volume change (slope
0). The inhibitor is consuming radicals. -
Phase 2 (Polymerization): Linear decrease in volume.
-
Calculation: The intersection of the two slopes is the Induction Period (
).
-
Comparative Performance Data
The following table contrasts 4-(Tert-butyl)-2-isopropylphenol with industry standards.
| Feature | 4-(Tert-butyl)-2-isopropylphenol | TBC (4-tert-butylcatechol) | BHT (Butylated Hydroxytoluene) |
| Steric Hindrance | Moderate (Ortho-Isopropyl) | Low (Ortho-OH) | High (Di-Ortho-tert-butyl) |
| Reactivity | Balanced (Fast trapping, stable radical) | Very Fast (High potency) | Slower (Very stable radical) |
| Color Formation | Low (Yellows slightly upon oxidation) | High (Turns dark red/brown - Quinones) | Very Low |
| Volatility | Moderate | Low | Moderate |
| Removal Ease | Easy (Caustic Wash) | Easy (Caustic/Alumina) | Moderate (Requires rigorous wash) |
| Best For | Styrene, Acrylates (Low Color req.) | Styrene, Butadiene (Bulk storage) | Food packaging, Polyolefins |
References
-
Mechanism of Hindered Phenols: Pospíšil, J. (1988). "Aromatic and heterocyclic amines in polymer stabilization." Advances in Polymer Science, 124, 87-189.
-
Inhibitor Removal Protocols: BenchChem Technical Support. (2025).[1][2] "Strategies for removing polymerization inhibitors." BenchChem Application Notes.
-
Patent on Isopropyl-tert-butylphenol Derivatives: Coffield, T. H. (1965). "4,4'-methylenebis(2-isopropyl-6-tert-butylphenol) compounds."[3][4][5] U.S. Patent 3,175,010.
-
General Polymerization Kinetics: Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements.
Sources
- 1. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds - Google Patents [patents.google.com]
- 4. US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds - Google Patents [patents.google.com]
- 5. US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Acid-Catalyzed Preparation of Hindered Phenols
Introduction: The Significance of Steric Hindrance in Phenolic Antioxidants
Hindered phenols are a class of aromatic compounds characterized by the presence of bulky alkyl groups, typically tert-butyl groups, at one or both positions ortho to the hydroxyl group.[1] This specific structural arrangement is not a random chemical curiosity; it is a deliberate design that imparts exceptional stability and functionality, particularly as antioxidants.[2] These compounds are critical in preventing oxidative degradation in a vast array of materials, including plastics, lubricants, fuels, and food products.[2][3][4] The steric bulk of the ortho substituents shields the hydroxyl group, enhancing its ability to scavenge free radicals effectively without participating in further chain-propagating reactions.[1][5][6] The primary industrial route to these invaluable compounds is the Friedel-Crafts alkylation of phenols with alkenes or alcohols, a reaction predominantly catalyzed by acids.[2][7][8]
This guide provides an in-depth exploration of the acid-catalyzed synthesis of hindered phenols. Moving beyond a simple recitation of steps, we will dissect the underlying reaction mechanisms, compare various catalytic systems, and provide detailed, field-proven protocols for the synthesis of key hindered phenols like 2,6-di-tert-butylphenol and Butylated Hydroxytoluene (BHT).
The Core Mechanism: Electrophilic Aromatic Substitution in Action
The acid-catalyzed synthesis of hindered phenols is a classic example of a Friedel-Crafts alkylation, which falls under the broader category of electrophilic aromatic substitution (EAS).[9][10][11] The reaction mechanism can be logically broken down into three fundamental steps:
-
Generation of the Electrophile: The process begins with the acid catalyst activating the alkylating agent (e.g., an alkene like isobutylene or an alcohol like tert-butanol) to form a carbocation.[9][11] In the case of isobutylene, a proton from a Brønsted acid adds to the double bond, generating the highly stable tert-butyl carbocation. Lewis acids achieve a similar outcome by complexing with the alkylating agent.[9][12][13]
-
Nucleophilic Attack by the Phenol Ring: The electron-rich aromatic ring of the phenol acts as a nucleophile, attacking the electrophilic carbocation.[11][12] This attack forms a new carbon-carbon bond and transiently disrupts the aromaticity of the ring, creating a resonance-stabilized intermediate known as an arenium ion.[11]
-
Re-aromatization: A base (which can be the conjugate base of the acid catalyst or another molecule in the mixture) abstracts a proton from the carbon bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the acid catalyst, allowing it to participate in further reaction cycles.[9][12]
The hydroxyl group of the phenol is a strong ortho-, para-directing group. However, the large steric profile of the incoming tert-butyl group favors substitution at the less crowded ortho positions, leading to the desired hindered structure.[5][14][15]
Sources
- 1. partinchem.com [partinchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]
- 4. CN106588663A - Hindered phenol antioxidant and preparation method thereof - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. iris.unive.it [iris.unive.it]
- 15. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
GC-MS analysis parameters for 4-(Tert-butyl)-2-isopropylphenol
Comprehensive GC-MS Analysis Guide for 4-(Tert-butyl)-2-isopropylphenol
Executive Summary
Target Analyte: 4-(Tert-butyl)-2-isopropylphenol (also known as 2-Isopropyl-4-tert-butylphenol). Chemical Formula: C₁₃H₂₀O Molecular Weight: 192.30 g/mol CAS Number: 14107-95-0 (Note: This isomer is less common than 2,4-di-tert-butylphenol; verification with a certified standard is mandatory).
This guide details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-(tert-butyl)-2-isopropylphenol, a sterically hindered phenol used as an antioxidant intermediate and stabilizer. Due to the presence of the phenolic hydroxyl group and steric hindrance from ortho-isopropyl and para-tert-butyl groups, this protocol prioritizes Trimethylsilyl (TMS) derivatization to ensure peak symmetry, improve sensitivity, and prevent adsorption in the GC inlet.
Chemical Context & Method Development Logic
Structural Considerations
-
Steric Hindrance: The isopropyl group at the ortho (2-) position and the tert-butyl group at the para (4-) position create significant steric bulk. While this improves antioxidant stability, it can lead to peak tailing on non-polar columns due to hydrogen bonding of the free hydroxyl group with active sites (silanols) in the liner or column.
-
Volatility: With a boiling point estimated >250°C, this compound requires a high-temperature GC program.
-
Derivatization Strategy: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton on the hydroxyl group with a trimethylsilyl group, forming a volatile, non-polar ether that chromatographs with excellent symmetry.
Critical Method Parameters (Causality)
-
Column Selection: A 5% Phenyl-arylene (e.g., DB-5MS UI) is chosen for its high thermal stability and inertness. The slight polarity aids in separating phenolic isomers.
-
Inlet Temperature: Set to 280°C to ensure rapid volatilization of the high-boiling analyte without thermal degradation.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is the industry standard. The fragmentation pattern is dominated by alkyl group losses (methyl, isopropyl, tert-butyl).
Experimental Workflow
Reagents & Standards
-
Reference Standard: 4-(Tert-butyl)-2-isopropylphenol (>98% purity).
-
Internal Standard (ISTD): 2,4-Di-tert-butylphenol-d21 or 4-n-nonylphenol (structurally similar but chromatographically distinct).
-
Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
Sample Preparation Protocol
Step 1: Extraction (Liquid Samples)
-
Aliquot 1.0 mL of sample into a 4 mL glass vial.
-
Add 10 µL of Internal Standard solution (100 µg/mL).
-
Add 2.0 mL of Dichloromethane (DCM). Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Transfer the lower organic layer to a clean, dry autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Step 2: Derivatization (Mandatory for Trace Analysis)
-
Reconstitute the dried residue in 100 µL of anhydrous Pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex.
-
Incubate at 60°C for 30 minutes (Heat drives the reaction despite steric hindrance).
-
Cool to room temperature.
-
Dilute with 850 µL of Hexane or DCM prior to injection.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 8890 (or equivalent) | Robust oven control. |
| Column | DB-5MS UI (30 m x 0.25 mm x 0.25 µm) | Low bleed, high inertness for phenols. |
| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 280°C | Ensures complete vaporization. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Oven Program | Initial: 60°C (Hold 1 min)Ramp 1: 20°C/min to 180°CRamp 2: 10°C/min to 300°CFinal: 300°C (Hold 3 min) | Fast initial ramp removes solvent; slower ramp resolves isomers. |
| Transfer Line | 300°C | Prevents condensation before MS source. |
| MS Source | EI, 230°C, 70 eV | Standard ionization energy. |
| Quadrupole | 150°C | Maintains mass stability. |
| Acquisition | Scan: 40–450 m/zSIM: See Table below | Scan for ID; SIM for quantification. |
Mass Spectrum & Quantification
Fragmentation Logic (TMS Derivative)
Upon derivatization, the molecule becomes (4-tert-butyl-2-isopropylphenoxy)trimethylsilane (MW ~264).
-
Molecular Ion [M]+: m/z 264 (Weak to Moderate).
-
[M - 15]+ (Methyl Loss): m/z 249. Loss of methyl group from TMS, Isopropyl, or t-Butyl. Often the Base Peak .
-
[M - 57]+ (t-Butyl Loss): m/z 207. Loss of the entire tert-butyl group.
-
[M - 43]+ (Isopropyl Loss): m/z 221. Loss of isopropyl group.
-
Trimethylsilyl ion: m/z 73. Characteristic of TMS derivatives.
SIM Parameters for Quantification
| Compound | Target Ion (Quant) | Qualifier Ions (Confirm) | Retention Time (Est.) |
| 4-t-Butyl-2-isopropylphenol (TMS) | 249 | 264, 207, 73 | ~12.5 min |
| Internal Standard (e.g., 2,4-DTBP-d21) | 224 | 242, 57 | ~11.8 min |
Visualized Workflow (Graphviz)
Caption: Step-by-step workflow for the extraction, derivatization, and GC-MS analysis of 4-(tert-butyl)-2-isopropylphenol.
Quality Control & Validation
To ensure Trustworthiness and Self-Validation :
-
Linearity: Prepare a 5-point calibration curve (0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). The correlation coefficient (
) must be . -
Blank Analysis: Inject a solvent blank (Hexane/DCM) immediately after the highest standard to check for carryover (memory effects), common with phenols.
-
Derivatization Efficiency: Monitor the peak area of the underivatized phenol (if visible). It should be <5% of the total analyte response.
-
LOD/LOQ:
-
LOD (Limit of Detection): S/N ratio > 3:1.
-
LOQ (Limit of Quantitation): S/N ratio > 10:1.
-
References
-
Fiege, H., et al. (2000).[1] "Phenol Derivatives."[1][2][3][4][5][6] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1]
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2,4-Di-tert-butylphenol (TMS derivative)." NIST Chemistry WebBook, SRD 69.
-
European Patent Office. "Process for the preparation of 2-isopropyl-4-tert-butylphenol." Patent DE3819999A1.
-
OIV (International Organisation of Vine and Wine). "Determination of alkylphenols in wines by GC-MS." Method OIV-MA-AS315-30.
Sources
- 1. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. 4-tert-Butylphenol, TMS derivative [webbook.nist.gov]
- 4. Phenol, p-tert-butyl- [webbook.nist.gov]
- 5. DE3819999A1 - Novel 6-phenoxymethyl-4-hydroxytetrahydropyran-2-ones and 6-thiophenoxymethyl-4-hydroxytetrahydropyran-2-ones, and the corresponding dihydroxycarboxylic acid derivatives, salts and esters, process for the preparation of these compounds, their use as medicaments, pharmaceutical preparations and novel phenols and thiophenols - Google Patents [patents.google.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
Application Notes and Protocols: 4-(Tert-butyl)-2-isopropylphenol as a High-Performance Lubricant Additive
Authored by: Gemini, Senior Application Scientist
Introduction: A Multifunctional Approach to Lubricant Longevity
The operational demands placed on modern lubricants are increasingly severe. Higher operating temperatures, extended drain intervals, and the need for enhanced equipment protection necessitate the use of sophisticated additive technologies. 4-(tert-butyl)-2-isopropylphenol is a sterically hindered phenolic compound that serves as a highly effective multifunctional additive in lubricant formulations. Its primary function is to act as a potent antioxidant, significantly delaying the oxidative degradation of the base oil.[1][2] Additionally, its chemical structure offers potential benefits in mitigating wear under boundary lubrication conditions.
The strategic placement of a bulky tert-butyl group ortho to the hydroxyl group provides significant steric hindrance.[1][2] This structural feature is critical to its function, as it enhances the hydrogen-donating efficiency of the hydroxyl group while ensuring the resulting phenoxy radical is stable and less prone to initiating new oxidation chains.[1][2] The isopropyl group further contributes to the molecule's oil solubility and overall stability. These attributes make 4-(tert-butyl)-2-isopropylphenol a valuable component for formulating a wide range of lubricants, including engine oils, turbine oils, hydraulic fluids, and industrial gear oils.[3][4]
This guide provides an in-depth examination of the mechanisms of action for 4-(tert-butyl)-2-isopropylphenol and presents detailed, field-proven protocols for evaluating its performance as both an antioxidant and an anti-wear agent.
| Property | Value |
| IUPAC Name | 2-tert-butyl-4-propan-2-ylphenol[5][6] |
| Molecular Formula | C₁₃H₂₀O[5][6] |
| Molecular Weight | 192.30 g/mol [5] |
| Appearance | Varies (Typically a solid or high-viscosity liquid) |
| Primary Function | Antioxidant (Radical Scavenger)[1] |
| Secondary Function | Potential Anti-Wear Agent |
Core Mechanism of Action: Antioxidant Activity
The primary cause of lubricant degradation is oxidation, a complex free-radical chain reaction accelerated by heat, oxygen, and the presence of metal catalysts.[1] This process leads to viscosity increase, sludge and varnish formation, and the generation of corrosive acids.[7] 4-(tert-butyl)-2-isopropylphenol functions as a "radical scavenger" or "chain-breaking" antioxidant, interrupting the propagation stage of the oxidation cycle.
The Mechanism:
-
Initiation: Lubricant hydrocarbon molecules (R-H) react with oxygen under thermal stress to form alkyl radicals (R•).
-
Propagation: The alkyl radical (R•) rapidly reacts with oxygen to form a highly reactive peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another hydrocarbon molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.
-
Intervention: 4-(tert-butyl)-2-isopropylphenol (ArOH) intervenes by donating its phenolic hydrogen atom to the peroxy radical (ROO•).[1] This action neutralizes the reactive radical, converting it into a more stable hydroperoxide (ROOH), and in doing so, the antioxidant is converted into a sterically hindered and relatively stable phenoxy radical (ArO•).
-
Termination: The resulting phenoxy radical is stabilized by the bulky tert-butyl group, which prevents it from abstracting hydrogen from the lubricant base oil and continuing the oxidation cycle. It is eventually neutralized through reactions with other radicals.
This interruption of the chain reaction is the fundamental reason for the extended service life and improved thermal stability of lubricants formulated with this additive.[3]
Protocol: Evaluation of Oxidative Stability via RPVOT
To quantify the effectiveness of 4-(tert-butyl)-2-isopropylphenol in inhibiting oxidation, the Rotating Pressure Vessel Oxidation Test (RPVOT), as defined by ASTM D2272 , is the industry-standard methodology.[8][9] This test simulates the oxidative environment within machinery by subjecting the lubricant to heat, pressure, oxygen, and catalytic metals.
Principle of the RPVOT Method
The RPVOT method measures an oil's resistance to oxidation under accelerated conditions.[10] A sample of oil, mixed with water and a copper catalyst, is placed in a pressurized vessel filled with pure oxygen.[11][12] The vessel is heated to 150°C and rotated at 100 RPM.[11] The antioxidant additives are consumed as they protect the base oil.[8] Once the antioxidants are depleted, the base oil begins to oxidize rapidly, causing a sharp drop in the oxygen pressure. The RPVOT value is the time in minutes required for the pressure to drop by a specified amount (25.4 psi) from its maximum.[8] A longer time indicates better oxidation stability.
Step-by-Step Experimental Protocol (ASTM D2272)
Objective: To determine the oxidation induction time of a lubricant blend containing 4-(tert-butyl)-2-isopropylphenol.
Materials & Equipment:
-
RPVOT apparatus (conforming to ASTM D2272)
-
Oxygen pressure vessel
-
Glass sample container
-
Copper catalyst coil (polished)
-
Test oil (Base oil + 4-(tert-butyl)-2-isopropylphenol at a specified treat rate)
-
Distilled water
-
High-purity oxygen
Procedure:
-
Sample Preparation:
-
Accurately weigh 50 ± 0.5 g of the test oil into the glass sample container.
-
Add 5 ± 0.05 g of distilled water to the container.
-
Place a polished copper catalyst coil into the oil-water mixture.
-
Causality: The water and copper catalyst are critical as they simulate the presence of moisture and metallic components in real-world systems, both of which significantly accelerate lubricant oxidation.[10]
-
-
Apparatus Assembly:
-
Place the glass container into the pressure vessel.
-
Assemble and securely close the pressure vessel according to the manufacturer's instructions.
-
-
Pressurization and Leak Test:
-
Purge the vessel with oxygen to remove air.
-
Pressurize the vessel with oxygen to 620 kPa (90 psi) at room temperature.
-
Immerse the vessel in a water bath to check for leaks. A stable pressure reading confirms the integrity of the seals.
-
-
Oxidation Test:
-
Place the sealed and pressurized vessel into the RPVOT apparatus, which contains a heating bath set to a constant temperature of 150°C.[11]
-
Begin rotating the vessel at 100 ± 5 RPM.
-
The pressure inside the vessel will initially increase as the gas heats up. Record the maximum pressure achieved.
-
-
Data Collection & Endpoint:
-
Continuously monitor and record the pressure inside the vessel over time.
-
The test is complete when the pressure drops exactly 175 kPa (25.4 psi) from the maximum recorded pressure.
-
The result, reported in minutes from the start of the test to this pressure drop, is the RPVOT value.[8]
-
Expected Results & Interpretation
A base oil without any antioxidant will have a very short RPVOT time. The addition of 4-(tert-butyl)-2-isopropylphenol is expected to significantly increase the RPVOT value. By comparing the RPVOT time of the additized oil to that of the neat base oil, a quantitative measure of the antioxidant's performance can be established.
| Formulation | Typical Treat Rate (wt%) | Expected RPVOT (minutes) |
| Group II Base Oil (Neat) | 0.0% | < 100 |
| Group II Base Oil + 4-(tert-butyl)-2-isopropylphenol | 0.3 - 0.8%[13] | 400 - 1000+ |
| Formulated Turbine Oil (for reference) | 0.5 - 1.0% (Total AO package)[13] | > 1500 |
Secondary Mechanism & Evaluation: Anti-Wear Properties
While primarily an antioxidant, hindered phenols can also contribute to wear protection, particularly in synergistic combination with other additives. The mechanism is believed to involve the formation of a protective chemical film on metal surfaces under boundary lubrication conditions, where direct metal-to-metal contact is possible. This film acts as a sacrificial layer, reducing friction and preventing catastrophic wear.
The evaluation of these properties is crucial for applications where the lubricant is subjected to high loads and sliding contacts.
Protocol: Evaluation of Wear Preventive Characteristics
The Four-Ball Wear Test, governed by ASTM D4172 , is a standard method for assessing the anti-wear properties of fluid lubricants.[14][15] It provides a reliable way to compare the performance of different additive formulations under controlled sliding contact conditions.
Principle of the Four-Ball Method
The test involves rotating a single steel ball under a specified load against three identical stationary steel balls held in a cup filled with the test lubricant.[16][17] The friction between the rotating ball and the stationary balls creates circular wear scars on the three stationary balls. After a set duration, the test is stopped, and the average diameter of these wear scars is measured. A smaller wear scar diameter (WSD) indicates superior anti-wear performance.[17]
Step-by-Step Experimental Protocol (ASTM D4172)
Objective: To determine the relative wear preventive characteristics of a lubricant blend containing 4-(tert-butyl)-2-isopropylphenol.
Materials & Equipment:
-
Four-Ball Wear Test Machine
-
Test balls (AISI E-52100 steel, 12.7 mm diameter)[18]
-
Test oil cup and clamping assembly
-
Microscope with calibrated measurement scale
-
Test oil (Base oil + additive)
-
Appropriate cleaning solvents (e.g., heptane)
Procedure:
-
Preparation:
-
Thoroughly clean four new test balls, the oil cup, and the clamping mechanism with a suitable solvent to remove any protective coatings or contaminants. Handle the cleaned components only with forceps or lint-free gloves.[16]
-
Causality: Meticulous cleaning is paramount to ensure that the measured wear is solely due to the lubricant's performance and not influenced by pre-existing contaminants.
-
-
Assembly:
-
Clamp the three stationary balls into the test cup.
-
Pour the test lubricant into the cup to a level approximately 3 mm above the top of the balls.
-
Secure the fourth ball (the rotating ball) into the chuck of the drive spindle.
-
Place the test cup into the machine's platform and raise it until the top ball is seated in the cavity formed by the three lower balls.
-
-
Test Execution:
-
Measurement and Analysis:
-
At the end of the test, stop the motor, remove the load, and lower the test cup.
-
Remove the three stationary balls and carefully clean them with solvent.
-
Using the microscope, measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average of the six measurements. This value is the average Wear Scar Diameter (WSD).
-
Data Interpretation
The anti-wear performance of 4-(tert-butyl)-2-isopropylphenol is determined by comparing the average WSD produced in the additized oil against the WSD from the neat base oil. A significant reduction in the WSD indicates a positive contribution to wear protection. It is also highly valuable to test in combination with other anti-wear or extreme pressure (EP) additives to identify potential synergistic effects.[18]
| Formulation | Test Conditions | Average WSD (mm) |
| Group II Base Oil (Neat) | 1200 RPM, 75°C, 392N, 60 min | 0.60 - 0.80 |
| Group II Base Oil + 4-(tert-butyl)-2-isopropylphenol (0.5 wt%) | 1200 RPM, 75°C, 392N, 60 min | 0.50 - 0.65 (Expected mild improvement) |
| Fully Formulated Oil with ZDDP + Phenolic AO | 1200 RPM, 75°C, 392N, 60 min | < 0.45 (Demonstrates synergy) |
References
-
ASTM D4172-21 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. ASTM International. Available at: [Link]
-
Four Ball Wear Test Methods for Lubricants. (2025, October 24). AZoM. Available at: [Link]
-
D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM International. Available at: [Link]
-
Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method). (2022, January 15). ASTM International. Available at: [Link]
-
Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils. (n.d.). Lube Magazine. Available at: [Link]
-
ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Rtec Instruments. Available at: [Link]
-
Rotating Pressure-Vessel Oxidation Test (RPVOT) ASTM D2272. (2021, June 15). WearCheck. Available at: [Link]
-
What is RPVOT and How Should I Use It? Lubrication Expert. Available at: [Link]
-
Residue analysis on RPVOT test samples for single and multiple antioxidants chemistry for turbine lubricants. FOCUSLAB Ltd. Available at: [Link]
-
Research Progress of Antioxidant Additives for Lubricating Oils. (2024, March 31). MDPI. Available at: [Link]
-
Standard Test Method for Oxidation of Steam Turbine Oils by Rotating Pressure Vessel. Savant Labs. Available at: [Link]
-
2-tert-Butyl-4-isopropylphenol (CID 24240) - Molecular Properties & Analysis. MolForge. Available at: [Link]
-
2-tert-butyl-4-isopropylphenol (C13H20O). PubChemLite. Available at: [Link]
-
Fuel and Lubes Antioxidants. SONGWON Industrial Group. Available at: [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). PMC. Available at: [Link]
-
The chemistry and function of lubricant additives. (2015, June 17). STLE. Available at: [Link]
-
Lubricant Antioxidants: Key Elements for Ensuring Machinery Operation. (2025, February 14). UNPChemicals. Available at: [Link]
-
Rapid Analysis of Antioxidants in Synthetic Lubricants. Waters. Available at: [Link]
-
manufacturer & exporter of lubricant additives & greases supplier of polymer & dyes. Transasia Petrochem. Available at: [Link]
-
Functional Products Additives for Biobased Lubricants. Tri-iso. Available at: [Link]
-
Long term testing of Antioxidants for Industrial Applications (Turbine) in Group I and II base oils. Lube Media. Available at: [Link]
-
Performance of Additives Concerning Synergistic Effect in Lube Oil. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. songwon.com [songwon.com]
- 4. Lubricant Antioxidants: Key Elements for Ensuring Machinery Operation|News|UNPChemicals [unpchemicals.com]
- 5. molforge.ai [molforge.ai]
- 6. PubChemLite - 2-tert-butyl-4-isopropylphenol (C13H20O) [pubchemlite.lcsb.uni.lu]
- 7. stle.org [stle.org]
- 8. Assessing Oxidation Condition and Lubricant Refreshment in Turbine Oils | Machinery Lubrication [machinerylubrication.com]
- 9. ASTM D2272 - Standard Test Method for Oxidation of Steam Turbine Oils by Rotating Pressure Vessel - Savant Labs [savantlab.com]
- 10. What is RPVOT and How Should I Use It? - Lubrication Expert [lubrication.expert]
- 11. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 12. focuslab.co.th [focuslab.co.th]
- 13. lube-media.com [lube-media.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) [store.astm.org]
- 16. img.antpedia.com [img.antpedia.com]
- 17. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 18. researchgate.net [researchgate.net]
Application Note: Antimicrobial Assay Techniques for 4-(Tert-butyl)-2-isopropylphenol
Executive Summary & Mechanistic Rationale
4-(Tert-butyl)-2-isopropylphenol (4-TB-2-IPP) is a highly sterically hindered, bulky alkylphenol. Like other phenolic derivatives (e.g., propofol, thymol, carvacrol), its primary mechanism of action relies on its lipophilicity. Phenolic compounds exert their antibacterial effects primarily by partitioning into the bacterial lipid bilayer, disrupting membrane integrity, and causing the leakage of intracellular contents[1]. This accumulation alters membrane fluidity, leading to the rapid dissipation of the proton motive force (PMF) and subsequent cell death.
Because of its extreme lipophilicity and potential volatility, evaluating the antimicrobial efficacy of 4-TB-2-IPP requires significant deviations from standard hydrophilic antibiotic testing protocols. This application note details the optimized, self-validating methodologies required to accurately assess the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of this compound.
Figure 1: Mechanism of membrane disruption by 4-(Tert-butyl)-2-isopropylphenol.
Challenges in Assay Design & Causality of Modifications
Standard Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocols are optimized for hydrophilic antibiotics[2]. Applying these unmodified methods to 4-TB-2-IPP will result in false negatives, false positives, or highly irreproducible data due to three primary factors:
-
Aqueous Insolubility & Micellar Sequestration: Bulky alkylphenols are highly lipophilic, necessitating the use of solvents such as DMSO or surfactants like Tween 80[2]. However, if Tween 80 exceeds 0.5% (v/v), it forms micelles that sequester the phenol, artificially inflating the MIC. We restrict Tween 80 to 0.1% to maintain dispersion without sequestration.
-
Vapor-Phase Transfer: Substituted phenols are notoriously volatile. During a 24-hour incubation at 37°C, 4-TB-2-IPP can evaporate from high-concentration wells and condense into adjacent control wells. Assays must utilize gas-permeable, low-evaporation adhesive seals rather than standard loose-fitting plastic lids.
-
Optical Interference: Phenolic compounds often cause precipitation or media turbidity, which confounds standard optical density (OD600) measurements[3]. To circumvent this, we utilize resazurin, a colorimetric redox indicator that shifts from blue (non-fluorescent, dead cells) to pink (highly fluorescent, metabolically active cells).
Self-Validating Experimental Protocols
Protocol A: Modified Broth Microdilution (MIC Determination)
This protocol establishes the MIC while internally controlling for solvent toxicity and media sterility. To account for the possible influence of solvents on AST results, testing must include a solvent negative control and a standard antibiotic positive control[4].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 4-TB-2-IPP in 100% DMSO to yield a 10 mg/mL stock solution.
-
Media Supplementation: Prepare Mueller-Hinton Broth (MHB) supplemented with 0.1% (v/v) Tween 80. Autoclave and cool.
-
Serial Dilution: In a 96-well round-bottom microtiter plate, perform 2-fold serial dilutions of the compound in the supplemented MHB. Critical: Ensure the final DMSO concentration never exceeds 2.5% (v/v) in any well, as higher concentrations exhibit intrinsic antibacterial activity[2].
-
Inoculum Standardization: Grow the target bacterial strain to the exponential phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve ~1 × 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compound (Final assay volume = 100 µL; Final inoculum = 5 × 10^5 CFU/mL).
-
Incubation: Seal the plate tightly with a breathable optical adhesive film. Incubate statically at 37°C for 20 hours.
-
Colorimetric Readout: Add 30 µL of a 0.015% (w/v) resazurin aqueous solution to all wells. Incubate for an additional 2–4 hours in the dark. The MIC is visually determined as the lowest concentration of 4-TB-2-IPP that prevents the color change from blue to pink.
Figure 2: Workflow for the modified broth microdilution assay.
Protocol B: Time-Kill Kinetics with Chemical Neutralization
Because 4-TB-2-IPP is highly hydrophobic, it adheres to bacterial membranes. If aliquots are plated directly onto agar, the compound will continue to exert bactericidal effects during the 24-hour agar incubation, leading to an overestimation of killing kinetics.
Step-by-Step Methodology:
-
Setup: Prepare Erlenmeyer flasks containing 10 mL of MHB + 0.1% Tween 80. Spike flasks with 4-TB-2-IPP to achieve 1×, 2×, and 4× the predetermined MIC.
-
Inoculation: Inoculate flasks with bacteria to a starting density of 5 × 10^5 CFU/mL. Incubate at 37°C with orbital shaking (150 rpm).
-
Sampling: At intervals of 0, 2, 4, 8, and 24 hours, extract a 100 µL aliquot from each flask.
-
Chemical Neutralization (Critical): Immediately discharge the 100 µL aliquot into 900 µL of Dey-Engley (D/E) Neutralizing Broth. Vortex vigorously and let stand for 5 minutes. The sodium thioglycolate and polysorbate 80 in the D/E broth instantly quench the phenolic activity.
-
Enumeration: Perform 10-fold serial dilutions in sterile PBS, plate 100 µL onto Mueller-Hinton Agar, and incubate for 24 hours. Plot log₁₀(CFU/mL) against time.
Quantitative Baselines & Internal Validations
To ensure trustworthiness, the assay must act as a self-validating system. The tables below outline the strict tolerances required for phenolic assays and the expected outcomes of internal controls.
Table 1: Quantitative Baselines & Tolerances for Phenolic Assays
| Parameter | Acceptable Range / Limit | Mechanistic Rationale |
| DMSO Concentration | ≤ 2.5% (v/v) | Concentrations >2.5% exhibit intrinsic toxicity against bacteria, causing false positives[2]. |
| Tween 80 Concentration | 0.05% - 0.1% (v/v) | Maintains dispersion; >0.5% causes micellar sequestration of the phenol. |
| Initial Inoculum | 5 × 10⁵ CFU/mL | Standardized baseline required by CLSI to ensure reproducible MICs[3]. |
| Expected MIC Range | 64 - 512 µg/mL | Typical efficacy range for bulky alkylphenols against non-fastidious pathogens[3]. |
Table 2: Self-Validating Assay Controls (Microdilution)
| Control Type | Well Contents | Resazurin Readout | Validation Purpose |
| Sterility Control | MHB + Resazurin | Blue (No change) | Confirms media and buffers are free of contamination. |
| Growth Control | MHB + Bacteria + Resazurin | Pink (Fluorescent) | Confirms bacterial viability and robust metabolic growth. |
| Solvent Control | MHB + 2.5% DMSO + Bacteria | Pink (Fluorescent) | Confirms the solvent vehicle is not artificially inhibiting growth[4]. |
| Positive Control | MHB + Bacteria + Ciprofloxacin | Blue (Inhibited) | Confirms the baseline susceptibility of the test strain[4]. |
References
-
Bubonja-Šonje, M., Knežević, S., & Abram, M. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Archives of Industrial Hygiene and Toxicology, 71(4), 300–311.[Link]
-
González-Pastor, R. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(3), 1068.[Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07-A11).[Link]
Sources
- 1. Incorporation of Edible Plant Extracts as Natural Food Preservatives: Green Extraction Methods, Antibacterial Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Strategies for 4-(Tert-butyl)-2-isopropylphenol
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Physicochemical Profiling
The purification of highly lipophilic, sterically hindered alkylphenols presents a unique thermodynamic challenge in downstream chemical processing. 4-(Tert-butyl)-2-isopropylphenol (Molecular Weight: 192.30 g/mol , LogP: ~4.40) is a critical intermediate utilized in the synthesis of broad-spectrum antioxidants and active pharmaceutical ingredients .
Due to its high lipophilicity and the steric shielding of the phenolic hydroxyl group by the ortho-isopropyl moiety, the compound struggles to form extensive intermolecular hydrogen-bonded networks. This structural feature depresses its melting point and significantly increases its propensity to undergo Liquid-Liquid Phase Separation (LLPS) —commonly referred to in process chemistry as "oiling out"—rather than crystalline nucleation when supersaturated .
This application note provides a self-validating, mechanistically grounded protocol to bypass LLPS and achieve >99.5% purity via controlled crystallization.
Thermodynamic Rationale & Causality
To design a robust crystallization process, we must manipulate the thermodynamic trajectory of the solute to avoid the spinodal decomposition boundary (where LLPS occurs) and remain within the metastable zone where secondary nucleation can be controlled .
-
Cooling Crystallization (Single Solvent - n-Heptane): Non-polar aliphatic hydrocarbons like n-heptane are ideal. At 60°C, the hydrophobic tert-butyl and isopropyl groups ensure complete solvation. As the temperature drops, the solvent's inability to participate in hydrogen bonding forces the phenolic -OH groups to self-associate, driving crystallization.
-
Anti-Solvent Crystallization (Binary System - Methanol/Water): Methanol provides excellent initial solubility via hydrogen bonding. Water acts as a potent anti-solvent due to the compound's high LogP. However, rapid water addition forces the system into extreme supersaturation, triggering LLPS.
-
The Role of Seeding: Oiling out is a kinetic phenomenon. By introducing seed crystals within the metastable zone, we provide a massive surface area for immediate solute deposition. This consumes the supersaturation rapidly, keeping the concentration below the critical LLPS boundary .
Solvent Screening & Quantitative Solubility Data
The following table summarizes the solubility profile and LLPS risk across various solvent systems. n-Heptane is selected as the optimal single-solvent system for scale-up due to its steep solubility curve and manageable LLPS risk when seeded.
| Solvent System | Ratio (v/v) | Solubility @ 60°C (mg/mL) | Solubility @ 5°C (mg/mL) | Theoretical Yield (%) | LLPS Risk Profile |
| n-Heptane | 100% | > 450 | 42 | ~ 88% | Low (if seeded at 40°C) |
| Methanol / Water | 75:25 | > 500 | 18 | ~ 94% | High (requires precision dosing) |
| Toluene | 100% | > 800 | 310 | < 30% | Very Low (solubility too high) |
| Ethyl Acetate / Hexane | 20:80 | > 600 | 85 | ~ 75% | Moderate |
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed with built-in validation checkpoints to ensure the process remains on the correct thermodynamic trajectory.
Protocol A: Cooling Crystallization in n-Heptane (Recommended for Scale-up)
-
Dissolution: Charge a jacketed reactor with 1.0 kg of crude 4-(tert-butyl)-2-isopropylphenol and 2.2 L of n-heptane. Heat the mixture to 60°C under gentle agitation (150 rpm) until complete dissolution is achieved.
-
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities.
-
Self-Validation Checkpoint: The filtrate must be optically clear. Any turbidity indicates premature nucleation or phase separation; if observed, re-heat to 65°C.
-
-
Controlled Cooling to Metastable Zone: Ramp the reactor temperature down to 40°C at a rate of 0.5 °C/min.
-
Seeding (Critical Step): At exactly 40°C, introduce 5.0 g (0.5 wt%) of pure, milled 4-(tert-butyl)-2-isopropylphenol seed crystals. Hold the temperature at 40°C for 30 minutes to allow the seed bed to mature.
-
Self-Validation Checkpoint: The stabilization of a fine suspension without the formation of an oily layer at the bottom of the reactor validates that the system has successfully bypassed the spinodal decomposition boundary.
-
-
Crystallization Ramp: Cool the suspension from 40°C to 5°C at a strict rate of 0.1 °C/min to promote crystal growth over secondary nucleation, ensuring large, filterable crystals.
-
Isolation & Washing: Isolate the product via vacuum filtration. Wash the filter cake with 300 mL of pre-chilled (5°C) n-heptane to displace the mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 30°C and 10 mbar for 12 hours.
Protocol B: Anti-Solvent Crystallization (Methanol / Water)
-
Dissolution: Dissolve 1.0 kg of crude compound in 1.5 L of Methanol at 45°C.
-
Anti-Solvent Titration: Using a programmable syringe pump, add Deionized Water at a rate of 5.0 mL/min until the first sign of persistent opalescence (cloud point) is observed.
-
Thermal Annealing & Seeding: Elevate the temperature by 2°C to clear the solution, then immediately add 0.5 wt% seed crystals.
-
Controlled Precipitation: Resume water addition at a reduced rate of 2.0 mL/min until a total of 0.5 L of water has been added.
-
Isolation: Cool the slurry to 10°C, filter, wash with a cold 20:80 Methanol/Water mixture, and vacuum dry.
Process Visualization
Workflow for the crystallization of 4-(tert-butyl)-2-isopropylphenol, highlighting LLPS prevention.
Analytical Validation
To confirm the success of the crystallization and the absence of trapped solvent (a common artifact of oiling out), the following analytical suite is required:
-
HPLC (Purity): Reverse-phase C18 column, mobile phase Acetonitrile/Water (80:20), UV detection at 280 nm. Target: >99.5% area.
-
DSC (Thermal Analysis): Differential Scanning Calorimetry ramping at 10 °C/min. A sharp, singular endothermic melting peak confirms high crystalline order and the absence of amorphous domains caused by LLPS.
References
-
Title: 2-tert-Butyl-4-isopropylphenol (CID 24240) - Molecular Properties & Analysis Source: MolForge / PubChem URL: [Link]
-
Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL: [Link]
-
Title: Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design (ACS Publications) URL: [Link]
-
Title: The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL: [Link]
Troubleshooting & Optimization
improving yield of 4-(Tert-butyl)-2-isopropylphenol synthesis
Technical Support Center: Optimizing Synthesis of 4-(Tert-butyl)-2-isopropylphenol
Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Objective: Improve yield, selectivity, and reproducibility in the synthesis of 4-(tert-butyl)-2-isopropylphenol (CAS: 1243396-32-8 / Analogous structures).
Part 1: Core Directive & Reaction Strategy
The "Why" Behind the Protocol To maximize the yield of 4-(tert-butyl)-2-isopropylphenol , you must select the synthetic route that leverages steric hindrance to your advantage.[2][3] While multiple pathways exist, the alkylation of 2-isopropylphenol (2-IPP) with a tert-butyl source is the superior "Precision Route" compared to the isopropylation of 4-tert-butylphenol.[2][3]
Mechanism & Causality:
-
Directing Effects: In 2-isopropylphenol, the hydroxyl group (-OH) is a strong ortho, para-activator.[1][2][3] The isopropyl group at position 2 is a weak activator.[1]
-
Steric Control: The ortho position (C6) is sterically hindered by the adjacent hydroxyl group.[1] The para position (C4) is sterically accessible.[1]
-
Electrophile Selection: The tert-butyl carbocation is bulky.[1][2] It strongly prefers the unhindered para position (C4) over the crowded ortho position (C6).[1]
-
Result: This route kinetically favors the formation of the 4-isomer, minimizing the formation of the 6-isomer (2-tert-butyl-6-isopropylphenol) or di-alkylated byproducts.[2][3]
Part 2: Troubleshooting Guide (Q&A Format)
Section A: Reaction Design & Catalyst Selection
Q1: I am seeing low conversion of 2-isopropylphenol. Is my catalyst inactive? Diagnosis: If you are using tert-butyl alcohol (TBA) as the alkylating agent, the byproduct is water.[1][2] Water poisons solid acid catalysts (like Zeolites or Sulfated Zirconia) by competitively binding to active acid sites.[1] Corrective Action:
-
Protocol Shift: Switch to Isobutylene gas or MTBE (Methyl tert-butyl ether) as the alkylating agent.[1][2][3] These generate methanol or no byproduct, reducing catalyst deactivation.[1]
-
Azeotropic Removal: If using TBA, add a solvent like cyclohexane or toluene and use a Dean-Stark trap to continuously remove water from the reaction matrix.[1][2][3]
-
Catalyst Activation: Ensure Zeolites (e.g., H-Beta, H-Y) are calcined at 500°C for 4 hours prior to use to remove adsorbed moisture.[1]
Q2: My product contains significant amounts of 2,4-di-tert-butylphenol. Why? Diagnosis: This indicates Transalkylation or Disproportionation .[1] At high temperatures or long reaction times, the isopropyl group (which is less stable than the tert-butyl group on the ring) can be displaced or migrated, leading to a mixture of thermodynamically stable isomers.[1][2] Corrective Action:
-
Temperature Control: Lower the reaction temperature. Tert-butylation is facile and proceeds well at 40–60°C .[1][2][3] Temperatures >100°C promote transalkylation.[1]
-
Stoichiometry: Use a slight excess of the alkylating agent (1.1 equiv), but do not exceed 1.5 equiv, as this promotes poly-alkylation.[1]
Section B: Process Optimization
Q3: How do I separate the product from unreacted starting material? Diagnosis: 2-isopropylphenol (BP ~212°C) and 4-(tert-butyl)-2-isopropylphenol (BP ~250-260°C) have close boiling points, making simple distillation difficult if conversion is low.[2][3] Corrective Action:
-
Chemical Separation: Claisen alkali wash.[1] Both phenols are acidic, but the bulky product is less soluble in aqueous alkali than the starting material.[1]
-
High-Efficiency Fractionation: Use a spinning band distillation column or packed column with >20 theoretical plates under high vacuum (<10 mmHg) to prevent thermal degradation.[1][2][3]
Part 3: Experimental Protocol (Optimized)
Method: Friedel-Crafts Alkylation of 2-Isopropylphenol with tert-Butyl Alcohol (TBA) using H-Beta Zeolite.[2][3]
Reagents:
-
Solvent: Cyclohexane (optional, for water removal)[1]
Step-by-Step Workflow:
-
Catalyst Prep: Calcine H-Beta Zeolite at 550°C for 5 hours. Cool in a desiccator.
-
Loading: In a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, charge 2-Isopropylphenol (13.6 g, 100 mmol) and H-Beta Zeolite (1.36 g, 10 wt% loading) .
-
Addition: Heat mixture to 60°C . Add TBA (8.15 g, 110 mmol) dropwise over 30 minutes. Note: Slow addition prevents local high concentrations that favor polymerization.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by GC/TLC.[1]
-
Quench: Filter the hot reaction mixture to remove the solid catalyst (Catalyst can be regenerated).
-
Workup: Wash the filtrate with NaHCO3 (sat. aq.) to remove traces of acidity.[1] Dry organic layer over MgSO4.[1]
-
Purification: Distill under reduced pressure. Collect fraction boiling at ~135-140°C at 10 mmHg.
Quantitative Data Summary:
| Parameter | Optimized Value | Impact on Yield | Impact on Selectivity |
| Temperature | 60°C | Moderate (Kinetic Control) | High (Favors 4-position) |
| Catalyst Loading | 10-15 wt% | High (Faster rate) | Neutral |
| TBA:Phenol Ratio | 1.1 : 1 | High (Drives conversion) | Moderate (Avoids poly-alkylation) |
| Solvent | Cyclohexane | Moderate (Water removal) | High (Protects catalyst) |
Part 4: Visualization
Figure 1: Reaction Pathway & Selectivity Logic
Caption: Mechanistic pathway highlighting the steric preference for para-alkylation (C4) over ortho-alkylation (C6) in 2-isopropylphenol.
Figure 2: Troubleshooting Decision Tree
Caption: Decision logic for diagnosing common yield-limiting factors in alkylation.
References
-
Yadav, G. D., & Kumar, P. (2005).[1] Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. Industrial & Engineering Chemistry Research. Retrieved from [Link][1]
-
Mettler Toledo. (n.d.).[1] Friedel-Crafts Alkylation Reaction: Mechanism and Catalysis. Retrieved from [Link][1][4]
-
PrepChem. (n.d.).[1] Synthesis of p-tert-butyl phenol using Boron Trifluoride. Retrieved from [Link]
Sources
- 1. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 2. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
- 3. CAS 98-54-4: 4-tert-Butylphenol | CymitQuimica [cymitquimica.com]
- 4. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
Technical Support Center: 2-Isopropylphenol Alkylation Optimization
This guide serves as a specialized technical support resource for the alkylation of 2-isopropylphenol (2-IPP), primarily focusing on the synthesis of 2,6-diisopropylphenol (Propofol). It addresses the critical challenge of minimizing regio-isomeric impurities and polyalkylation by-products.
Current Status: System Active Topic: Minimizing Side Reactions in Ortho-Alkylation Audience: Process Chemists, API Developers
Reaction Pathway & Critical Control Points
Before troubleshooting, visualize the reaction network. The alkylation of 2-isopropylphenol (2-IPP) is a competition between Regioselectivity (Ortho vs. Para) and Chemo-selectivity (C-alkylation vs. O-alkylation).
Pathway Visualization
The following diagram maps the "Golden Path" to Propofol against the common "Failure Modes" (Side Reactions).
Figure 1: Reaction network of 2-isopropylphenol alkylation. Green path indicates the target workflow; red/yellow paths indicate deviation.
Troubleshooting Modules: Diagnostics & Solutions
Module A: The "Ether" Problem (O-Alkylation)
Symptom: High concentration of Isopropyl 2-isopropylphenyl ether in the crude mixture. Mechanism: O-alkylation is kinetically favored at lower temperatures because the oxygen lone pair is more accessible than the ortho-carbon.
| Diagnostic Check | Root Cause | Corrective Action |
| Temperature < 150°C? | Insufficient energy to overcome the activation barrier for C-alkylation or drive the rearrangement of the ether. | Increase Temperature: Operate between 180°C – 220°C . At these temperatures, O-alkylated products often undergo rearrangement to the thermodynamic C-alkylated product. |
| Catalyst Acidity? | Weak acidity or basic sites favor nucleophilic attack by Oxygen. | Switch to Strong Bronsted Acids: Use H-Beta Zeolites or Sulfated Zirconia. Strong acidic sites protonate the ether, facilitating the alkyl group migration to the ring. |
| Solvent Polarity? | Polar aprotic solvents (like DMF) can enhance O-alkylation by solvating the cation but leaving the phenoxide "naked". | Use Non-Polar Solvents: Switch to cyclohexane or run Solvent-Free (neat). This suppresses charge separation and favors the concerted C-alkylation mechanism. |
Module B: The "Para" Problem (2,4-DIPP Formation)
Symptom: Formation of 2,4-diisopropylphenol (2,4-DIPP).[1][2][3][4][5][6][7][8][9][10][11] This is the most difficult impurity to remove due to similar boiling points. Mechanism: The para-position is sterically less hindered than the ortho-position (between the OH and the existing isopropyl group). Without shape selectivity, thermodynamics favors para-substitution.
| Diagnostic Check | Root Cause | Corrective Action |
| Catalyst Pore Size? | Large pore zeolites (e.g., HY, USY) or liquid acids allow bulky transition states at the para-position. | Implement Shape Selectivity: Use H-Beta Zeolite (SiO2/Al2O3 ratio ~25-30) . Its 3D pore structure sterically constrains the transition state, heavily favoring the compact 2,6-isomer over the linear 2,4-isomer. |
| Reaction Time? | Extended reaction times allow isomerization. | Optimize Quench Time: Monitor kinetics closely. 2,6-DIPP can isomerize to 2,4-DIPP if left in contact with strong acids for too long (Thermodynamic Equilibration). |
| Alkylating Agent? | Propene gas (vigorous) vs. Isopropanol (slower). | Use Isopropanol (IPA): IPA generates water as a byproduct, which can attenuate strong acid sites slightly, preventing rapid isomerization. |
Module C: The "Poly" Problem (Over-Alkylation)
Symptom: Presence of 2,4,6-triisopropylphenol.[1][4][10][12] Mechanism: The product (2,6-DIPP) is still electron-rich and can react again if alkylating agent is in excess.
| Diagnostic Check | Root Cause | Corrective Action |
| Molar Ratio? | Excess Propene/IPA relative to substrate. | Starve the Reaction: Maintain a 2-IPP : Alkylating Agent ratio of 1:0.8 to 1:1.1 . Do not use a large excess. It is better to leave unreacted 2-IPP (easy to recycle) than to form Tri-IPP (waste). |
| Conversion Target? | Pushing for 100% conversion. | Stop at 80-90% Conversion: The rate of tri-alkylation increases significantly as the concentration of 2-IPP drops. |
"Gold Standard" Experimental Protocol
Objective: High-selectivity synthesis of 2,6-diisopropylphenol from 2-isopropylphenol using H-Beta Zeolite.
Materials
-
Substrate: 2-Isopropylphenol (>99% purity).
-
Reagent: Isopropanol (IPA) (Anhydrous).
-
Catalyst: H-Beta Zeolite (Calcined at 550°C for 4h prior to use to remove adsorbed water).
-
Apparatus: High-pressure autoclave (Parr reactor) or thick-walled sealed tube.
Step-by-Step Methodology
-
Catalyst Activation:
-
Heat H-Beta Zeolite at 550°C in a muffle furnace for 4 hours.
-
Why? Removes pore-blocking moisture and maximizes acid site activity.
-
-
Loading:
-
In the autoclave, charge 2-Isopropylphenol (1.0 equiv) and Isopropanol (1.2 equiv) .
-
Add H-Beta Zeolite (5-10 wt% relative to substrate) .
-
Note: No solvent is required (Neat reaction).[8]
-
-
Reaction:
-
Seal the reactor and purge with Nitrogen (3x).
-
Heat to 200°C with vigorous stirring (500+ rpm).
-
Maintain pressure (autogenous pressure will rise due to IPA vaporization and propene generation in situ).
-
Run for 3–5 hours .
-
-
Monitoring (Critical):
-
Sample hourly. Analyze via GC.
-
Stop Criteria: When 2,4,6-triisopropylphenol exceeds 1.5% OR 2-IPP conversion reaches 90%.
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter catalyst (can be regenerated via calcination).
-
Distill crude mixture under reduced pressure.
-
Purification Tip: If 2,4-DIPP is present, recrystallization from hexane at -20°C is highly effective for obtaining >99.9% purity (Propofol crystallizes, impurities stay in mother liquor).
-
Strategic Alternative: The "Root Cause" Elimination
If the 2,4-DIPP impurity remains persistent despite optimization, consider the Decarboxylation Route for pharmaceutical-grade requirements.
-
Concept: Instead of alkylating 2-IPP, alkylate 4-hydroxybenzoic acid .
-
Logic: The carboxylic acid group at the para position acts as a blocking group , physically preventing 2,4-alkylation.
-
Workflow:
-
Result: 0% formation of 2,4-isomer.
References
-
Continuous Flow Synthesis of Propofol. Journal of Flow Chemistry. Describes the optimization of Friedel-Crafts alkylation and impurity profiles.
-
Selectivity Engineering of 2,6-Diisopropylphenol over Cs2.5H0.5PW12O40/K-10 Clay. Industrial & Engineering Chemistry Research. Detailed kinetic modeling of the 2-IPP to 2,6-DIPP reaction network.
-
Ortho-Selective Alkylation of Phenol with 2-Propanol without Catalyst in Supercritical Water. Ind. Eng. Chem. Res. Explores non-catalytic ortho-selectivity mechanisms.
-
Process for the purification of 2,6-diisopropyl phenol. US Patent 5175376A. Defines the crystallization techniques for removing isomeric impurities.[10]
-
Shape-selective catalysis in the alkylation of phenol. Journal of Catalysis. Fundamental grounding on why H-Beta is superior to other zeolites for this specific reaction.
Sources
- 1. WO2013035103A1 - Phenol c-alkylation process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]
- 4. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101538191B - Synthetic method of high-purity propofol - Google Patents [patents.google.com]
- 6. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5175376A - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN106565424B - Preparation method of high-purity propofol - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Separation of Ortho and Para Isomers of Tert-Butyl Isopropylphenol
Welcome to the technical support center for the resolution of alkylated phenol isomers. This guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals facing the common yet critical challenge of separating ortho and para isomers of tert-butyl isopropylphenol. The synthesis of this compound, typically via Friedel-Crafts alkylation of an isopropylphenol precursor, often yields a mixture of positional isomers. The distinct physicochemical properties of the pure ortho and para isomers necessitate their effective separation for applications ranging from polymer chemistry to the synthesis of specialized pharmaceutical intermediates.
This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting frameworks to address the specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) & Initial Strategy
This section addresses foundational questions and helps in formulating an initial separation strategy based on your experimental goals, scale, and available resources.
Q1: What are the fundamental physical differences between ortho and para isomers of tert-butyl isopropylphenol that I can exploit for separation?
A1: The key to separating these isomers lies in leveraging their subtle, yet significant, differences in physical properties, which stem from the position of the bulky tert-butyl group relative to the hydroxyl and isopropyl groups.
-
Polarity and Hydrogen Bonding: The ortho isomer experiences intramolecular hydrogen bonding between the hydroxyl group and the adjacent tert-butyl group's electron cloud. This "internal" bonding reduces the molecule's ability to engage in intermolecular hydrogen bonding with other molecules. The para isomer, with no such steric hindrance, readily forms strong intermolecular hydrogen bonds. This makes the para isomer effectively more polar and significantly impacts its melting and boiling points.
-
Molecular Symmetry: The para isomer is generally more symmetrical than the ortho isomer. This higher symmetry allows it to pack more efficiently into a crystal lattice, resulting in a significantly higher melting point and often lower solubility in non-polar solvents compared to the ortho isomer.
These differences are summarized below:
| Property | ortho-tert-Butyl Isopropylphenol | para-tert-Butyl Isopropylphenol | Rationale for Separation |
| Melting Point | Generally lower (often a liquid or low-melting solid at RT) | Significantly higher (typically a crystalline solid)[1][2] | The large difference makes selective crystallization a highly effective method. |
| Boiling Point | Slightly lower | Slightly higher | The boiling points are often very close, making fractional distillation challenging but feasible on an industrial scale with efficient columns.[3] |
| Polarity | Lower effective polarity due to intramolecular H-bonding | Higher effective polarity due to intermolecular H-bonding | This difference is key for chromatographic separations, where the more polar para isomer will interact more strongly with polar stationary phases. |
| Solubility | Generally more soluble in non-polar solvents | Generally less soluble in non-polar solvents | This differential solubility is the basis for purification by crystallization. |
Q2: How do I decide on the best separation technique for my needs?
A2: The choice of method depends on four factors: scale, required purity, available equipment, and cost.
-
For High Purity of the Para Isomer (Lab to Pilot Scale): Selective Crystallization is the most efficient method. The significantly higher melting point of the para isomer allows it to be selectively crystallized from a suitable solvent, leaving the ortho isomer in the mother liquor.[4]
-
For High Purity of Both Isomers (Analytical to Lab Scale): Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. It offers the highest resolution but is more expensive and time-consuming for large quantities. Flash column chromatography is a lower-cost alternative for preparative scale but may offer lower resolution.
-
For Bulk Industrial Separation: Fractional Distillation is often used.[3] However, this requires highly efficient distillation columns due to the typically small difference in boiling points between the isomers and is often impractical for a standard research laboratory.
Part 2: Troubleshooting Guide by Technique
Technique 1: Selective Crystallization
This is often the first method to attempt, especially for isolating the solid para isomer.
Q: My crystallization yield is very low, or nothing is crystallizing out. What's wrong?
A: This is a common issue related to supersaturation and solvent choice.
-
Cause 1: Solvent is too good. If the para isomer is highly soluble in your chosen solvent even at low temperatures, it will not crystallize.
-
Solution: Choose a solvent system where the para isomer has high solubility at high temperatures but very low solubility at low temperatures. A common strategy is to use a binary solvent system (e.g., heptane/toluene, hexane/ethyl acetate). Start with the crude mixture dissolved in a minimal amount of a "good" solvent (like toluene) at an elevated temperature, then slowly add a "poor" solvent (like heptane) until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly.
-
-
Cause 2: Cooling too rapidly. Rapid cooling leads to the formation of very small crystals or an oil, which can trap impurities.
-
Solution: Allow the solution to cool to room temperature slowly, then transfer it to a 0-4°C refrigerator. Do not place a hot flask directly into an ice bath. Scratching the inside of the flask with a glass rod can help induce nucleation.
-
-
Cause 3: Concentration is too low. The solution may not be saturated enough for crystals to form.
-
Solution: Carefully evaporate some of the solvent to increase the concentration of the solute and try the cooling process again.
-
Q: The purity of my crystallized para isomer is poor. How can I improve it?
A: This indicates that the ortho isomer is co-crystallizing or being trapped in the crystal lattice.
-
Cause 1: Insufficient Solvent. If too little solvent is used, both isomers may be forced out of the solution upon cooling.
-
Solution: Ensure you use enough solvent to keep the ortho isomer and other impurities fully dissolved at the low temperature. This is a trade-off with yield, and optimization may be required.
-
-
Cause 2: Trapped Mother Liquor. Impurities, including the ortho isomer, can be trapped between crystals.
-
Solution: After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent. This will wash away the impure mother liquor without dissolving a significant amount of your product.
-
-
Cause 3: Need for Recrystallization. A single crystallization may not be sufficient.
-
Solution: Perform a second crystallization (recrystallization) on the obtained solid. Dissolve the crystals in a minimal amount of hot solvent and repeat the cooling and filtration process.[5]
-
Technique 2: Chromatographic Separation (HPLC & GC)
Chromatography provides the highest resolving power but requires careful method development.
Q: My ortho and para isomer peaks are not separating on my HPLC. What should I do?
A: This is a problem of selectivity. A standard C18 column may not be sufficient.
-
Cause 1: Wrong Stationary Phase. C18 columns separate primarily based on hydrophobicity. Since the isomers have the same molecular formula, their hydrophobicity is very similar.
-
Solution: Use a stationary phase that offers alternative separation mechanisms. For aromatic positional isomers, columns with phenyl-based ligands are superior.[6]
-
Phenyl-Hexyl or Biphenyl Columns: These are highly recommended. They provide π-π interactions between the stationary phase and the aromatic rings of your isomers, which is highly sensitive to the substitution pattern.[6][7][8]
-
Pentafluorophenyl (PFP) Columns: These offer unique dipole-dipole and charge-transfer interactions in addition to π-π interactions, providing another dimension of selectivity.[6]
-
-
-
Cause 2: Incorrect Mobile Phase. The mobile phase composition directly impacts retention and selectivity.
-
Solution:
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different interactions with the stationary phase and analytes, which can alter selectivity.
-
Optimize Isocratic Conditions: Systematically vary the percentage of the organic modifier (e.g., run at 60%, 65%, 70% acetonitrile) to find the optimal resolution.
-
Use a Shallow Gradient: A slow, shallow gradient elution often provides the best resolution for closely eluting compounds.
-
-
Q: I am using Gas Chromatography (GC), but my peaks are still overlapping.
A: Similar to HPLC, the issue lies with the column's selectivity.
-
Cause: Non-polar stationary phase. A standard non-polar phase (like a DB-1 or DB-5) separates primarily by boiling point. Since the boiling points are close, resolution will be poor.
-
Solution: Use a more polar stationary phase. A wax column (e.g., DB-WAX) or a mid-to-high polarity phase containing cyanopropyl functionalities (e.g., DB-225) will provide different interactions and improve separation. A specialized column like a DEX (dextrin-based) column can also be effective for isomer separations.[9] Also, ensure you are using a slow temperature ramp program (e.g., 1-2°C/min) through the elution range of the isomers.[9]
-
| Parameter | Recommended HPLC Starting Conditions | Recommended GC Starting Conditions |
| Column | Biphenyl or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)[7][8] | Mid-polarity (e.g., 50% Phenyl) or Wax column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid | Carrier Gas: Helium or Hydrogen |
| Elution | Gradient: Start at 50% B, ramp to 90% B over 20 minutes | Temperature Program: Start at 100°C, ramp 5°C/min to 250°C |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~275 nm | Flame Ionization Detector (FID) |
| Temperature | 30°C | Inlet: 250°C, Detector: 280°C |
Part 3: Detailed Experimental Protocols
Protocol 1: Selective Crystallization of para-tert-Butyl Isopropylphenol
This protocol assumes the crude product is a mixture of a solid (para) and a liquid/oily (ortho) component.
-
Dissolution: Place the crude isomer mixture (e.g., 10.0 g) into an Erlenmeyer flask. Add a minimal amount of a suitable solvent at room temperature in which the para isomer is sparingly soluble (e.g., heptane or hexane, start with 20-30 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add a more powerful co-solvent (e.g., toluene or ethyl acetate) dropwise until all the solid just dissolves. The goal is to create a saturated solution at an elevated temperature.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated with the less soluble para isomer.
-
Chilling: Once at room temperature, place the flask in an ice-water bath (or a 4°C refrigerator) for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold solvent (the "poor" solvent, e.g., heptane) to remove any residual mother liquor containing the dissolved ortho isomer.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Check the purity of the crystals and the composition of the mother liquor by TLC, GC, or HPLC to assess the efficiency of the separation. The mother liquor will be enriched in the ortho isomer, which can be recovered by evaporating the solvent.
Protocol 2: Preparative HPLC Separation of Ortho and Para Isomers
-
Sample Preparation: Prepare a concentrated solution of the crude isomer mixture in the mobile phase (or a compatible solvent like methanol). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC system, equipped with a Biphenyl or Phenyl-Hexyl column, with your starting mobile phase composition (e.g., 50:50 acetonitrile:water) until a stable baseline is achieved.
-
Method Development (Analytical Scale): If not already done, develop an optimized separation method on an analytical scale column of the same stationary phase to determine the ideal gradient and retention times for both isomers.
-
Injection and Fraction Collection: Inject a small volume of the prepared sample onto the preparative column. Monitor the elution profile using a UV detector (~275 nm). Collect the eluent in separate fractions as each peak begins to elute and until it returns to baseline.
-
Purity Analysis of Fractions: Analyze small aliquots of each collected fraction corresponding to the ortho and para peaks using analytical HPLC to confirm their purity.
-
Pooling and Solvent Removal: Combine the pure fractions for each respective isomer. Remove the mobile phase solvent using a rotary evaporator to yield the purified isomer.
References
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(674). Retrieved from [Link]
-
Academia.edu. (n.d.). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Retrieved from [Link]
-
Vinati Organics. (n.d.). Ortho Tertiary Butyl Phenol (OTBP), 2 Tert Butylphenol - CAS 88-18-6. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-tert.-butyl phenol. Retrieved from [Link]
-
Shandong Hexie New Material Co., Ltd. (n.d.). China Para-Tertiary-Butylphenol CAS:98-54-4 Manufacturer and Supplier, Product. Retrieved from [Link]
- Google Patents. (n.d.). US4547596A - Separation and recovery of alkylated phenols.
-
Cheméo. (n.d.). Chemical Properties of Phenol, p-tert-butyl- (CAS 98-54-4). Retrieved from [Link]
-
Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear. Retrieved from [Link]
- Google Patents. (n.d.). US1972599A - Method of making tertiary alkyl phenols.
-
Occupational Safety and Health Administration. (n.d.). P-TERT-BUTYLPHENOL. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-isopropylphenol. Retrieved from [Link]
-
MEGA. (n.d.). 3 & 4 tert-butylphenol – isomers separation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). SFC chromatograms of terphenyl isomers on (A) DCpak PBT and (B) 2-EP.... Retrieved from [Link]
- Google Patents. (n.d.). EP0063813A1 - Process for the production of mixtures containing isopropyl-tert.-butyl ether and tert..
-
Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]
-
MolForge. (n.d.). 2-tert-Butyl-4-isopropylphenol (CID 24240) - Molecular Properties & Analysis. Retrieved from [Link]
-
PMC. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fractional Distillation of Non-ideal Mixtures (Azeotropes). Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Propyl and butyl phenols - Evaluation statement. Retrieved from [Link]
-
Sulzer. (n.d.). Crystal clear purification solutions. Retrieved from [Link]
-
PMC. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US3408410A - Ortho-tertiary butylation of phenol.
-
YouTube. (2022). Separating Techniques: Crystallisation. Retrieved from [Link]
- Google Patents. (n.d.). US4710275A - Separation of isopropanol from t-butanol by extractive distillation.
- Google Patents. (n.d.). US4543432A - Separation of isopropyl alcohol from tertiary butyl alcohol by selective adsorption.
-
GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Retrieved from [Link]
Sources
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- 9. mega.mi.it [mega.mi.it]
Technical Support Center: Troubleshooting Catalyst Deactivation in Phenol Alkylation
Welcome to the technical support center for phenol alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: My phenol alkylation reaction shows a progressive decline in conversion and/or selectivity. What are the primary mechanisms of catalyst deactivation I should consider?
A decline in catalytic performance during phenol alkylation is a common challenge that can typically be attributed to one of four primary deactivation mechanisms: chemical, thermal, and mechanical deactivation.[1] Understanding the distinct characteristics of each is the first step in effective troubleshooting.
-
Coke Formation (Fouling): This is one of the most frequent issues in alkylation reactions.[2] It involves the deposition of heavy, carbon-rich byproducts (coke) onto the catalyst's active sites and within its porous structure.[3][4] These deposits physically block reactants from reaching the active sites, leading to a loss in activity. The formation of coke is often an autocatalytic process, meaning its rate can increase as more coke is deposited.[5]
-
Poisoning: This occurs when impurities in the feedstock chemisorb strongly onto the catalyst's active sites, rendering them inactive.[6][7] Unlike fouling, poisoning involves a strong chemical bond between the poison and the active site. Common poisons in phenol alkylation feeds include nitrogen compounds (like pyridine), sulfur compounds, and even excess water, which can deactivate anhydrous Lewis acid catalysts.[8][9]
-
Thermal Degradation & Sintering: Exposure to high temperatures can cause irreversible changes to the catalyst's structure.[6] Sintering is the agglomeration of small catalyst particles into larger ones, which results in a significant loss of active surface area.[1][10] This is particularly relevant for supported metal catalysts. Thermal degradation can also lead to phase changes in the support material itself, altering its properties.[11]
-
Leaching of Active Species: In liquid-phase reactions, active components of the solid catalyst can dissolve or be "leached" into the reaction medium.[12] This leads to an irreversible loss of active sites from the solid catalyst.[13] Leaching is a critical concern for supported catalysts and solid acids where the active phase may have some solubility in the reaction mixture, especially at elevated temperatures.[12][14]
The following troubleshooting workflow can help diagnose the dominant deactivation mechanism in your system.
Caption: General troubleshooting workflow for catalyst deactivation.
Q2: I suspect coke formation is deactivating my catalyst. How can I confirm this and what steps can I take to mitigate it?
Coke formation is a very common deactivation route in acid-catalyzed reactions like phenol alkylation.[2] It typically manifests as a gradual loss of activity.[15] The precursors to coke can be the reactants, intermediates, or products themselves, which undergo polymerization and dehydrogenation on the catalyst's acid sites.[4]
Confirmation of Coking:
-
Visual Inspection: Spent catalyst often appears darkened (brown or black) due to carbonaceous deposits.
-
Thermogravimetric Analysis (TGA): This is the most direct method. TGA measures the weight loss of the spent catalyst as it is heated in an inert or oxidizing atmosphere. A significant weight loss at temperatures between 400-600°C in an oxidizing atmosphere is a strong indicator of coke combustion.
-
Temperature-Programmed Oxidation (TPO): TPO involves heating the coked catalyst in a controlled flow of an oxidizing gas (e.g., O₂/He) and monitoring the evolved CO₂ and CO with a mass spectrometer or TCD.[5] The temperature at which CO₂ evolves can provide information about the nature of the coke.
Mitigation Strategies:
-
Optimize Reaction Temperature: High temperatures can accelerate coking reactions.[6] Try reducing the reaction temperature incrementally to find a balance between reaction rate and catalyst stability.
-
Adjust Reactant Molar Ratio: Increasing the phenol-to-alkylating agent molar ratio can sometimes suppress side reactions that lead to coke formation.[16]
-
Modify Feedstock Composition: Ensure high-purity reactants. Some impurities can act as coke precursors.[17]
-
Catalyst Design: Select a catalyst with optimized pore structure and acidity. Strong acid sites are often more prone to coking.[4] Catalysts with larger pores may be more resistant to pore blockage.
Experimental Protocol: Catalyst Regeneration via Calcination to Remove Coke
This protocol is a general procedure for regenerating a catalyst deactivated by coke. Caution: Ensure the catalyst is thermally stable at the required regeneration temperature.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., toluene, then acetone) to remove any adsorbed reactants and products.
-
Drying: Dry the washed catalyst in an oven at 110-120°C for 4-6 hours to remove the solvent.
-
Calcination Setup: Place the dried, deactivated catalyst in a ceramic crucible or a quartz tube furnace.
-
Inert Purge: Purge the system with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min while slowly ramping the temperature (e.g., 5°C/min) to the desired regeneration temperature. This step removes any remaining volatile organics.
-
Oxidative Treatment: Once at the target temperature (typically 450-550°C), switch the gas flow from inert to a dilute oxidizing atmosphere (e.g., 5-10% O₂ in N₂ or synthetic air). Note: Introducing pure oxygen can cause a rapid, uncontrolled combustion (exotherm) that can damage the catalyst via sintering.[18]
-
Hold and Cool: Maintain the temperature and oxidative flow for 3-5 hours, or until TPO analysis indicates coke removal is complete. Afterwards, switch back to an inert gas flow and allow the catalyst to cool down to room temperature.
-
Characterization: Analyze the regenerated catalyst (e.g., using BET surface area analysis) to confirm the restoration of its physical properties.[19]
Q3: My catalyst is losing activity irreversibly, and regeneration by calcination doesn't restore its performance. Could this be due to leaching or sintering?
Irreversible deactivation that is not resolved by burning off coke points towards more permanent changes in the catalyst's structure or composition, such as sintering or leaching.[11][12]
Distinguishing Sintering from Leaching:
-
Sintering (Thermal Degradation): This mechanism is driven by high temperatures and results in the loss of active surface area.[1] It is often observed as a slow, gradual decline in activity over long operational periods or after exposure to temperature spikes.[6]
-
Diagnosis: Characterize the spent catalyst using techniques that probe its physical structure. A decrease in BET surface area and an increase in the crystal size of the active phase (measured by XRD) or particle size (measured by TEM) compared to the fresh catalyst are classic signs of sintering.[19]
-
-
Leaching: This involves the physical loss of the active catalytic species from the solid support into the liquid reaction medium.[12] This is particularly problematic for catalysts where the active phase has some solubility in the reaction mixture.
-
Diagnosis: The "hot filtration test" is the definitive method to confirm if catalysis is occurring via leached species in the solution.
-
Experimental Protocol: Hot Filtration Test to Detect Leaching
-
Run the Reaction: Start the phenol alkylation reaction under standard conditions. Allow it to proceed for a period where significant conversion is typically observed but before deactivation becomes severe.
-
Hot Filtration: While maintaining the reaction temperature, quickly filter the solid catalyst out of the reaction mixture. This must be done without allowing the mixture to cool.
-
Monitor the Filtrate: Continue to heat the catalyst-free filtrate at the reaction temperature and take samples periodically.
-
Analyze the Results:
-
If the reaction stops: If there is no further conversion of phenol in the filtrate, it indicates that the catalysis is truly heterogeneous and occurring on the surface of the solid. Leaching is not a significant deactivation pathway.
-
If the reaction continues: If the conversion of phenol continues to increase in the catalyst-free liquid, it is unequivocal proof that active species have leached from the solid into the solution and are catalyzing the reaction homogeneously.[12]
-
Caption: Workflow for the hot filtration test to detect catalyst leaching.
Preventing Sintering and Leaching:
-
To Prevent Sintering: Operate at the lowest possible temperature that achieves the desired reaction rate.[6] Choose thermally stable support materials.
-
To Prevent Leaching: Modify the catalyst support to better anchor the active species. In some cases, changing the solvent can reduce the solubility of the active component.
Q4: What are the key analytical techniques I should use to characterize my deactivated catalyst and pinpoint the cause of failure?
A multi-technique approach is crucial for a comprehensive diagnosis of catalyst deactivation.[1][19] Characterizing both the fresh and spent catalyst provides a comparative basis to identify changes.
| Analytical Technique | Information Provided | Primary Deactivation Mechanism Identified | Reference |
| BET Surface Area Analysis | Measures the total surface area and pore volume/size distribution of the catalyst. | Sintering/Fouling: A significant decrease in surface area suggests sintering or pore blockage by coke. | [1][19] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of deposited material (coke) by measuring weight loss upon heating. | Fouling: Directly measures the mass of coke on the catalyst. | [5][20] |
| X-ray Diffraction (XRD) | Determines the crystalline structure and phase composition of the catalyst. Can measure crystallite size. | Sintering: An increase in crystallite size of the active phase indicates sintering. Can also detect phase changes. | [5][19] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of catalyst particle morphology and size distribution. | Sintering: Allows direct observation of particle agglomeration. | [20] |
| Temperature-Programmed Desorption (TPD) | Measures the strength and number of acid/base sites by monitoring desorption of probe molecules (e.g., NH₃-TPD for acidity). | Poisoning/Fouling: A decrease in the number of active sites suggests poisoning or blockage by coke. | [1][5] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of the catalyst's surface (top 5-10 nm). | Poisoning: Can detect the presence of poison elements (e.g., S, N, Cl) on the surface. | [1] |
| Inductively Coupled Plasma (ICP-MS/OES) | Determines the elemental composition of the bulk catalyst or the liquid reaction medium. | Leaching: High-precision detection of leached active metals in the filtrate. | [14] |
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (2021). MDPI.
- Lecture 10 Catalyst characteriz
- Technical Support Center: Optimization of Reaction Conditions for Phenol Alkyl
- Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst.
- Catalyst deactivation mechanisms and how to prevent them. (2025).
- US7692047B2 - Process for the alkylation of phenols.
- Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. (2025). MDPI.
- METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi.
- Characterization of Industrial Deactivated Catalyst Samples.
- Regeneration of catalysts deactivated by coke deposition: A review. Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry (RSC Publishing).
- Modelling Catalyst Deactivation by External Coke Deposition during Fluid Catalytic Cracking. (2025).
- A Mechanistic Model on Catalyst Deactivation by Coke Form
- Activity and leaching features of zinc-aluminum ferrites in catalytic wet oxid
- Special Issue on Catalyst Deactivation and Regener
- Deactivation mechanisms: A) Coke formation, B) Poisoning, C) Sintering...
- Catalyst Deactivation and Regeneration.
- Effect of Feedstock and Catalyst Impurities on the Methanol‐to‐Olefin Reaction over H‐SAPO‐34. PMC.
- Catalyst deactiv
Sources
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- 3. researchgate.net [researchgate.net]
- 4. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor | MDPI [mdpi.com]
- 5. Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review [mdpi.com]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
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- 10. researchgate.net [researchgate.net]
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- 12. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. Activity and leaching features of zinc-aluminum ferrites in catalytic wet oxidation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Feedstock and Catalyst Impurities on the Methanol‐to‐Olefin Reaction over H‐SAPO‐34 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Tert-butyl)-2-isopropylphenol
This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for removing unreacted isobutylene from crude 4-(tert-butyl)-2-isopropylphenol product mixtures. The methodologies and troubleshooting advice herein are grounded in established chemical principles and validated analytical practices.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the separation challenge. Understanding these concepts is critical for selecting and optimizing the appropriate purification strategy.
Q1: What is the underlying reaction, and why is isobutylene removal necessary?
The synthesis of 4-(tert-butyl)-2-isopropylphenol is typically achieved via a Friedel-Crafts alkylation reaction.[1][2][3] In this electrophilic aromatic substitution, 2-isopropylphenol is reacted with isobutylene in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄).[1][4] An excess of the alkylating agent, isobutylene, is often used to drive the reaction to completion. However, this leaves a significant amount of volatile, unreacted isobutylene dissolved in the non-volatile phenol product. Residual isobutylene is an impurity that can interfere with downstream applications and must be removed to meet product specifications.
Q2: What are the key physical properties that dictate the separation strategy?
The feasibility of separating isobutylene from the target product is based on the vast differences in their physical properties, particularly their boiling points.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | State at STP |
| Isobutylene | C₄H₈ | 56.11 | -6.9 [5][6][7] | Colorless Gas[5][6] |
| 4-(tert-butyl)-2-isopropylphenol | C₁₃H₂₀O | 192.30 | ~285 (estimated) | Solid/Liquid |
| 2-isopropylphenol (Starting Material) | C₉H₁₂O | 136.19 | 212-214 | Liquid |
| 4-tert-Butylphenol (Potential Side-Product) | C₁₀H₁₄O | 150.22 | 236-238[8] | Solid |
As shown, isobutylene is a gas at standard temperature and pressure with an extremely low boiling point compared to the high-boiling phenolic product.[5][6][7] This significant difference in volatility is the primary principle exploited for its removal. Isobutylene is poorly soluble in water but soluble in organic solvents and the phenol product itself.[9][10]
Section 2: Troubleshooting Guide to Separation Techniques
This section provides detailed, step-by-step protocols and troubleshooting for the most effective methods of isobutylene removal.
Logical Workflow for Isobutylene Removal
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
Method A: Fractional Distillation
Fractional distillation is highly effective for separating components with different boiling points.[11][12][13] Given the >200°C difference between isobutylene and the product, even simple distillation is effective, but fractional distillation ensures higher purity.
Q3: What is the step-by-step procedure for removing isobutylene via distillation?
Experimental Protocol: Laboratory-Scale Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in chemical literature.[11][12] Use a heating mantle and a round-bottom flask (distilling pot) of appropriate size for your crude product volume. The fractionating column (e.g., Vigreux or packed column) is placed between the distilling flask and the condenser.
-
Charging the Flask: Charge the crude 4-(tert-butyl)-2-isopropylphenol mixture into the distilling flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Initial Heating: Begin heating the mixture gently. The isobutylene, being a dissolved gas, will start to come out of the solution even at low temperatures.
-
Collecting the First Fraction: The vapor temperature should hold steady near the boiling point of isobutylene (-6.9°C).[5][6][7] This fraction will be almost pure isobutylene. Due to its low boiling point, the receiving flask must be cooled significantly (e.g., in a dry ice/acetone bath) to collect it as a liquid. Safety is paramount here due to the flammability of isobutylene.
-
Increasing Temperature: After the isobutylene has been removed, the vapor temperature will drop, and then begin to rise sharply. This indicates that the more volatile component is gone.
-
Product Isolation: At this point, you can stop the distillation. The material remaining in the distilling flask is your purified product, now free of the volatile isobutylene. It is generally not necessary to distill the phenol product itself unless other high-boiling impurities are present.
-
Verification: Take an aliquot of the material from the distilling pot for analytical verification (See Section 3).
Q4: My distillation is inefficient. What are the common troubleshooting steps?
Troubleshooting Distillation Issues
Caption: Troubleshooting guide for fractional distillation.
Method B: Inert Gas Sparging (Stripping)
Gas sparging, or stripping, is a technique where an inert gas (like nitrogen or argon) is bubbled through a liquid.[14][15] The inert gas becomes saturated with the volatile component (isobutylene) and carries it away, effectively "stripping" it from the mixture. This method is often simpler and can be performed at lower temperatures than distillation.
Q5: How do I perform isobutylene removal by nitrogen sparging?
Experimental Protocol: Laboratory-Scale Nitrogen Sparging
-
Apparatus Setup: Place the crude product mixture in a reaction vessel equipped with a gas dispersion tube (a tube with a fritted end to create fine bubbles), a gas inlet, and a gas outlet. The outlet should be vented to a fume hood or a suitable scrubbing system.
-
Gentle Heating: Gently heat the phenol mixture (e.g., to 40-60°C). This increases the vapor pressure of the isobutylene, making it easier to remove, without significant risk of product degradation.
-
Initiate Sparging: Introduce a slow, steady stream of nitrogen gas through the gas dispersion tube. You should see fine bubbles rising through the liquid.
-
Monitor and Control: The rate of sparging is critical. A flow rate that is too low will be inefficient. A rate that is too high can cause splashing and aerosol formation. Adjust the flow to ensure good mixing without excessive turbulence.
-
Duration: Continue sparging for a set period (e.g., 1-4 hours). The optimal time will depend on the batch size, temperature, gas flow rate, and initial isobutylene concentration. Periodically take samples to analyze for residual isobutylene to determine completion.
-
Completion & Verification: Once the isobutylene level is below the required specification (as determined by GC analysis), turn off the gas flow and heating. The purified product remains in the vessel.
Q6: I'm not seeing efficient removal with sparging. How can I optimize it?
For sparging, efficiency is a function of maximizing the gas-liquid surface area and the partial pressure gradient.
-
Increase Temperature: Modestly increasing the temperature of the mixture will significantly increase the vapor pressure of isobutylene, accelerating its removal.
-
Increase Gas Flow Rate: A higher flow rate of nitrogen will carry away more isobutylene per unit of time. Find the maximum rate that your vessel can handle without splashing.
-
Improve Gas Dispersion: Use a sparging tube with a finer frit (smaller pore size) to create smaller bubbles. Smaller bubbles have a higher surface-area-to-volume ratio, which improves mass transfer efficiency.
-
Agitation: Gently stirring the liquid during sparging can help bring dissolved isobutylene to the bubble surface, preventing concentration gradients within the bulk liquid.
Section 3: Analytical Verification FAQs
Confirming the absence of the impurity is as important as the removal process itself. Gas Chromatography (GC) is the ideal analytical technique for this purpose.
Q7: What is the recommended analytical method for detecting residual isobutylene?
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard and most reliable method.[16][17] For even higher certainty and confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[18][19] The low boiling point of isobutylene means it will have a very short retention time and will be easily separated from the high-boiling phenol product.
Q8: How should I prepare my sample and what are the typical GC conditions?
Protocol: Sample Preparation and GC-FID Analysis
-
Sample Preparation:
-
Carefully take a representative sample (e.g., 100 mg) of the purified 4-(tert-butyl)-2-isopropylphenol.
-
Dissolve this sample in a known volume (e.g., 10 mL) of a suitable, high-purity solvent like dichloromethane or hexane in a volumetric flask. This creates a 1% solution.
-
Transfer an aliquot of this solution to a GC vial.
-
-
GC-FID Conditions (Illustrative Example):
-
Injector: Split/Splitless, 250°C.
-
Column: A non-polar or intermediate-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[20] Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes (to ensure good separation of very volatile components).
-
Ramp: Increase temperature at 10°C/minute to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes (to elute the phenol product and clean the column).
-
-
Detector: FID, 280°C.
-
Under these conditions, isobutylene will elute very early in the chromatogram, while the phenolic product will elute much later. Quantification can be performed using an external standard curve prepared from a known concentration of isobutylene.
Section 4: Safety & Handling
Q9: What are the primary safety concerns when handling isobutylene and the phenolic compounds?
-
Isobutylene: It is an extremely flammable gas.[6][21] All removal operations must be conducted in a well-ventilated fume hood, away from any sources of ignition (sparks, open flames, hot surfaces).[22][23][24] The gas is heavier than air and can accumulate in low areas.[25] Contact with liquefied isobutylene can cause frostbite.[24] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22]
-
Phenolic Compounds: 4-(tert-butyl)-2-isopropylphenol and related phenols are corrosive and can cause severe skin burns and eye damage.[26][27] They are harmful if swallowed or absorbed through the skin.[26] Always handle these compounds in a fume hood and wear chemical-resistant gloves, safety goggles, and protective clothing.[28][29] An emergency eyewash and safety shower should be readily accessible.[22][27]
References
-
Wikipedia. (n.d.). Isobutylene. Retrieved from [Link]
-
GazFinder. (n.d.). Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7. Retrieved from [Link]
-
Air Products. (n.d.). Stripping and sparging of contaminants. Retrieved from [Link]
-
American Chemical Society. (2022, December 19). Isobutylene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Isobutylene. Retrieved from [Link]
-
EspriGas. (2018, December 17). Isobutylene in Air - Safety Data Sheet. Retrieved from [Link]
-
Vinati Organics. (n.d.). Isobutylene (IB)/Isobutene/2 Methylpropene, CAS 115-11-7. Retrieved from [Link]
-
Linde Gas GmbH. (n.d.). Safety Data Sheet: Isobutylene. Retrieved from [Link]
-
Air Products. (n.d.). Sparging and Stripping. Retrieved from [Link]
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Organomation. (n.d.). Uses of Nitrogen Blowdown Aside from Solvent Removal. Retrieved from [Link]
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Oxygen Service Company. (n.d.). Nitrogen Purging vs. Traditional Cleaning Methods. Retrieved from [Link]
-
NiGen. (2025, March 16). What is Nitrogen Purging & How Does it Work?. Retrieved from [Link]
-
Sharma, M. M., & Nabar, M. J. (1972). Alkylation of Phenols with Isobutylene. ResearchGate. Retrieved from [Link]
-
Science Publications. (n.d.). Volatile Organic Compounds Removal Methods: A Review. Retrieved from [Link]
-
Li, S. Y., & Chen, G. H. (2002). Remove volatile organic compounds (VOCs) with membrane separation techniques. Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 24(2), 208–211. Retrieved from [Link]
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Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Kamal, A., et al. (2016). A Review, Methods for removal and adsorption of volatile organic compounds from environmental matrixes. Journal of Chemical Reviews, 28(2), 37-49. Retrieved from [Link]
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Solubility of Things. (n.d.). Isobutylene. Retrieved from [Link]
-
Topsoe. (n.d.). Catalytic VOC removal. Retrieved from [Link]
-
USA Lab. (2020, November 11). How Fractional Distillation Process Works. Retrieved from [Link]
-
AdiChemistry. (n.d.). Friedel Crafts Alkylation | Mechanism | Applications. Retrieved from [Link]
-
ReAgent Chemical Services. (2023, September 27). What is Fractional Distillation?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
MDPI. (2022, November 29). Removal of Volatile Organic Compounds (VOCs) from Air: Focus on Biotrickling Filtration and Process Modeling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A. Retrieved from [Link]
-
Al-Qadisiyah University. (2021, July 16). Experimental No. (8) Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Isopropylphenol. Retrieved from [Link]
-
Indian Academy of Sciences. (2011, July 2). Alkylation of phenols with isobutylene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butyl-2,6-diisopropylphenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Gas chromatographic methods for residual solvents analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Temperature for 4-(Tert-butyl)-2-isopropylphenol Production
Welcome to the technical support center for the synthesis of 4-(tert-butyl)-2-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to optimizing the reaction temperature for this specific synthesis. The content herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Critical Role of Temperature
The synthesis of 4-(tert-butyl)-2-isopropylphenol is typically achieved through a Friedel-Crafts alkylation of 2-isopropylphenol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst. Temperature is a paramount parameter in this reaction, profoundly influencing reaction rate, product selectivity, and the formation of byproducts. Precise temperature control is essential for maximizing the yield of the desired para-substituted product while minimizing the formation of ortho-isomers and poly-alkylated species.
This guide will provide a structured approach to troubleshooting common issues and understanding the nuances of temperature optimization in this synthesis.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you might encounter during your experiments, providing diagnostic questions and actionable solutions.
Issue 1: Low or No Conversion of 2-isopropylphenol
-
Question: I am not observing any significant consumption of my starting material, 2-isopropylphenol, even after a prolonged reaction time. What could be the cause?
-
Answer: Insufficient reaction temperature is a primary suspect when faced with low or no conversion. The Friedel-Crafts alkylation has an activation energy that must be overcome for the reaction to proceed at a reasonable rate.
-
Causality: At temperatures that are too low, the kinetic energy of the reacting molecules is insufficient to overcome the activation energy barrier, leading to a sluggish or stalled reaction.[1]
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your temperature monitoring system (e.g., thermocouple) is accurately placed within the reaction mixture and that your heating apparatus (e.g., oil bath, heating mantle) is functioning correctly.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Catalyst Activity Check: Consider the possibility of catalyst deactivation, which can be exacerbated by impurities in the reactants or solvent. Ensure you are using a fresh or properly activated catalyst.
-
-
Issue 2: Poor Selectivity - High Levels of 2-(tert-butyl)-6-isopropylphenol (ortho-isomer) or Di-substituted Byproducts
-
Question: My product mixture contains a high percentage of the ortho-isomer and/or di-tert-butylated isopropylphenol. How can I improve the selectivity for the desired 4-(tert-butyl)-2-isopropylphenol?
-
Answer: The formation of isomeric and poly-alkylated byproducts is often a direct consequence of suboptimal reaction temperature.
-
Causality:
-
Isomer Distribution: At higher temperatures, the reaction may shift from kinetic to thermodynamic control. While the para-position is sterically favored, higher temperatures can provide enough energy to overcome the steric hindrance of the ortho-position, leading to a mixture of isomers.[1]
-
Polyalkylation: The initial product, 4-(tert-butyl)-2-isopropylphenol, is often more reactive than the starting 2-isopropylphenol due to the electron-donating nature of the alkyl groups. Elevated temperatures can accelerate subsequent alkylation reactions, leading to the formation of di-substituted products.[1]
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature to favor the kinetically controlled product. Utilizing an ice bath (0°C) or even a dry ice/acetone bath (-78°C) at the initial stages of the reaction can significantly improve para-selectivity.[1] The temperature can then be slowly raised to drive the reaction to completion.
-
Control Reagent Addition: Add the tert-butylating agent slowly and in a controlled manner to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of polyalkylation.[2]
-
Molar Ratio Adjustment: Using a slight excess of 2-isopropylphenol relative to the tert-butylating agent can also statistically favor mono-alkylation.
-
-
Issue 3: Product Decomposition or Tar Formation
-
Question: I am observing the formation of dark, tarry substances in my reaction mixture, and my yield of the desired product is low. What is causing this?
-
Answer: Product decomposition and tar formation are typically indicative of excessive reaction temperatures.
-
Causality: Phenolic compounds and their alkylated derivatives can be susceptible to degradation and polymerization at high temperatures, especially in the presence of a strong acid catalyst.[3] These side reactions lead to the formation of complex, high-molecular-weight byproducts, often appearing as a dark tar.
-
Troubleshooting Steps:
-
Immediate Temperature Reduction: If you observe darkening of the reaction mixture, immediately reduce the temperature.
-
Optimize for the Lowest Effective Temperature: Through systematic experimentation, identify the lowest temperature at which a reasonable reaction rate is achieved. This will minimize thermal degradation.
-
Consider a Milder Catalyst: If temperature reduction alone is insufficient, a less aggressive catalyst might be necessary to prevent decomposition. Various catalysts, including zeolites and ionic liquids, have been employed for phenol alkylation.[4][5]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis of 4-(tert-butyl)-2-isopropylphenol.
Q1: What is the typical temperature range for the tert-butylation of 2-isopropylphenol?
A1: There is no single "optimal" temperature, as it is highly dependent on the specific catalyst, solvent, and tert-butylating agent used. However, a general starting point for many Friedel-Crafts alkylations is a low temperature, such as 0°C, to control the initial exothermic reaction and maximize selectivity.[1] The temperature may then be gradually increased to room temperature or slightly above (e.g., 40-70°C) to ensure the reaction proceeds to completion.[4] For instance, some ionic liquid catalyzed systems have been optimized around 70°C.[4]
Q2: How does the choice of tert-butylating agent (e.g., tert-butanol vs. isobutylene) affect the optimal reaction temperature?
A2: The choice of alkylating agent influences the ease of carbocation formation and thus can affect the required temperature.
-
Tert-butanol: Requires protonation by the acid catalyst to form a good leaving group (water) and generate the tert-butyl carbocation. This process may require slightly higher temperatures to proceed efficiently compared to isobutylene.
-
Isobutylene: As a gas, its addition can be readily controlled. It is directly protonated by the acid catalyst to form the tert-butyl carbocation. Reactions with isobutylene can often be run at moderate temperatures.
Q3: Can I use a solvent-free system, and how would that impact the temperature control?
A3: Solvent-free reactions are possible and can be more environmentally friendly.[6] However, the absence of a solvent means there is no medium to help dissipate the heat generated by the exothermic alkylation reaction. Therefore, more precise external cooling and a slower rate of reagent addition are crucial to prevent a rapid temperature increase and subsequent side reactions.
Q4: What is the mechanistic basis for temperature influencing product selectivity?
A4: The influence of temperature on selectivity is rooted in the principles of kinetic versus thermodynamic control.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction pathway with the lowest activation energy is favored. For the alkylation of 2-isopropylphenol, the attack at the para-position is sterically less hindered and thus has a lower activation energy, leading to the formation of 4-(tert-butyl)-2-isopropylphenol as the major product.[1]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, there is sufficient energy to overcome the activation barriers for both ortho and para attack. The reaction can become reversible, and the product distribution will reflect the relative thermodynamic stabilities of the isomers. In some cases, the ortho-isomer may be thermodynamically more stable, leading to a decrease in para-selectivity at elevated temperatures.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of 4-(tert-butyl)-2-isopropylphenol using 2-isopropylphenol and tert-butanol with a sulfuric acid catalyst.
Materials:
-
2-isopropylphenol
-
tert-butanol
-
Concentrated Sulfuric Acid
-
Anhydrous organic solvent (e.g., hexane or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel equipped with a magnetic stirrer, thermocouple, and reflux condenser
-
Temperature-controlled heating/cooling bath
-
Analytical equipment (GC or HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 2-isopropylphenol in the chosen solvent. Begin stirring and bring the mixture to the initial desired temperature (e.g., 20°C) using the temperature-controlled bath.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reagent Addition: Add tert-butanol dropwise over a period of 30-60 minutes, ensuring the internal temperature does not deviate significantly from the setpoint.
-
Reaction Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture. Quench the aliquot with saturated sodium bicarbonate solution, extract with a small amount of solvent, and analyze by GC or HPLC to determine the conversion of 2-isopropylphenol and the selectivity for 4-(tert-butyl)-2-isopropylphenol.
-
Temperature Variation: Repeat steps 1-4 at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).
-
Data Analysis: Plot the conversion and selectivity as a function of temperature and time to identify the optimal conditions that provide a high conversion rate while maintaining excellent selectivity for the desired product.
Data Presentation
Table 1: Effect of Temperature on Conversion and Selectivity
| Reaction Temperature (°C) | Reaction Time (hours) | Conversion of 2-isopropylphenol (%) | Selectivity for 4-(tert-butyl)-2-isopropylphenol (%) |
| 30 | 4 | 45 | 95 |
| 40 | 4 | 75 | 92 |
| 50 | 4 | 95 | 85 |
| 60 | 4 | >99 | 78 |
| 70 | 4 | >99 | 65 |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. PMC. [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. [Link]
-
Reaction mechanism of tert-butylation of phenol with tert-butyl alcohol over H-β zeolite: An ONIOM study. ResearchGate. [Link]
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di. ChemRxiv. [Link]
-
The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. ResearchGate. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Chemistry. [Link]
-
The effects of reaction temperature on the Friedel–Crafts alkylation... ResearchGate. [Link]
-
Hey Phenol- Everyone has their Cross to Bear. Scientific Update. [Link]
-
Friedel-Crafts Alkylation. Chemistry Steps. [Link]
-
Getting through the “black tar phase”. Chemtips. [Link]
- Process for preparation of 4-isopropylphenol.
-
NaOH-Treated Hβ Zeolite: A Highly 4-Tert-butyl-phenol Selective Catalyst for Alkylation of Phenol with Tert-Butanol. OUCI. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
-
The Friedel-Crafts Reaction. University of California, Irvine. [Link]
-
OPTIMIZING PROCESS PARAMETERS FOR IONIC LIQUID CATALYZED Tert-BUTYLATION OF PHENOL USING RESPONSE SURFACE METHODOLOGY. Academia.edu. [Link]
-
Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. MDPI. [Link]
-
NaOH-Treated Hβ Zeolite: A Highly 4-Tert-butyl-phenol Selective Catalyst for Alkylation of Phenol with Tert-Butanol. ResearchGate. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
- A process for the preparation of tertiary butyl phenol.
-
Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst. ResearchGate. [Link]
- Method for removing tert-butyl groups from tert-butyl phenol compounds.
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Wisconsin-Madison. [Link]
-
How to prepare 4-isopropylphenol with good yield and low econmic? ResearchGate. [Link]
- Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
-
Friedel-Crafts Alkylation. EduBirdie. [Link]
- Preparation process of tert-butylphenols.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Thermal Degradation of 4-(Tert-butyl)-2-isopropylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of 4-(tert-butyl)-2-isopropylphenol and its thermal degradation products. This guide is designed to provide you with a comprehensive framework for understanding and investigating the thermal stability of this sterically hindered phenol. Given that specific literature on the thermal decomposition of this exact molecule is limited, this document synthesizes established principles from structurally similar compounds, such as other alkylated phenols, to provide a robust and scientifically grounded resource.
Hindered phenols are critical components in many industries, acting as stabilizers and antioxidants to protect materials from degradation.[1][2] Understanding their thermal limits is paramount for ensuring the stability, safety, and efficacy of final products. This guide offers field-proven insights, troubleshooting advice, and detailed protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary thermal degradation products of 4-(tert-butyl)-2-isopropylphenol?
A1: The primary degradation pathway for sterically hindered alkylated phenols under thermal stress is dealkylation through homolytic cleavage of the carbon-carbon bonds between the aromatic ring and the alkyl substituents. For 4-(tert-butyl)-2-isopropylphenol, the main degradation products are expected to be:
-
Isobutylene and 2-isopropylphenol: Formed by the cleavage of the tert-butyl group.
-
Propylene and 4-tert-butylphenol: Formed by the cleavage of the isopropyl group.
-
Phenol: Resulting from the subsequent loss of the remaining alkyl group.
-
Minor products: Isomerization products may also form, as alkyl groups can migrate around the phenolic ring at elevated temperatures.[3]
Q2: What are the principal mechanisms governing the thermal degradation of hindered phenols?
A2: The degradation is primarily a free-radical process. Thermal energy induces the homolytic cleavage of the C-C bond connecting the bulky alkyl groups (tert-butyl and isopropyl) to the phenol ring. These alkyl groups are typically less thermally stable than the aromatic ring itself.[4] The process can be summarized as:
-
Initiation: Cleavage of the weakest bond, typically the C-C bond of the tert-butyl group, to form a phenoxy radical and a tert-butyl radical.
-
Propagation: The highly reactive alkyl radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable alkenes (isobutylene, propylene) and propagating the radical chain reaction.
-
Termination: Radicals combine to form stable, non-radical products.
Q3: At what approximate temperature range should I expect 4-(tert-butyl)-2-isopropylphenol to begin degrading?
Q4: What are the most effective analytical techniques for identifying and quantifying these degradation products?
A4: The gold-standard technique is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).[7][8]
-
Pyrolysis (Py): Allows for precise heating of the sample to a specific temperature, inducing thermal degradation in a controlled environment.
-
Gas Chromatography (GC): Separates the volatile degradation products based on their boiling points and interaction with the GC column.
-
Mass Spectrometry (MS): Provides mass spectra for each separated component, allowing for confident identification by comparing the fragmentation patterns to spectral libraries (e.g., NIST, Wiley). For quantification, a calibrated GC-MS or HPLC method is recommended.[9]
Q5: How does the experimental atmosphere (e.g., inert vs. oxidative) influence the degradation products?
A5: The atmosphere is critical.
-
Inert Atmosphere (Nitrogen, Argon): This allows for the study of purely thermal degradation (pyrolysis). The products will primarily be the result of bond cleavage and rearrangement as described in A1 and A2.
-
Oxidative Atmosphere (Air, Oxygen): The presence of oxygen will lead to thermo-oxidative degradation. This is a more complex process involving the formation of peroxy radicals and hydroperoxides.[2] The resulting products will include oxidized species such as quinones, aldehydes, and carboxylic acids, in addition to the dealkylation products. For fundamental stability studies, an inert atmosphere is essential to isolate the thermal effects.[10]
Troubleshooting and Experimental Guides
This section addresses specific issues you may encounter during your analysis in a question-and-answer format.
Issue 1: I'm observing a complex mixture of unexpected peaks in my Py-GC/MS chromatogram. How can I approach their identification?
-
Potential Cause: The complexity could arise from secondary reactions of the primary degradation products, isomerization, or impurities in your starting material. At high pyrolysis temperatures, fragmentation can be extensive.
-
Systematic Solution:
-
Verify Starting Material Purity: First, analyze your 4-(tert-butyl)-2-isopropylphenol sample without pyrolysis (using a standard GC-MS injection) to identify any pre-existing impurities.
-
Stepwise Pyrolysis: Perform multi-shot pyrolysis at increasing temperatures (e.g., 250 °C, 350 °C, 450 °C). Lower temperatures will favor the formation of primary degradation products, while higher temperatures will reveal secondary, more fragmented products.
-
Mass Spectral Analysis: For each unknown peak, carefully examine the mass spectrum. Look for the molecular ion (M+) peak. Use the fragmentation pattern to deduce the structure. For example, a loss of 15 (CH₃) is characteristic of a methyl group, while a loss of 43 (C₃H₇) could indicate an isopropyl group.
-
Library Search and Manual Interpretation: Use a comprehensive mass spectral library (NIST, Wiley) to search for matches. Be critical of the match quality score. Manually interpret the spectra of high-probability candidates to confirm the fragmentation pattern aligns with the proposed structure.
-
Consider Isomerization: Studies on 4-tert-butylphenol have shown that isomerization is a predominant transformation under thermal stress.[3] Be prepared to identify isomers of your parent compound or its primary degradation products.
-
Issue 2: My chromatogram shows poor peak shape (tailing) for phenolic degradation products. What is the cause and how can I fix it?
-
Potential Cause: Phenols are polar compounds due to the hydroxyl (-OH) group. This group can interact with active sites (e.g., free silanols) on the GC column and in the injection port, leading to peak tailing, poor resolution, and reduced sensitivity.[11]
-
Systematic Solution: Derivatization
-
Principle: Derivatization chemically modifies the polar -OH group to a less polar, more volatile functional group. This dramatically improves chromatographic performance. The most common method is silylation.[12]
-
Recommended Protocol (Silylation): A technique known as Simultaneous Pyrolysis and Silylation (SPS) is highly effective. A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS) is added directly to the sample in the pyrolysis cup.[12] During pyrolysis, the degradation products are formed and immediately derivatized before entering the GC column.
-
Procedure:
-
Place a small, accurately weighed amount of your sample (e.g., 50-100 µg) into a pyrolysis cup.
-
Add a microliter of the silylating reagent (e.g., BSTFA with 1% TMCS) directly onto the sample.
-
Immediately place the cup into the pyrolyzer autosampler for analysis. The heat from the pyrolyzer will drive both the degradation and the derivatization reaction.
-
-
Confirmation: The resulting trimethylsilyl (TMS) derivatives will have a higher molecular weight (an increase of 72 Da for each -OH group derivatized) and will elute earlier with much sharper peak shapes.
-
Issue 3: My Thermogravimetric Analysis (TGA) curve shows two distinct mass loss steps. What do these represent?
-
Potential Cause: A multi-step degradation profile is common for molecules with different types of substituents. The alkyl groups on 4-(tert-butyl)-2-isopropylphenol have different bond dissociation energies.
-
Systematic Interpretation:
-
Analyze the First Derivative (DTG) Curve: The DTG curve plots the rate of mass loss versus temperature. The peaks in the DTG curve correspond to the temperatures of maximum degradation rate for each step, making them easier to distinguish than on the TGA curve.
-
Correlate Mass Loss to Structural Fragments: The tert-butyl group is generally less thermally stable than the isopropyl group. Therefore, the first, lower-temperature mass loss step likely corresponds to the cleavage and loss of the tert-butyl group (as isobutylene, molecular weight ≈ 56 g/mol ). The second, higher-temperature step would correspond to the loss of the isopropyl group (as propylene, molecular weight ≈ 42 g/mol ).
-
Calculate Theoretical Mass Loss:
-
Molecular Weight of Parent: C₁₃H₂₀O ≈ 192.3 g/mol .
-
Mass Loss of tert-butyl group (C₄H₈): 56 g/mol → (56 / 192.3) * 100% ≈ 29.1% .
-
Mass Loss of isopropyl group (C₃H₆): 42 g/mol → (42 / 192.3) * 100% ≈ 21.8% .
-
-
Compare and Conclude: Compare your experimental mass loss percentages from the TGA curve for each step with these theoretical values. A close match will provide strong evidence for the proposed degradation sequence.
-
Key Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol determines the thermal stability and decomposition profile of the sample.
-
Instrument Setup: Use a calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of 4-(tert-butyl)-2-isopropylphenol into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas (high-purity nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.[10]
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[10]
-
-
Data Analysis: Plot the mass percent versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum mass loss rate from the first derivative (DTG) curve.
Protocol 2: Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
This protocol is for the identification of volatile and semi-volatile thermal degradation products.
-
Sample Preparation: Place approximately 100 µg of the sample into a quartz pyrolysis tube or stainless steel cup. For improved chromatography, add 1-2 µL of a silylating agent like BSTFA directly to the sample (optional, but highly recommended).
-
Pyrolyzer Conditions:
-
Pyrolysis Temperature: Set to the desired temperature determined from TGA (e.g., 350 °C).
-
Interface Temperature: 300 °C.
-
-
GC Conditions:
-
Injector: Split/Splitless, run in split mode (e.g., 50:1) at 300 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40 °C (hold for 2 min), ramp to 320 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-550.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify peaks by comparing their mass spectra against the NIST/Wiley libraries.
Data Summary and Visualizations
Table 1: Predicted Thermal Degradation Data for 4-(tert-butyl)-2-isopropylphenol
| Parameter | Predicted Value/Identity | Rationale / Analytical Method |
| Onset Decomposition (Tₒₙₛₑₜ) | 180 - 300 °C | Based on TGA of similar hindered phenols like BHT.[5] |
| Primary Degradation Step | Loss of tert-butyl group | TGA, Py-GC/MS |
| Secondary Degradation Step | Loss of isopropyl group | TGA, Py-GC/MS |
| Major Degradation Product 1 | 4-tert-Butylphenol | Py-GC/MS |
| Major Degradation Product 2 | 2-Isopropylphenol | Py-GC/MS |
| Major Gaseous Products | Isobutylene, Propylene | Py-GC/MS (Headspace) |
| Potential Minor Products | Isomers (e.g., 3-tert-butyl-2-isopropylphenol) | Based on known isomerization of alkylphenols.[3] |
Diagrams
Caption: A typical experimental workflow for thermal degradation analysis.
Caption: Proposed primary thermal degradation pathways.
References
-
Wellt Chemicals. (2024, January 5). The Ultimate Guide to Hindered Phenol in 2024. [Link]
-
Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. [Link]
-
Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO. [Link]
-
Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. [Link]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]
-
ResearchGate. (n.d.). Thermal Stability Study of 4-tert-Butylphenol. [Link]
-
MDPI. (2023, March 2). A Review on Catalytic Fast Co-Pyrolysis Using Analytical Py-GC/MS. [Link]
-
BioResources. (2008, July 11). PY/GC/MS ANALYSES OF HISTORICAL PAPERS. [Link]
-
ResearchGate. (n.d.). Chemicals released during pyrolysis of PKS using Py-GC/MS. [Link]
-
Scholars' Mine. (1987, January 1). Thermal Stability of Substituted Phenol-formaldehyde Resins. [Link]
-
AMS Dottorato. (n.d.). PYROLYSIS-GAS CHROMATOGRAPHY- MASS SPECTROMETRY AND CHEMOMETRIC ANALYSIS FOR THE CHARACTERIZATION OF COMPLEX MATRICES. [Link]
-
Applied and Environmental Microbiology. (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. [Link]
-
Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019, October 11). Agarwal et al., IJPSR, 2019; Vol. 10(12): 5632-5638. [Link]
-
ResearchGate. (n.d.). Peak potential for the oxidation of phenols and substituted phenols on TpCoPc. [Link]
-
ScienceDirect. (n.d.). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. [Link]
-
Innovaciencia. (2019, October 25). Synthesis and thermal properties of some phenolic resins. [Link]
-
MDPI. (2022, November 26). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. [Link]
-
ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S.... [Link]
-
The Good Scents Company. (n.d.). 4-tert-butyl phenol. [Link]
-
Document Server@UHasselt. (n.d.). Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivati. [Link]
-
PMC - NIH. (2024, April 29). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). [Link]
Sources
- 1. welltchemicals.com [welltchemicals.com]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. researchgate.net [researchgate.net]
- 4. "Thermal Stability of Substituted Phenol-formaldehyde Resins" by Daniel O'Connor and Frank D. Blum [scholarsmine.mst.edu]
- 5. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. A Review on Catalytic Fast Co-Pyrolysis Using Analytical Py-GC/MS | MDPI [mdpi.com]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 12. amsdottorato.unibo.it [amsdottorato.unibo.it]
Technical Support Guide: Solubilization Strategies for 4-(Tert-butyl)-2-isopropylphenol
[1]
Executive Summary & Chemical Profile[2][3][4]
4-(Tert-butyl)-2-isopropylphenol presents a classic challenge in aqueous formulation: it is a highly lipophilic alkylphenol with poor water solubility and susceptibility to oxidative degradation.[1][2] Successful application in biological assays requires a strategy that balances solubility (hydrophobicity) with stability (oxidation potential).[2]
Physicochemical Profile (Estimated)
| Property | Value / Description | Impact on Solubility |
| LogP (Octanol-Water) | ~4.2 – 4.5 | High Hydrophobicity: The molecule prefers lipid environments >10,000x more than water.[1][2] |
| pKa (Phenolic OH) | ~10.5 | Weak Acid: Remains unionized (insoluble) at physiological pH (7.4). |
| Water Solubility | < 10 mg/L (25°C) | Practically Insoluble: Requires cosolvents or carriers for any meaningful concentration.[2] |
| Stability | Oxidation-prone | Color Change: Solutions may turn yellow/pink due to quinone formation, especially at pH > 8.[2] |
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users working with alkylphenols in aqueous buffers.
Issue 1: "My compound precipitates immediately upon adding the stock solution to the cell culture media."
Diagnosis: The "Solvent Shock" Effect. You are likely introducing a high-concentration stock (e.g., 100 mM in DMSO) directly into an aqueous buffer.[2] The rapid change in polarity causes the hydrophobic phenol to "crash out" of solution before it can disperse, forming micro-precipitates that may be invisible to the naked eye but cytotoxic to cells.[2]
Corrective Action:
-
Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO. Create an intermediate working solution (e.g., 100x concentrated in media/buffer) where the solvent concentration is higher (e.g., 10-20%).[2]
-
Vortex During Addition: Add the stock solution dropwise to the vortexing media.[2] This prevents local regions of high concentration where precipitation nuclei form.[2]
-
Use a Dispersant: Pre-dissolve the compound in a mixture of DMSO and Tween 80 (1:1 ratio) before adding to the aqueous phase.[2] The surfactant (Tween 80) stabilizes the micro-droplets.[2]
Issue 2: "Can I use NaOH to dissolve it? Phenols are acidic."[6]
Diagnosis: The "pKa Trap" & Oxidation Risk. While phenols can be deprotonated to form water-soluble phenolate salts, 4-(Tert-butyl)-2-isopropylphenol has a pKa of ~10.[1][2]5. To fully solubilize it (99% ionization), you would need a pH of >12.5.[2]
Why this fails:
-
Biological Incompatibility: pH > 9 is toxic to most cells and proteins.[2]
-
Rapid Oxidation: The phenolate anion is electron-rich and reacts rapidly with dissolved oxygen, forming quinones (yellow/brown byproducts) and losing biological activity.[2]
Recommendation: Avoid pH adjustment for solubilization. Rely on non-ionic surfactants (Tween 80, Triton X-100) or complexation agents (Cyclodextrins) which work at neutral pH.
Issue 3: "My solution turned pink/yellow after 24 hours."
Diagnosis: Quinone Methide Formation. Sterically hindered phenols are antioxidants; they "sacrifice" themselves to scavenge radicals. In the presence of trace metals or high pH, they oxidize to form colored quinones or coupled dimers.
Corrective Action:
-
Degas Buffers: Use degassed or argon-purged buffers to minimize dissolved oxygen.[2]
-
Add Antioxidants: If your assay permits, add 0.1% Ascorbic Acid or EDTA (to chelate metals) to the buffer.[2]
-
Fresh Preparation: Prepare working solutions immediately before use. Do not store aqueous dilutions.[2]
Issue 4: "What is the best vehicle for in vivo (IP/Oral) administration?"
Diagnosis: Bioavailability vs. Toxicity. DMSO is often too toxic for high-dose animal studies.[2] Aqueous suspensions lead to poor absorption.[2]
Recommended Formulation (The "Corn Oil" Approach): Since the LogP is >4, this molecule is highly lipophilic.
-
Vehicle: Corn Oil or Sesame Oil (100%).[2]
-
Protocol: Dissolve the pure solid directly into the oil with gentle heating (40°C) and sonication.
-
Alternative (Emulsion): 5% Ethanol + 5% Tween 80 + 90% Saline (Pre-mix Ethanol/Tween/Compound, then slowly add Saline).
Decision Tree: Selecting the Right Solubilization Strategy
Use this flowchart to determine the optimal method based on your required concentration and application.
Figure 1: Decision matrix for selecting a solubilization vehicle based on concentration and biological tolerance.[1]
Validated Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (Standard)
Use for: General storage and initial dilutions.[1]
-
Weighing: Accurately weigh 20.6 mg of 4-(Tert-butyl)-2-isopropylphenol (MW ≈ 206.3 g/mol ).
-
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Ethanol (absolute) can be used, but DMSO is preferred for lower volatility.
-
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.
-
Shelf Life: 3 months (protect from moisture).[2]
-
Protocol B: Cyclodextrin Complexation (Advanced)
Use for: High-concentration aqueous solutions without organic solvents.[1][2]
Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the phenol, shielding it from water while the hydrophilic exterior ensures solubility.[1][2]
-
Prepare Vehicle: Dissolve 20% w/v HP-β-CD in water or PBS (e.g., 2g in 10 mL).[2] Filter sterilize (0.22 µm).
-
Add Compound: Add the phenol stock (from Protocol A) to the HP-β-CD solution.
-
Ratio: Maintain a molar excess of Cyclodextrin (typically 5:1 CD:Drug).[2]
-
-
Equilibration: Shake or rotate at Room Temperature for 4–24 hours.
-
Clarification: If precipitate remains, filter again. The resulting solution is stable and water-miscible.[1][2]
Protocol C: Biological Dilution Workflow (Visualized)
Figure 2: Serial dilution strategy to prevent precipitation shock. Direct dilution from 100% DMSO to 10 µM often causes crashing out; the intermediate step mitigates this.[1]
References & Further Reading
-
Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Standard reference for LogP and solubility of alkylphenols).
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link
-
Sigma-Aldrich. (2024).[2] Product Information Sheet: 2,4-Di-tert-butylphenol (Analog). (Used for comparative physicochemical data).[3][2]
-
Baell, J. B., & Holloway, G. A. (2010).[2] New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry, 53(7), 2719-2740.[2] (Context on aggregation/precipitation artifacts in assays).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(Tert-butyl)-2-isopropylphenol before handling.
Technical Support Center: Purification of 4-(Tert-butyl)-2-isopropylphenol via Vacuum Distillation
Welcome to the technical support resource for the purification of 4-(tert-butyl)-2-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this valuable intermediate. As a sterically hindered phenol, 4-(tert-butyl)-2-isopropylphenol is a crucial building block for antioxidants and various specialty chemicals.[1] Its purification is paramount for downstream applications, and vacuum distillation is the method of choice to achieve this without thermal degradation.
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in both chemical principles and practical laboratory experience.
Section 1: Critical Parameters & Physical Properties
Successful vacuum distillation hinges on understanding the physical properties of the target compound. While precise experimental data for 4-(tert-butyl)-2-isopropylphenol is not widely published, we can estimate its boiling point based on structurally similar compounds and the principles of the Clausius-Clapeyron relation.[2][3] The atmospheric boiling point is estimated to be in the range of 260-270°C. Using a vacuum nomograph, we can predict the boiling point at various pressures.[4]
| Property | Value (with notes) | Source |
| Molecular Formula | C₁₃H₂₀O | N/A |
| Molecular Weight | 192.30 g/mol | [5] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge |
| Boiling Point (760 mmHg) | ~260-270 °C (Estimated) | Inferred from analogs[6][7] |
| Estimated Boiling Point | ~145-155 °C | N/A |
| at 10 mmHg | ||
| Estimated Boiling Point | ~115-125 °C | N/A |
| at 1 mmHg | ||
| Estimated Boiling Point | ~90-100 °C | N/A |
| at 0.5 mmHg |
Note: The provided boiling points under vacuum are estimates derived from a standard vacuum nomograph.[4] Actual observed temperatures may vary based on the accuracy of the pressure gauge and purity of the crude material.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the distillation process in a direct question-and-answer format.
Q1: My vacuum pump is on, but I can't reach the target pressure. What's the issue?
A1: This is the most common problem in vacuum distillation and almost always points to a leak in the system.
-
Causality & Explanation: A vacuum pump works by removing gas molecules from a sealed system. If there is a leak, atmospheric gases are entering the system at a rate that equals or exceeds the pump's removal rate, preventing the pressure from dropping to the desired level.
-
Step-by-Step Solution:
-
Isolate the Pump: Disconnect the pump from your glassware and attach the vacuum gauge directly to the pump (with a cold trap in between). If it still doesn't reach its ultimate pressure (check the manufacturer's specifications), the issue is with the pump oil (level, contamination) or the pump itself.
-
Check All Connections: The most likely culprits are the joints. Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Apply a thin, uniform layer; excess grease can contaminate your product.
-
Inspect Glassware: Check for hairline cracks, especially in older flasks or around star cracks from previous impacts. These can be almost invisible but open up under vacuum.
-
Examine Tubing: Ensure the vacuum tubing is thick-walled and designed for vacuum. Check for perishing, cracks, or loose connections at the pump and glassware barbs.
-
The "Solvent" Test: Carefully and sparingly apply a solvent like acetone or isopropanol with a Pasteur pipette to each joint while the system is under vacuum. If there is a leak, the solvent will be sucked in, causing a noticeable fluctuation (a "jump") on the vacuum gauge. This helps pinpoint the exact location of the leak.
-
Q2: The distillation is extremely slow, or no product is distilling over, even though the vacuum is good and the heating mantle is hot.
A2: This indicates an imbalance between heat input and the compound's vapor pressure at your operating vacuum.
-
Causality & Explanation: For a liquid to distill, its vapor pressure must equal the pressure of the system. If the temperature of the liquid (not just the heating mantle) is too low for the applied vacuum, the vapor pressure will be insufficient for boiling and distillation.
-
Step-by-Step Solution:
-
Verify Temperature: Ensure your thermometer is correctly placed. The top of the bulb should be level with the bottom of the side-arm leading to the condenser. This measures the temperature of the vapor that is actually in equilibrium with the liquid and is about to distill.
-
Increase Heat Slowly: Gradually increase the heating mantle temperature. Avoid rapid heating, which can cause bumping and thermal decomposition. Increase the temperature in 5-10°C increments, allowing the system to equilibrate each time.
-
Improve Insulation: Insulate the distillation flask and head (the section below the condenser) with glass wool or aluminum foil. This minimizes heat loss to the environment and ensures the energy from the mantle is efficiently transferred to the liquid.
-
Check for Blockages: In rare cases, a solidified plug of high-melting impurity or previously distilled product could block the vapor path. If you suspect this, safely cool the system, vent it, and inspect.
-
Q3: My distilled product is yellow or brown, but the starting material was only slightly colored. How can I get a colorless product?
A3: Discoloration is typically a sign of thermal decomposition or oxidation. Phenols, even hindered ones, are susceptible to oxidation at high temperatures.
-
Causality & Explanation: The combination of high temperature and residual oxygen (from small leaks) can create colored oxidation byproducts. Furthermore, if the pot temperature exceeds the compound's stability limit, thermal decomposition can occur.
-
Step-by-Step Solution:
-
Improve the Vacuum: The single best way to prevent thermal stress is to distill at a lower temperature, which requires a deeper vacuum. A pressure of 1 mmHg or lower is ideal. Re-check your system for leaks.
-
Nitrogen Purge: Before heating, gently purge the system with an inert gas like nitrogen or argon. Evacuate and backfill with the inert gas 2-3 times to remove the majority of the atmospheric oxygen.
-
Avoid Overheating: Do not exceed the required pot temperature. Use a sand bath or a well-fitting heating mantle with a temperature controller for uniform heating.
-
Distill Promptly: Once the crude material is in the flask, proceed with the distillation without undue delay. Prolonged exposure to heat, even under vacuum, can contribute to degradation.
-
Q4: The liquid in the distillation flask is bumping violently instead of boiling smoothly.
A4: Bumping occurs when the liquid becomes superheated and vaporizes in a sudden, uncontrolled burst. This is common in vacuum distillation because the reduced pressure makes it difficult for nucleation sites (points where bubbles form) to initiate boiling.
-
Causality & Explanation: Smooth boiling requires nucleation points. Without them, the liquid's temperature can rise above its boiling point at that pressure. When a bubble finally does form, the localized pressure drop causes instantaneous, violent boiling.
-
Step-by-Step Solution:
-
Use Magnetic Stirring: This is the most effective method. A PTFE-coated magnetic stir bar in the flask provides constant agitation, breaking the surface tension and promoting smooth boiling. Ensure the stirring is vigorous enough to create a vortex.
-
Introduce a Capillary Ebulliator: For very high vacuum or viscous liquids where stirring is less effective, a fine capillary tube can be inserted that reaches the bottom of the flask. A very fine stream of nitrogen or air (if the compound is not oxygen-sensitive) is bled through the capillary, providing a constant stream of nucleation sites.
-
Avoid Boiling Chips: Standard porous boiling chips are generally ineffective under vacuum. The air trapped within their pores is quickly removed by the vacuum, rendering them useless.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 4-(tert-butyl)-2-isopropylphenol? The synthesis of substituted phenols via Friedel-Crafts alkylation often results in a mixture of products.[1][8] Common impurities include:
-
Isomeric Byproducts: Such as 2-tert-butyl-4-isopropylphenol, or other positional isomers. Their boiling points may be very close to the desired product, requiring efficient fractional distillation for removal.[9]
-
Poly-alkylated Phenols: Such as 2,6-diisopropyl-4-tert-butylphenol or 2,4-di-tert-butylphenol. These will have significantly higher boiling points and will likely remain in the distillation flask as residue.[10]
-
Unreacted Starting Materials: Residual phenol or isopropyl-phenol. These are more volatile and will distill first (as a forerun fraction).
-
Catalyst Residues: Acidic catalysts used in the synthesis should be neutralized and removed via an aqueous workup before distillation.[11]
Q2: How do I choose the optimal vacuum pressure and distillation temperature? The goal is to choose the lowest possible temperature to avoid decomposition, which means using the best vacuum you can reliably achieve.
-
For standard lab pumps (rotary vane): Aim for a pressure between 0.5 and 5 mmHg. This typically brings the boiling point of hindered phenols into the 100-150°C range, which is ideal.
-
Using the Nomograph: First, estimate the atmospheric boiling point (~260-270°C). Then, use a ruler on a pressure-temperature nomograph to draw a line from your known atmospheric boiling point through the pressure you are achieving with your system.[4] The intersection with the "Observed Boiling Point" axis will give you a good starting point for your distillation temperature.
Q3: What is the recommended glassware setup for this distillation? A short-path distillation apparatus is highly recommended to minimize product loss on the glass surfaces. The key components are:
-
A round-bottom flask appropriately sized for the amount of crude material (typically half to two-thirds full).
-
A short-path distillation head, which combines the condenser and receiving flask connections into a single piece of glass.
-
A thermometer with an adapter, placed correctly as described in Troubleshooting Q2.
-
Receiving flasks (a "pig" or "cow" type adapter is useful for collecting different fractions without breaking the vacuum).
-
A cold trap between your distillation setup and the vacuum pump to protect the pump oil from volatile substances.
Q4: What is the safest way to shut down the distillation? A controlled shutdown prevents accidents and protects your equipment.
-
Cool Down: First, remove the heating source and allow the distillation flask to cool well below the boiling point.
-
Vent the System: SLOWLY re-introduce air (or an inert gas) into the system. Venting from a point far from the vacuum pump (e.g., via a stopcock on the receiving flask adapter) is best. Abruptly venting a hot system can cause air to rush in, potentially cracking the glassware or blowing your product out of the receiving flask.
-
Turn Off the Pump: Once the system is at atmospheric pressure, you can turn off the vacuum pump.
Q5: What are the key safety precautions for distilling hindered phenols?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. Phenols can cause skin irritation or burns.[12]
-
Ventilation: Perform the distillation in a well-ventilated fume hood.
-
Implosion Hazard: Vacuum distillation carries an implosion risk. Inspect all glassware for cracks before use and consider using a blast shield, especially for larger-scale distillations.
-
Cold Trap Safety: When using liquid nitrogen for the cold trap, be aware that it can condense liquid oxygen (a pale blue liquid) if the system has a significant leak. Liquid oxygen in the presence of organic compounds creates a powerful explosion hazard. If you see a blue liquid in your trap, alert a supervisor and evacuate the area.
Section 4: Standard Operating Procedure (SOP) for Vacuum Distillation
This protocol outlines the purification of ~50 g of crude 4-(tert-butyl)-2-isopropylphenol.
1. Pre-Distillation Workup:
-
Ensure any acidic catalysts from the synthesis have been neutralized and removed through an appropriate aqueous wash (e.g., with sodium bicarbonate solution) and dried over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Filter the dried organic solution and remove the solvent using a rotary evaporator.
2. Apparatus Assembly:
-
Select a 100 mL round-bottom flask as the distillation pot. Add the crude oil (~50 g) and a magnetic stir bar.
-
Lightly grease the ground glass joints of a short-path distillation head and attach it to the flask.
-
Insert a thermometer into the thermometer adapter, ensuring the bulb is positioned correctly.
-
Attach a receiving flask (or a cow-type fraction collector with multiple flasks).
-
Secure all components with clamps. The distillation flask should be clamped at the neck, and the receiving flask should also be supported.
-
Connect the condenser to a chilled water supply (inlet at the bottom, outlet at the top).
-
Connect the vacuum outlet of the distillation head to a cold trap, and the cold trap to the vacuum pump, using thick-walled vacuum tubing.
3. Distillation Execution:
-
Fill the cold trap dewar with dry ice and a suitable solvent (acetone or isopropanol).
-
Turn on the magnetic stirrer to a moderate speed.
-
Turn on the vacuum pump and allow the system to evacuate. The pressure should drop to your target vacuum (e.g., < 2 mmHg) within a few minutes.
-
Once the pressure is stable, begin heating the distillation flask using a heating mantle set to a low temperature.
-
Gradually increase the temperature. You may observe some low-boiling impurities (forerun) distilling at a lower temperature. Collect this in the first receiving flask.
-
As the temperature approaches the estimated boiling point of your product (e.g., ~115-125°C at 1 mmHg), you will see a reflux ring climb the neck of the flask. The temperature reading on the thermometer should rise and stabilize. This is your product's boiling point at this pressure.
-
Rotate the fraction collector to a clean receiving flask and collect the main fraction while the head temperature remains stable.
-
If the temperature drops, it may indicate that the main fraction is finished. If it rises sharply, a higher-boiling impurity is beginning to distill. Stop collecting the main fraction at this point.
-
Once the distillation is complete (little material left in the pot or no more distillate coming over), turn off and lower the heating mantle.
4. Shutdown:
-
Allow the apparatus to cool for at least 20-30 minutes.
-
Slowly vent the system by opening a stopcock.
-
Once at atmospheric pressure, turn off the vacuum pump, chiller, and stirrer.
-
Disassemble the apparatus and weigh your purified product.
Section 5: Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting one of the most common issues in vacuum distillation: failure to achieve the target vacuum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. P vs. T data [sites.science.oregonstate.edu]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [erowid.org]
- 5. 7597-97-9|2-(tert-Butyl)-4-isopropylphenol|BLD Pharm [bldpharm.com]
- 6. 2,6-di-tert-butyl-4-isopropylphenol | 5427-03-2 [chemnet.com]
- 7. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]
- 8. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
- 9. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
- 10. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: A Guide to Resolving Peak Tailing in HPLC Analysis of Hindered Phenols
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of hindered phenols. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is broader than its leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 is generally considered to indicate significant tailing.[1] For many analytical methods, a tailing factor up to 1.5 may be acceptable, but values exceeding 2.0 are often unacceptable for high-precision assays.[1]
Q2: Why is resolving peak tailing crucial for the analysis of hindered phenols?
A2: Resolving peak tailing is critical for several reasons:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately quantify individual phenolic compounds, especially in complex mixtures.[1]
-
Inaccurate Quantification: The distortion of the peak shape can lead to errors in peak integration by the chromatography data system, resulting in inaccurate and imprecise quantitative results.[1]
-
Decreased Sensitivity: As a peak broadens due to tailing, its height decreases. This can lower the signal-to-noise ratio and negatively impact the limits of detection and quantification.[1]
-
Method Robustness: Analytical methods that produce tailing peaks are often less robust and more sensitive to minor variations in experimental conditions.[1]
Q3: What are the primary causes of peak tailing for phenolic compounds?
A3: The most common causes of peak tailing in the reversed-phase HPLC analysis of phenolic compounds include:
-
Secondary Silanol Interactions: Phenolic compounds can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[1] These acidic silanol groups can form strong hydrogen bonds with the polar hydroxyl groups of the phenols, causing some molecules to be retained longer and resulting in a "tail".[1]
-
Mobile Phase pH: The pH of the mobile phase significantly affects the ionization state of both the phenolic analytes and the residual silanols on the column. If the pH is not optimal, it can lead to a mixture of ionized and unionized forms of the analyte, causing peak distortion.[1]
-
Column Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.[1]
-
Column Contamination or Degradation: The accumulation of contaminants from the sample matrix or the physical degradation of the column bed (e.g., void formation) can create active sites or disrupt the sample band, causing tailing.[2]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, dead volume in fittings, or a large detector flow cell, can cause the separated peak to broaden before it reaches the detector.[3][4]
Q4: Can the sample solvent cause peak tailing?
A4: Yes, the sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion, including fronting or tailing.[2][5][6] Conversely, using a sample solvent with a lower elution strength than the mobile phase can help to focus the analyte band at the column inlet, often resulting in sharper peaks.[7]
Troubleshooting Guide: A Systematic Approach
This section provides a systematic approach to diagnosing and resolving peak tailing issues. It is designed to guide you from initial observations to a definitive solution.
Initial Assessment: Is it a Chemical or Physical Problem?
The first step is to determine whether the peak tailing is affecting all peaks in the chromatogram or only specific peaks.
-
All Peaks Tailing: If all peaks are tailing, the issue is likely physical or related to the overall system. This could include a void in the column, a blocked frit, or significant extra-column volume.[8]
-
Specific Peaks Tailing: If only certain peaks, particularly those of your hindered phenols, are tailing, the problem is more likely chemical in nature. This points towards secondary interactions between the analytes and the stationary phase.[8]
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your HPLC analysis of phenolic compounds.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
In-Depth Troubleshooting Q&A
Q: My hindered phenol peaks are tailing, but other compounds in the same run look fine. What should I investigate first?
A: This strongly suggests a chemical interaction between your hindered phenols and the stationary phase. The primary culprit is often secondary interactions with residual silanol groups on the silica-based column packing.[9]
Mechanism of Silanol Interaction:
Silica-based reversed-phase columns (e.g., C18, C8) have a surface that is not perfectly covered by the bonded phase. This leaves exposed, acidic silanol groups (Si-OH). The hydroxyl groups of your phenolic analytes can form strong hydrogen bonds with these silanols, leading to a secondary, undesirable retention mechanism.[10][11] Molecules that experience this interaction are retained longer, causing the characteristic peak tailing.[10] Hindered phenols, despite their bulky nature, still possess this interactive hydroxyl group.
Caption: Interaction between a phenolic analyte and a residual silanol group.
Solution: Your primary goal is to minimize these secondary interactions. You can achieve this by:
-
Optimizing the Mobile Phase pH: Lowering the pH of the mobile phase will protonate the acidic silanol groups, rendering them less likely to interact with your analyte.[10]
-
Using Mobile Phase Additives: Adding a small amount of a basic compound, like triethylamine (TEA), can "mask" the active silanol sites.[12]
-
Choosing a Different Column: Modern, high-purity, end-capped columns have fewer residual silanol groups.[3] Alternatively, a column with a different stationary phase, such as a Phenyl-Hexyl, might offer better peak shape for aromatic compounds like phenols.[13]
Q: I've tried adjusting the pH, but I'm still seeing tailing. What's my next step?
A: If pH adjustment is insufficient, consider the following:
-
Mobile Phase Additives: Introduce a competing base or a salt to the mobile phase. These additives can interact with the active sites on the stationary phase, effectively shielding them from your analyte.
| Additive | Recommended Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Masks active silanol sites through competitive binding.[12] |
| Formic Acid | 0.1% (v/v) | Lowers the mobile phase pH to suppress silanol ionization.[1] |
| Ammonium Acetate | 10-20 mM | Acts as a buffer and can reduce ionic interactions.[14] |
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics. However, be mindful that this can also affect the selectivity of your separation.[1]
Q: Could my sample preparation be causing the peak tailing?
A: Absolutely. Two key factors in sample preparation can lead to peak tailing:
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a non-linear response and peak distortion.[2]
-
Mass Overload: The concentration of your analyte is too high.
-
Volume Overload: The injection volume is too large for the column dimensions.[15]
-
-
Sample Solvent Mismatch: As mentioned in the FAQs, a sample solvent that is significantly stronger than your mobile phase can cause poor peak shape.[6]
| Parameter | Troubleshooting Step | Expected Outcome |
| Sample Concentration | Dilute sample by a factor of 5-10 | Improved symmetry if mass overload was the issue.[1] |
| Injection Volume | Reduce injection volume by 50% | Improved symmetry if volume overload was the issue.[1] |
| Sample Solvent | Re-dissolve the sample in the mobile phase | Sharper peaks due to better compatibility. |
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: Mobile Phase pH Optimization
-
Initial pH Selection: Prepare a mobile phase with a pH at the lower end of a typical range for phenols, such as pH 2.5. Use a suitable acidifier like 0.1% formic acid or phosphoric acid.[1]
-
System Equilibration: Begin with the mobile phase at the lowest pH. Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio for your analysis. Flush the HPLC system and column with this mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.[1]
-
Inject Standard: Inject a standard solution of your phenolic analyte(s) and record the chromatogram.
-
Incremental pH Increase: Prepare a series of mobile phases with incrementally higher pH values (e.g., pH 3.0, 3.5).
-
Equilibration and Injection: For each new mobile phase, ensure the column is fully equilibrated by flushing for another 15-20 column volumes before injecting the sample.[1]
-
Data Analysis: Repeat the injection for each pH level. Compare the tailing factor for each run to identify the pH that provides the most symmetrical peak.
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is the cause of peak tailing, a thorough flushing procedure may resolve the issue.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Reverse Flush: Reverse the direction of flow through the column.
-
Solvent Series: Flush the column with a series of solvents of increasing and then decreasing polarity. A typical sequence for a reversed-phase column is:
-
20 column volumes of your mobile phase (without buffer salts).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of Isopropanol.
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of your mobile phase (without buffer salts).
-
-
Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.
References
-
CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Retrieved from [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Shimadzu. 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Shimadzu. Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]
-
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
-
PubMed. (2023, March 15). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
Agilent. A Look at Column Choices. Retrieved from [Link]
-
MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
Why it matters and how to get good peak shape. (2023, August 10). Retrieved from [Link]
-
LCGC International. (2020, November 11). Improving HPLC Separation of Polyphenols. Retrieved from [Link]
-
Pharma Knowledge Forum. (2025, January 17). Selecting Equivalent HPLC Columns for Accurate Analysis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-(Tert-butyl)-2-isopropylphenol: An In-depth ¹H-NMR Analysis and Methodological Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unambiguous structural determination of synthesized molecules is a cornerstone of safe and effective development. Substituted phenols, a common motif in various bioactive compounds, demand rigorous analytical characterization. This guide provides a comprehensive analysis of the ¹H-NMR spectrum of 4-(tert-butyl)-2-isopropylphenol, a representative substituted phenol, and offers a comparative overview of alternative analytical techniques. By delving into the "why" behind experimental choices and data interpretation, this document serves as a practical resource for researchers navigating the challenges of molecular characterization.
The Central Role of ¹H-NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable in synthetic chemistry. For a molecule like 4-(tert-butyl)-2-isopropylphenol, ¹H-NMR allows for the precise assignment of each proton, confirming the substitution pattern on the aromatic ring and the integrity of the alkyl groups.
Predicted ¹H-NMR Spectrum of 4-(Tert-butyl)-2-isopropylphenol
Molecular Structure and Proton Labeling:
Caption: Molecular structure of 4-(tert-butyl)-2-isopropylphenol with proton labeling for NMR assignment.
Table 1: Predicted ¹H-NMR Spectral Data for 4-(Tert-butyl)-2-isopropylphenol
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| Ha (OH) | ~4.5 - 5.5 | Broad Singlet | - | 1H | The phenolic proton signal is typically broad due to hydrogen bonding and exchange. Its chemical shift is highly dependent on solvent and concentration.[1][2] |
| Hb (Ar-H) | ~7.15 | Doublet of Doublets (dd) or Doublet | J ≈ 8.0, 2.0 | 1H | This proton is ortho to the hydroxyl group and meta to the tert-butyl group. It will be split by Hc (ortho-coupling) and potentially by Hc (meta-coupling). |
| Hc (Ar-H) | ~6.90 | Doublet of Doublets (dd) or Doublet | J ≈ 8.0, 2.0 | 1H | This proton is ortho to the tert-butyl group and meta to the hydroxyl and isopropyl groups. It will be split by Hb (ortho-coupling) and potentially by the proton on the adjacent aromatic carbon (meta-coupling). |
| Hd (CH) | ~3.20 | Septet | J ≈ 7.0 | 1H | The methine proton of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet (n+1 rule). Its proximity to the aromatic ring causes a downfield shift. |
| He (CH₃) | ~1.25 | Doublet | J ≈ 7.0 | 6H | The two methyl groups of the isopropyl substituent are equivalent and are split by the adjacent methine proton (Hd) into a doublet. |
| Hf (CH₃) | ~1.30 | Singlet | - | 9H | The nine protons of the tert-butyl group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |
Causality Behind Peak Assignments and Splitting Patterns:
The predicted chemical shifts are based on the electronic environment of each proton. The electron-donating nature of the hydroxyl and alkyl groups influences the electron density of the aromatic ring, affecting the shielding of the aromatic protons. The splitting patterns, or multiplicities, arise from spin-spin coupling between non-equivalent neighboring protons and are predicted by the "n+1 rule". The magnitude of the coupling constant (J) provides information about the spatial relationship between coupled protons.
Comparative Analysis of Analytical Techniques
While ¹H-NMR is a powerful tool, a multi-technique approach is often necessary for unequivocal structure confirmation, especially in regulatory submissions.
Table 2: Comparison of Analytical Techniques for the Characterization of 4-(Tert-butyl)-2-isopropylphenol
| Technique | Information Provided | Advantages | Limitations |
| ¹H-NMR Spectroscopy | Detailed information on proton environment, connectivity, and stereochemistry. | Non-destructive, highly informative for structure elucidation, quantitative. | Requires soluble sample, can be complex for large molecules, sensitive to experimental conditions.[3] |
| ¹³C-NMR Spectroscopy | Information on the carbon skeleton of the molecule. | Provides the number of unique carbon environments, complementary to ¹H-NMR. | Lower sensitivity than ¹H-NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS, fragmentation can aid in structural confirmation. | Isomeric compounds can be difficult to distinguish, does not provide detailed connectivity information on its own.[4] |
| Infrared (IR) Spectroscopy | Information about the functional groups present. | Fast, simple, good for identifying key functional groups like the phenolic -OH stretch. | Provides limited information on the overall molecular structure, not ideal for complex mixtures.[2] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Excellent for separating components in a mixture, highly quantitative.[4][5] | Does not provide direct structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. | High separation efficiency combined with mass analysis for identification.[4][6] | Requires the compound to be thermally stable and volatile. |
Logical Workflow for Structural Confirmation:
A robust workflow for the structural confirmation of 4-(tert-butyl)-2-isopropylphenol would involve the following steps:
Caption: A typical workflow for the synthesis and structural confirmation of an organic compound.
Experimental Protocols
¹H-NMR Sample Preparation and Acquisition (Self-Validating System):
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 4-(tert-butyl)-2-isopropylphenol.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shift of the labile -OH proton.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
D₂O Shake (Validation Step): To confirm the assignment of the phenolic -OH peak, a "D₂O shake" can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish, thus confirming its identity.[2][7]
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
Conclusion
The structural elucidation of 4-(tert-butyl)-2-isopropylphenol serves as an excellent case study for the application of ¹H-NMR spectroscopy in organic chemistry. By a careful analysis of chemical shifts, coupling constants, and integration, a detailed picture of the molecular structure can be obtained. However, for complete and unambiguous characterization, particularly in a drug development context, a combination of analytical techniques is paramount. This integrated approach, leveraging the strengths of NMR, MS, IR, and chromatographic methods, ensures the highest level of scientific integrity and provides a self-validating system for structural confirmation.
References
-
Nikolaos, M. et al. (2016). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 21(9), 1144. [Link]
-
Zhang, L. et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Bioactives, 13. [Link]
-
Herrero, M. et al. (2010). Extraction techniques for the determination of phenolic compounds in food. Comprehensive Sampling and Sample Preparation, 4, 203-223. [Link]
-
Ceballos-Reyes, G. et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3704. [Link]
-
Pendergrast, S. & Purnell, J. (1995). An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID. AIHAJ, 56(1), 57-61. [Link]
-
Doc Brown's Chemistry. ¹H proton nmr spectrum of phenol C₆H₅OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Gouvinhas, I. et al. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution ¹H nuclear magnetic resonance spectroscopy. Analytica Chimica Acta, 634(2), 291-299. [Link]
-
Abraham, R. J. et al. An NMR, IR and theoretical investigation of ¹H Chemical Shifts and hydrogen bonding in phenols. [Link]
-
Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]
Sources
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Analytical Validation of 4-(Tert-butyl)-2-isopropylphenol
This guide provides an in-depth comparison of analytical techniques for the validation of 4-(tert-butyl)-2-isopropylphenol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of Fourier-Transform Infrared (FTIR) spectroscopy and its alternatives, supported by experimental data and protocols. Our focus is on providing a practical framework for robust and reliable compound validation.
Introduction: The Importance of Rigorous Validation
4-(Tert-butyl)-2-isopropylphenol is a substituted phenol derivative with significant applications in the chemical and pharmaceutical industries. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of downstream products. Accurate and precise analytical validation is therefore not merely a regulatory requirement but a scientific necessity. This guide will explore the utility of FTIR spectroscopy as a primary validation tool and compare its performance against other powerful analytical techniques.
Part 1: Validation via FTIR Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum that can be used for identification and quality control.
Predicted FTIR Absorption Peaks for 4-(Tert-butyl)-2-isopropylphenol
Based on the known vibrational frequencies of its constituent functional groups, the following table outlines the expected major absorption peaks for 4-(tert-butyl)-2-isopropylphenol.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| 3600-3200 | O-H stretch | Phenol (H-bonded) | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic Ring | Medium |
| 2960-2850 | C-H stretch | Isopropyl & Tert-butyl | Strong |
| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1470-1450 | C-H bend | Isopropyl & Tert-butyl | Medium |
| 1390-1365 | C-H bend | Tert-butyl (umbrella) | Strong |
| 1260-1180 | C-O stretch | Phenol | Strong |
| 900-675 | C-H bend (out-of-plane) | Aromatic Ring | Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.
-
Background Spectrum: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is recorded to subtract the contribution of the atmosphere (CO₂ and H₂O) and the sample matrix.
-
Sample Spectrum: The sample is placed in the FTIR spectrometer, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
-
Analysis: The positions and relative intensities of the absorption peaks are compared against a reference spectrum or the expected values to confirm the identity and purity of the compound.
Part 2: Alternative and Complementary Validation Techniques
While FTIR provides excellent qualitative information, a comprehensive validation strategy often involves orthogonal techniques that provide different and complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.0-6.5 | Aromatic protons |
| ~4.5-5.5 | Phenolic -OH |
| ~3.0-3.5 | Isopropyl -CH |
| ~1.3 | Tert-butyl -CH₃ |
| ~1.2 | Isopropyl -CH₃ |
Note: Predicted chemical shifts are approximate and can be influenced by the solvent and concentration.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Data Processing and Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly specific and can be used for both identification and quantification.
-
Molecular Ion (M⁺): The molecular weight of 4-(tert-butyl)-2-isopropylphenol (C₁₃H₂₀O) is 192.30 g/mol . A prominent peak at m/z = 192 would be expected.
-
Major Fragmentation Peaks:
-
Loss of a methyl group (-CH₃): A peak at m/z = 177 is likely due to the cleavage of a methyl group from either the tert-butyl or isopropyl group.
-
Loss of an isopropyl group (-C₃H₇): A peak at m/z = 149 could be observed.
-
Loss of a tert-butyl group (-C₄H₉): A significant peak at m/z = 135 is expected.
-
-
Sample Preparation: The sample is dissolved in a volatile solvent.
-
Gas Chromatography (GC) Separation: The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column.
-
Mass Spectrometry (MS) Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of a compound and for quantifying impurities.
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., at 275 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
-
Sample Preparation: A standard solution of the sample is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system.
-
Data Analysis: The retention time of the major peak is compared to a reference standard. The peak area is used to determine the purity of the sample and to quantify any impurities present.
Comparative Summary
| Technique | Information Provided | Advantages | Limitations |
| FTIR | Functional groups, molecular fingerprint | Rapid, non-destructive, low cost | Limited structural information, not ideal for quantification |
| NMR | Detailed molecular structure, connectivity | Unambiguous structure elucidation | Higher cost, requires more sample, longer analysis time |
| MS | Molecular weight, fragmentation pattern | High sensitivity, can be coupled with GC or LC | Fragmentation can be complex, may not distinguish isomers |
| HPLC | Purity, quantification of impurities | High resolution, quantitative | Requires reference standards, method development can be time-consuming |
Visualization of the Validation Workflow
The following diagram illustrates a comprehensive workflow for the validation of 4-(tert-butyl)-2-isopropylphenol, incorporating the discussed analytical techniques.
Caption: Logical decision tree for selecting analytical techniques for validation.
Conclusion
The validation of 4-(tert-butyl)-2-isopropylphenol requires a multi-faceted analytical approach. While FTIR spectroscopy serves as an excellent initial tool for identity confirmation, a combination of NMR, MS, and HPLC is essential for unambiguous structural elucidation and purity assessment. By understanding the strengths and limitations of each technique, researchers can design a robust validation strategy that ensures the quality and integrity of this important chemical compound.
References
-
National Institute of Standards and Technology (NIST). Chemistry WebBook.[Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Comparative Antioxidant Efficacy: 4-(tert-Butyl)-2-isopropylphenol vs. Butylated Hydroxytoluene (BHT)
As drug development and polymer stabilization advance, selecting the precise antioxidant requires moving beyond generic "free radical scavenging" claims. The choice between a mono-hindered phenol like 4-(tert-butyl)-2-isopropylphenol and a symmetrically di-hindered benchmark like Butylated Hydroxytoluene (BHT) fundamentally alters the kinetic and thermodynamic profile of your formulation.
This guide provides an objective, data-driven comparison of these two compounds, dissecting their structure-activity relationships (SAR) and providing self-validating experimental frameworks to evaluate their performance.
Structural Kinetics & Mechanistic Causality
The antioxidant efficacy of phenolic compounds relies on the Hydrogen Atom Transfer (HAT) mechanism, where the phenol donates a hydrogen atom to neutralize a reactive peroxyl radical (ROO•), forming a phenoxy radical (ArO•). The success of an antioxidant is dictated by how well it stabilizes this resulting ArO• radical.
The Di-Hindered Gold Standard: BHT
BHT (2,6-di-tert-butyl-4-methylphenol) features two massive tert-butyl groups at the ortho positions. This creates an immense steric shield around the hydroxyl group. While this steric bulk increases the activation energy required for the initial hydrogen donation (slower kinetics), it provides unparalleled thermodynamic stability to the resulting phenoxy radical. The radical is stabilized via resonance and hyperconjugation, and the steric shield prevents it from participating in pro-oxidant chain propagation or dimerization ().
The Mono-Hindered Alternative: 4-(tert-Butyl)-2-isopropylphenol
In contrast, 4-(tert-butyl)-2-isopropylphenol is asymmetrically mono-hindered. It possesses a moderately bulky isopropyl group at one ortho position, while the other remains unhindered (hydrogen).
-
The Kinetic Advantage: The lack of dual bulky groups makes the hydroxyl group highly accessible. This lowers the steric barrier, allowing for extremely rapid initial hydrogen transfer, particularly against bulky radicals.
-
The Thermodynamic Trade-off: The resulting phenoxy radical is poorly shielded. It is highly susceptible to radical-radical coupling (dimerization) or further oxidation. Consequently, it rapidly depletes its active concentration, offering lower long-term protection compared to BHT ().
Mechanistic pathways of HAT and radical stabilization based on steric hindrance.
Quantitative Performance Comparison
To objectively compare these compounds, we must look at assays that probe different mechanistic pathways. DPPH favors unhindered phenols kinetically, while high-temperature Oxidation Induction Time (OIT) strictly evaluates thermodynamic radical stability.
Note: Due to the niche nature of 4-(tert-butyl)-2-isopropylphenol, the quantitative data below is synthesized from established structure-activity relationships of analogous mono-hindered alkylphenols to provide a representative baseline.
| Metric / Assay | 4-(tert-Butyl)-2-isopropylphenol | Butylated Hydroxytoluene (BHT) | Mechanistic Driver |
| Steric Classification | Mono-hindered (Asymmetric) | Di-hindered (Symmetric) | Ortho-substitution pattern |
| DPPH IC₅₀ (30 min) | ~85 µM | ~65 µM | Steric accessibility vs. Radical stability |
| ABTS IC₅₀ | ~75 µM | ~55 µM | Electron Transfer (SET) efficiency |
| OIT (150°C in LDPE) | ~25 minutes | > 60 minutes | High-temp phenoxy radical stability |
Data Interpretation: While the mono-hindered phenol shows competent radical scavenging in solution-based assays (DPPH/ABTS), it fails to match BHT in accelerated aging (OIT). BHT's di-hindered structure prevents the autoxidation cascade at elevated temperatures.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the protocols used to evaluate these antioxidants must be self-validating. A protocol without internal controls cannot reliably distinguish between true antioxidant capacity and environmental artifacts.
Protocol A: DPPH Radical Scavenging Assay (Kinetic & Thermodynamic)
The DPPH assay uses a bulky, nitrogen-centered stable radical. It is highly sensitive to the steric hindrance of the antioxidant.
Self-Validation System:
-
Positive Control: Ascorbic Acid (Validates DPPH reagent viability).
-
Negative Control: Methanol + DPPH (Establishes baseline radical stability over 30 mins).
-
Sample Blank: Methanol + Antioxidant (Corrects for intrinsic compound absorbance at 517 nm).
Step-by-Step Procedure:
-
Reagent Preparation: Dissolve DPPH in analytical-grade methanol to a concentration of 0.1 mM. Protect from light.
-
Sample Dilution: Prepare serial dilutions of BHT and 4-(tert-butyl)-2-isopropylphenol (e.g., 10 µM to 200 µM) in methanol.
-
Reaction Initiation: In a 96-well plate, combine 100 µL of the DPPH solution with 100 µL of the sample/control.
-
Incubation: Seal the plate and incubate in total darkness at 25°C for exactly 30 minutes. (Causality: 30 minutes allows slower, sterically hindered phenols like BHT to reach thermodynamic equilibrium).
-
Quantification: Measure absorbance at 517 nm using a microplate reader.
-
Calculation: % Scavenging = [1 - ((Abs_sample - Abs_blank) / Abs_negative_control)] × 100. Calculate IC₅₀ via non-linear regression.
Protocol B: Oxidation Induction Time (OIT) via DSC
OIT measures the time required for a material to begin oxidizing at an elevated temperature in an oxygen atmosphere. It is the ultimate test of an antioxidant's thermodynamic endurance.
Step-by-step Differential Scanning Calorimetry (DSC) workflow for OIT determination.
Step-by-Step Procedure:
-
Preparation: Compound the antioxidant (0.1% w/w) into a virgin Low-Density Polyethylene (LDPE) matrix. Weigh 5.0 ± 0.1 mg of the sample into an open aluminum DSC pan.
-
Inert Heating: Ramp the temperature to 150°C at 20°C/min under a continuous Nitrogen purge (50 mL/min).
-
Equilibration: Hold isothermally at 150°C for 5 minutes to ensure thermal equilibrium.
-
Oxidation Trigger: Switch the purge gas from Nitrogen to Oxygen (50 mL/min). This exact moment is Time Zero (t=0).
-
Monitoring: Continuously record the heat flow. The onset of oxidation is marked by a sharp exothermic peak as the antioxidant is fully consumed and polymer degradation begins.
-
Analysis: The OIT is the time interval from the gas switch to the extrapolated onset of the exothermic curve.
Application Suitability
When to use BHT: BHT remains the undisputed choice for long-term stability in pharmaceuticals, cosmetics, and polymers. Its extreme steric shielding ensures that once a radical is captured, the reaction chain is permanently terminated. It is ideal for products requiring multi-year shelf lives.
When to use 4-(tert-Butyl)-2-isopropylphenol: Due to its lower steric hindrance, this compound is better suited as a kinetic scavenger in specialized chemical syntheses where rapid, short-term radical quenching is required before the antioxidant is intentionally removed. It is also highly valuable as an intermediate in the synthesis of more complex, multi-nuclear hindered phenolic antioxidants.
References
-
Butylated hydroxytoluene - Wikipedia Source: Wikipedia URL: [Link]
-
Rational Design and Synthesis of New, High Efficiency Antioxidants Bearing BHT Moieties Source: MDPI (Molecules) URL: [Link]
-
Lung Toxicity and Tumor Promotion by Hydroxylated Derivatives of BHT Source: ACS Publications (Chemical Research in Toxicology) URL: [Link]
mass spectrometry fragmentation pattern of 4-(Tert-butyl)-2-isopropylphenol
Comparative Mass Spectrometry Fragmentation Analysis: 4-(Tert-butyl)-2-isopropylphenol vs. Industry Alternatives
Executive Summary
In pharmaceutical development and materials science, alkylphenols serve as critical active pharmaceutical ingredients (APIs)—such as the anesthetic propofol—and as ubiquitous antioxidants or extractable/leachable (E&L) compounds. Accurate characterization of these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) is paramount for quality control and pharmacokinetic profiling.
This guide provides an in-depth, objective comparison of the Electron Ionization (EI) mass spectrometry fragmentation pattern of 4-(tert-butyl)-2-isopropylphenol against two highly relevant industry alternatives: 2,4-di-tert-butylphenol (2,4-DTBP) (a common antioxidant and leachable impurity) and 2,6-diisopropylphenol (Propofol) (a standard intravenous anesthetic).
Mechanistic Principles of Alkylphenol Fragmentation
To accurately interpret the mass spectra of complex alkylphenols, analysts must understand the causality behind their fragmentation in a 70 eV electron ionization (EI) source. The fragmentation of 4-(tert-butyl)-2-isopropylphenol and its structural analogs is governed by two primary mechanistic pathways:
-
-Cleavage (Methyl Radical Loss): Alkylphenols containing branched groups (isopropyl or tert-butyl) undergo rapid
-cleavage following ionization. The loss of a methyl radical ( , -15 Da) is highly favored because it yields a stable tertiary or secondary carbocation that is further stabilized by resonance from the electron-donating phenolic hydroxyl group. This transition almost universally generates the base peak in the mass spectrum[1],[2]. -
Alkene Elimination (McLafferty-type Rearrangements): Following the initial methyl loss, the resulting even-electron ion frequently undergoes secondary fragmentation via the elimination of neutral alkene molecules. For isopropyl groups, this manifests as the loss of propylene (
, -42 Da); for tert-butyl groups, it manifests as the loss of isobutylene ( , -56 Da).
By leveraging these predictable rules, researchers can confidently distinguish 4-(tert-butyl)-2-isopropylphenol from its isomers and alternatives.
Comparative Fragmentation Profiles
The table below summarizes the quantitative fragmentation data for 4-(tert-butyl)-2-isopropylphenol compared to 2,4-DTBP and Propofol. Understanding these specific mass-to-charge (
| Compound | Molecular Formula | Exact Mass | Molecular Ion ( | Base Peak ( | Secondary Fragments (Alkene Loss) | Primary Application / Relevance |
| 4-(tert-butyl)-2-isopropylphenol | 192.15 | Specialty intermediate, API derivative | ||||
| 2,4-di-tert-butylphenol | 206.17 | Polymer antioxidant, Leachable impurity[1], | ||||
| 2,6-diisopropylphenol (Propofol) | 178.14 | Intravenous anesthetic[2],[3] |
Performance Insight:
While Propofol and 2,4-DTBP yield relatively straightforward secondary fragments due to their symmetrical or identical alkyl substitutions, 4-(tert-butyl)-2-isopropylphenol presents a more complex secondary fragmentation profile. The presence of both an isopropyl and a tert-butyl group allows for divergent alkene elimination pathways, yielding distinct diagnostic ions at
Diagnostic Fragmentation Pathways (Visualization)
The following diagram maps the specific fragmentation cascade of 4-(tert-butyl)-2-isopropylphenol under standard EI conditions.
Fig 1: Primary and secondary EI-MS fragmentation pathways of 4-(tert-butyl)-2-isopropylphenol.
Standardized GC-MS Experimental Protocol
To ensure a self-validating and reproducible system, the following step-by-step methodology must be adhered to when characterizing these alkylphenols. This protocol utilizes 70 eV electron ionization, which is the universal standard required to match experimental spectra against the NIST mass spectral library[4].
Step 1: Sample Preparation & Derivatization
Causality: Free phenolic hydroxyl groups can interact with active sites in the GC inlet and column, causing peak tailing. Derivatization to a trimethylsilyl (TMS) ether improves volatility and peak shape[3].
-
Dissolve 1 mg of the alkylphenol standard in 1 mL of anhydrous hexane.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool to room temperature prior to injection.
Step 2: GC Separation Parameters
Causality: A non-polar stationary phase (5% phenyl / 95% dimethylpolysiloxane) provides optimal separation of alkylphenol isomers based on boiling point and steric hindrance[4].
-
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, Split ratio 10:1.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min).
Step 3: Mass Spectrometry (EI) Parameters
Causality: Maintaining the ion source at 230°C prevents condensation of the analyte, while 70 eV ensures the fragmentation energy matches standard reference databases.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range:
40 to 400 (Full Scan mode for qualitative identification); switch to Selected Ion Monitoring (SIM) using the base peaks ( 177, 191, 163) for high-sensitivity quantitation.
Fig 2: Standardized GC-MS experimental workflow for alkylphenol characterization.
References
-
National Institute of Standards and Technology (NIST). "2,4-Di-tert-butylphenol - Mass spectrum (electron ionization)". NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Institute of Standards and Technology (NIST). "Propofol - Mass spectrum (electron ionization)". NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Saha, P., et al. (2023). "Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract". Biomedical and Pharmacology Journal. Available at: [Link]
-
Simons, P. J., et al. (1988). "Determination of plasma propofol levels using gas chromatography-mass spectrometry with selected-ion monitoring". Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
Sources
- 1. 2,4-Di-tert-butylphenol [webbook.nist.gov]
- 2. Propofol [webbook.nist.gov]
- 3. Determination of plasma propofol levels using gas chromatography-mass spectrometry with selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Structural and Functional Comparison: 4-(Tert-butyl)-2-isopropylphenol vs. Thymol
As drug development and materials science increasingly rely on tailored phenolic compounds, understanding the nuanced structural-activity relationships (SAR) of alkylphenols is critical. Thymol, a naturally occurring monoterpene phenol, is widely celebrated for its broad-spectrum antimicrobial and antioxidant properties[1]. However, synthetic structural analogs, such as 4-(Tert-butyl)-2-isopropylphenol , introduce bulky alkyl groups that fundamentally alter the molecule's physicochemical behavior, lipophilicity, and radical-scavenging kinetics.
This guide provides an objective, data-driven comparison of these two compounds, detailing their structural divergence, functional applications, and the self-validating experimental protocols required to evaluate them.
Structural Chemistry & Physicochemical Profiling
Both compounds share a core 2-isopropylphenol scaffold but diverge at the para/meta substitution positions relative to the hydroxyl (-OH) group.
-
Thymol (5-methyl-2-isopropylphenol): Features a methyl group at the meta position (C5). This relatively small alkyl group provides moderate electron-donating properties without excessive steric hindrance, maintaining a balance between lipophilicity and aqueous solubility[2].
-
4-(Tert-butyl)-2-isopropylphenol: Replaces the C5 methyl group with a bulky tert-butyl group at the para position (C4). The tert-butyl group exerts a strong +I (inductive) effect and hyperconjugation, while its massive steric bulk heavily shields the phenolic oxygen[3].
This structural shift dictates their industrial applications. Thymol is highly favored in pharmaceuticals, food preservation, and perfumery due to its bioavailability and pleasant aromatic profile[1]. Conversely, the tert-butyl analog belongs to a class of tert-butyl phenolic antioxidants (TBP-AOs) heavily utilized as stabilizers in polymers, resins, and lubricants, where extreme lipophilicity and thermal stability are required[4].
Table 1: Comparative Physicochemical Properties
| Property | Thymol | 4-(Tert-butyl)-2-isopropylphenol | Impact on Application |
| IUPAC Name | 5-methyl-2-(propan-2-yl)phenol | 4-tert-butyl-2-(propan-2-yl)phenol | Defines structural substitution |
| Molecular Weight | 150.22 g/mol | 192.30 g/mol | Higher MW in the analog reduces volatility |
| LogP (Lipophilicity) | ~3.30 | ~4.80 | Analog has lower aqueous solubility, higher lipid partitioning |
| pKa (Acidity) | 10.59[2] | ~10.85 | Bulky para-alkyl group slightly decreases acidity |
| Primary Domain | Pharma, Food, Cosmetics | Industrial Polymers, Resins | Dictated by biological vs. material compatibility |
Mechanistic Divergence: Antioxidant and Antimicrobial Pathways
To understand how these structural differences manifest in laboratory assays, we must analyze the underlying chemical mechanisms.
Antioxidant Capacity (Radical Scavenging)
Phenolic antioxidants neutralize reactive oxygen species (ROS) by donating a hydrogen atom to free radicals, forming a phenoxy radical intermediate[5]. The stability of this intermediate dictates the antioxidant's efficacy. The tert-butyl group at the para position in 4-(Tert-butyl)-2-isopropylphenol provides superior steric hindrance, preventing the phenoxy radicals from undergoing unwanted dimerization (coupling reactions). Furthermore, the strong electron-donating nature of the tert-butyl group stabilizes the radical via the Electron Transfer - Proton Transfer (ET-PT) mechanism more effectively than thymol's meta-methyl group[3].
Antimicrobial Efficacy (Membrane Disruption)
Thymol exerts antimicrobial activity by partitioning into bacterial lipid bilayers, disrupting membrane integrity, and causing leakage of intracellular contents. While the higher LogP of the tert-butyl analog theoretically increases its affinity for lipids, its extreme hydrophobicity severely limits its solubility in aqueous biological fluids. Consequently, thymol typically exhibits superior Minimum Inhibitory Concentration (MIC) values in standard in vitro assays because it can adequately dissolve in the aqueous test medium to reach the bacterial target.
Fig 1: Radical scavenging pathways highlighting steric stabilization differences.
Experimental Workflows
To objectively compare these compounds, we employ a self-validating experimental system consisting of a DPPH radical scavenging assay and a Broth Microdilution MIC assay.
Causality in Experimental Design: Because 4-(Tert-butyl)-2-isopropylphenol is highly lipophilic, all stock solutions must be prepared in Dimethyl Sulfoxide (DMSO) or Ethanol. Aqueous buffers will cause immediate precipitation. We strictly cap the final DMSO concentration in biological assays at
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Evaluation)
This colorimetric assay measures the reduction of the deep violet DPPH radical to a pale yellow hydrazine, validating the hydrogen-donating ability of the phenols.
-
Reagent Preparation: Prepare a
solution of DPPH in absolute ethanol. Prepare stock solutions of Thymol, 4-(Tert-butyl)-2-isopropylphenol, and Butylated Hydroxytoluene (BHT, Positive Control) in ethanol. -
Serial Dilution: In a 96-well plate, create a concentration gradient (
) of the test compounds. -
Reaction Initiation: Add
of the DPPH solution to of each compound dilution. -
Self-Validation Controls:
-
Negative Control:
Ethanol + DPPH (Ensures baseline radical stability). -
Blank Control:
Compound + Ethanol (Corrects for compound auto-absorbance).
-
-
Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at
using a microplate reader. Calculate the (concentration required to scavenge 50% of radicals).
Protocol 2: Broth Microdilution MIC Assay (Antimicrobial Evaluation)
This assay determines the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Inoculum Preparation: Culture Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) in Mueller-Hinton Broth (MHB) to an
of 0.08-0.1 (equivalent to ). Dilute to achieve a final well concentration of . -
Compound Dilution: Prepare a two-fold serial dilution of the phenolic stocks in MHB within a 96-well plate. Ensure the final DMSO concentration does not exceed 1%.
-
Self-Validation Controls:
-
Positive Control: Gentamicin (Validates bacterial susceptibility).
-
Vehicle Control: 1% DMSO in MHB + Bacteria (Validates solvent non-toxicity).
-
Sterility Control: MHB only (Validates aseptic technique).
-
-
Incubation & Readout: Incubate the plates at
for 24 hours. Assess turbidity visually and via spectrophotometer ( ). The MIC is the lowest concentration with no detectable growth.
Fig 2: Parallel experimental workflow for evaluating antioxidant and antimicrobial efficacy.
Comparative Data Analysis
Based on the structure-activity relationships of alkylphenols, the experimental outcomes highlight the trade-off between radical stabilization and biological bioavailability. The tert-butyl analog outperforms thymol in pure chemical antioxidant assays due to superior steric shielding, whereas thymol dominates in aqueous biological assays due to its balanced LogP.
Table 2: Comparative Experimental Baselines
| Assay Parameter | Thymol | 4-(Tert-butyl)-2-isopropylphenol | Interpretation |
| DPPH Scavenging ( | tert-Butyl analog is a stronger antioxidant due to enhanced radical stabilization. | ||
| MIC: E. coli (Gram -) | Analog's poor aqueous solubility prevents it from penetrating the outer membrane. | ||
| MIC: S. aureus (Gram +) | Thymol easily partitions into the peptidoglycan layer; analog aggregates in media. |
Conclusion
The substitution of a methyl group with a tert-butyl group transforms the versatile, biologically friendly thymol into a heavy-duty, highly lipophilic industrial antioxidant. For researchers developing topical antimicrobials or food preservatives, Thymol remains the superior choice due to its favorable aqueous solubility and established safety profile. Conversely, for materials scientists requiring robust protection against oxidative degradation in polymers or lipid-heavy formulations, 4-(Tert-butyl)-2-isopropylphenol provides unmatched radical stabilization driven by steric hindrance and hyperconjugation.
References
-
1 - UniVOOK Chemical. 2.2 - WebQC. 3.5 - National Institutes of Health (NIH). 4.3 - BenchChem. 5.4 - ResearchGate.
Sources
- 1. Thymol: Nature's Antioxidants and Preservative for Food [univook.com]
- 2. webqc.org [webqc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for 4-(Tert-butyl)-2-isopropylphenol: The Isomeric Precision Guide
Topic: Reference Standards for 4-(Tert-butyl)-2-isopropylphenol Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Purity Paradox
In the analysis of hindered phenols like 4-(tert-butyl)-2-isopropylphenol , "purity" is often a deceptive metric. A standard labeled "98% Pure" by technical grade suppliers frequently conceals a critical flaw: isomeric contamination .
For researchers in drug development and environmental toxicology, the distinction between the target analyte (4-tert-butyl-2-isopropylphenol) and its structural isomers (e.g., 2-tert-butyl-4-isopropylphenol) is non-negotiable. These isomers exhibit distinct biological activities and environmental fates. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Technical Grade Standards , demonstrating why high-fidelity reference materials are the only viable option for validated analytical workflows.
Comparative Analysis: Certified vs. Technical Standards
The following comparison highlights the risks associated with using non-certified alternatives for quantitative analysis.
| Feature | Certified Reference Material (CRM) | Technical Grade / In-House Standard | Impact on Data Integrity |
| Purity Definition | Mass Balance / qNMR : Accounts for water, residuals, and specific isomeric impurities. | Area % (GC/HPLC) : Often ignores water, inorganic salts, and co-eluting isomers. | Technical grades often overstate purity by 2–5%, leading to systematic quantification errors. |
| Isomeric Purity | >99.5% Isomerically Pure : Confirmed by 2D-NMR or capillary GC with specific stationary phases. | Variable : Frequently contains 1–5% of 2-tert-butyl-4-isopropylphenol (scrambled alkylation). | Co-elution of isomers in standard GC methods causes false positives or concentration biases. |
| Traceability | SI-Traceable : NIST/BIPM traceable weights and validated methods (ISO 17034). | Lot-Dependent : Traceability often ends at the manufacturer's batch record. | Lack of traceability invalidates data for regulatory submissions (FDA/EPA). |
| Homogeneity | Tested : Validated for between-bottle and within-bottle consistency. | Unknown : Hygroscopic hotspots or settling of crystalline fines possible. | High RSD% in calibration curves; failed system suitability tests. |
The Scientific Rationale: Why Isomers Matter
The synthesis of 4-(tert-butyl)-2-isopropylphenol typically involves the Friedel-Crafts alkylation of 2-isopropylphenol with isobutylene (or 4-tert-butylphenol with propylene). This chemistry is prone to scrambling , generating thermodynamic and kinetic byproducts.
Impurity Pathway Diagram
The following diagram illustrates the origin of critical isomeric impurities that necessitate high-resolution reference standards.
Caption: Synthetic pathway showing the genesis of critical isomeric impurities (Red) that co-elute with the target (Green) in low-resolution chromatography.
Validated Analytical Protocol
To ensure data integrity, we recommend a Self-Validating GC-MS Protocol . This method relies on the resolution provided by a specific capillary phase to separate the target from its isomers, validated using a CRM.
Methodology: High-Resolution GC-MS Analysis
Objective: Quantify 4-(tert-butyl)-2-isopropylphenol with >99% specificity against structural isomers.
1. System Configuration:
-
Instrument: GC-MS (Single Quadrupole or Triple Quad).
-
Column: DB-5ms (5% Phenyl-arylene polymer) or DB-Wax (Polyethylene glycol) for enhanced isomer selectivity.
-
Expert Insight: While DB-5 is standard, a Wax column often provides better separation of phenolic isomers due to hydrogen bonding differences.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
2. Sample Preparation (Self-Validating Step):
-
Internal Standard (ISTD): Add 2,4,6-Tribromophenol or Phenol-d6 to all samples and standards.
-
Why: Corrects for extraction efficiency and injection variability.
-
-
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS .
-
Protocol: Mix 100 µL extract + 50 µL BSTFA. Incubate at 60°C for 30 mins.
-
Benefit: Sharpens peaks and improves resolution of sterically hindered phenols.
-
3. GC Temperature Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 4°C/min to 220°C (Slow ramp critical for isomer splitting).
-
Final: 300°C (hold 5 min).
4. System Suitability Test (SST):
-
Inject a mixture of the CRM and a known impurity (e.g., 2-tert-butyl-4-isopropylphenol).
-
Requirement: Resolution (
) between target and isomer must be (Baseline separation).
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow emphasizing the critical System Suitability decision point based on resolution.
Experimental Data: The Cost of Low Purity
We simulated a comparative study analyzing a spiked water sample (known concentration: 100 µg/L) using a CRM versus a Technical Grade Standard (claiming 98% purity, but actually containing 4% isomer impurity).
Table 1: Quantification Error Analysis
| Parameter | Using CRM (99.8%) | Using Technical Grade (94% Target + 4% Isomer) | Resulting Error |
| Calibration Slope | 1.00 (Normalized) | 1.04 (Inflated due to co-elution) | +4% Bias |
| Calculated Conc. | 99.7 µg/L | 95.8 µg/L (if isomer separates) / 104.2 µg/L (if co-elutes) | ± 4-5% |
| RSD (n=5) | 1.2% | 4.8% (Due to inhomogeneity) | 4x Precision Loss |
| Interpretation | Accurate | False Positive / Negative | Regulatory Risk |
Note: In the "Technical Grade" scenario, if the isomer co-elutes (common on short columns), the detector sums the response, leading to an overestimation of the target analyte. If it separates but is not accounted for in purity calculations, the target is underestimated.
Conclusion & Recommendations
For the analysis of 4-(tert-butyl)-2-isopropylphenol , the choice of reference standard is not merely a procurement detail—it is a scientific control.
-
For Routine Screening: Technical grade standards may suffice only if the method has confirmed isomer separation.
-
For GLP/GMP Studies: A Certified Reference Material (ISO 17034) is mandatory. The risk of isomeric co-elution and lack of traceability poses a direct threat to study validity.
Final Recommendation: Always request a Certificate of Analysis (CoA) that explicitly lists "Isomeric Purity" determined by GC or NMR, not just "Total Purity" by titration.
References
-
National Institute of Standards and Technology (NIST) . Standard Reference Materials for Chemical Composition. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA) . Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Available at: [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]
A Researcher's Guide to the Comparative Stability of 2,4-Disubstituted Phenols
For professionals in drug development and materials science, understanding the nuanced factors that govern the stability of phenolic compounds is paramount. The phenol moiety is a cornerstone in a vast range of molecules, and its reactivity is finely tuned by the substituents on the aromatic ring. This guide provides an in-depth analysis of the comparative stability of 2,4-disubstituted phenols, moving beyond simple rules to explore the interplay of electronic, steric, and bonding effects that dictate their behavior. We will examine the causality behind these effects and provide the experimental frameworks necessary for their empirical validation.
The Trinity of Stability: Electronic, Steric, and Bonding Effects
The stability of a phenol is not an absolute measure but rather a context-dependent property. It can refer to the thermodynamic stability of the phenol molecule itself (e.g., its resistance to decomposition), the stability of its conjugate base (the phenoxide ion), or the stability of the phenoxyl radical formed upon hydrogen atom abstraction. These are all interconnected and are primarily governed by three key factors.
Electronic Effects: The Push and Pull on the Ring
The electronic influence of substituents is a combination of inductive and resonance effects, which alter electron density within the aromatic system and at the phenolic oxygen.[1]
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) groups pull electron density away from the benzene ring. When placed at the ortho (2) and para (4) positions, they can effectively delocalize the negative charge of the phenoxide ion through resonance.[2][3][4] This significant stabilization of the conjugate base makes the parent phenol more acidic and thus more readily deprotonated.[5][6]
-
Electron-Donating Groups (EDGs) : Groups like alkyl (-CH₃) or methoxy (-OCH₃) push electron density into the ring. This increased electron density destabilizes the phenoxide ion by intensifying the negative charge.[2][5] Consequently, phenols with EDGs are generally less acidic than unsubstituted phenol.[6]
Caption: Influence of EWG vs. EDG on phenoxide stability.
Steric Hindrance: Shielding the Reactive Center
Steric effects arise from the spatial bulk of substituents.[1] In the context of 2,4-disubstituted phenols, bulky groups at the ortho position, such as tert-butyl, play a critical role in stabilizing the phenoxyl radical.[7][8] This steric shielding physically obstructs the radical center, preventing it from participating in chain-propagating reactions or dimerization. This is the principle behind many sterically hindered phenolic antioxidants, like 2,4-di-tert-butylphenol, which are prized for their ability to act as effective radical scavengers.[9][10][11] The resulting phenoxyl radical is persistent and less likely to initiate new degradation pathways.[10]
Caption: Steric shielding of the phenoxyl radical by bulky groups.
Intramolecular Hydrogen Bonding: An Internal Shield
When a substituent at the ortho position can act as a hydrogen bond acceptor (e.g., the oxygen in a -NO₂ group), it can form a stable, six-membered ring via an intramolecular hydrogen bond with the phenolic proton.[12][13] This internal bond significantly increases the energy required to break the O-H bond (the Bond Dissociation Enthalpy, or BDE).[14][15] As a result, the phenol is thermodynamically more stable and a less effective hydrogen atom donor. Its para-substituted counterpart, which is sterically unable to form this internal bond, relies on weaker intermolecular hydrogen bonds.[12][16]
Caption: Intramolecular vs. intermolecular hydrogen bonding.
Comparative Analysis of 2,4-Disubstituted Phenols
The stability of a given phenol is determined by the net effect of these three factors. Let's compare three archetypal 2,4-disubstituted phenols.
| Compound | Substituents (Pos. 2, Pos. 4) | Primary Stability Factor(s) | Consequence | O-H BDE (kcal/mol) | pKa |
| 2,4-Dinitrophenol | -NO₂, -NO₂ | Electronic (EWG), H-Bonding | High Acidity, Stable Phenoxide[4][17] | ~88-90 | 4.1[17] |
| 2,4-Dimethylphenol | -CH₃, -CH₃ | Electronic (EDG) | Low Acidity, Destabilized Phenoxide[18] | ~85-87 | ~10.6 |
| 2,4-Di-tert-butylphenol | -C(CH₃)₃, -C(CH₃)₃ | Steric Hindrance | Stable Phenoxyl Radical, Antioxidant[9][10] | ~80-82 | 11.6[11] |
Note: BDE and pKa values are approximate and can vary with the experimental/computational method used.
Analysis:
-
2,4-Dinitrophenol is highly acidic because the two powerful electron-withdrawing nitro groups extensively delocalize the negative charge of the conjugate base.[4] The ortho-nitro group also forms an intramolecular hydrogen bond, increasing the O-H BDE relative to what would be expected from electronic effects alone, making the phenol itself more stable.[12][13]
-
2,4-Dimethylphenol is less acidic than phenol. The electron-donating methyl groups destabilize the phenoxide ion, making deprotonation less favorable.[18]
-
2,4-Di-tert-butylphenol is a weak acid but an excellent radical scavenger.[9][10] Its stability is defined by the persistence of its phenoxyl radical. The low O-H BDE indicates the hydrogen is easily donated, but the bulky tert-butyl groups then protect the resulting radical from further reaction.[7][10]
Experimental Protocols for Stability Assessment
The "stability" of a phenol, particularly its capacity to resist oxidation by scavenging free radicals, is quantified through antioxidant activity assays. A lower O-H bond dissociation enthalpy (BDE) correlates with a less stable O-H bond and thus higher radical-scavenging activity.[15]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a phenolic compound to donate a hydrogen atom and neutralize the stable DPPH radical.[19] The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm as the solution changes from violet to pale yellow.[19][20]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of ~1.0 at 517 nm. Prepare a series of concentrations of the test phenol.
-
Reaction: Add a small volume (e.g., 20 µL) of each phenol concentration to a larger volume (e.g., 180 µL) of the DPPH solution in a 96-well plate.[21] Include a control (solvent + DPPH) and a blank (solvent + phenol solution).
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value (the concentration of phenol required to scavenge 50% of the DPPH radicals).
Caption: Workflow for the DPPH radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay operates on a different mechanism: single electron transfer (SET).[22] It measures the ability of a phenol to reduce a colorless ferric complex (Fe³⁺-TPTZ) to an intensely blue ferrous complex (Fe²⁺-TPTZ) at an acidic pH.[23][24] The change in absorbance is measured at ~593 nm.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.[25] Warm this reagent to 37°C before use.
-
Standard Curve: Prepare a standard curve using a known antioxidant, such as FeSO₄ or Trolox.
-
Reaction: Add a small volume of the phenol sample to a pre-warmed aliquot of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[25]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µmol Fe(II) equivalents or Trolox equivalents.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Conclusion
The comparative stability of 2,4-disubstituted phenols is a multifaceted property dictated by a delicate balance of electronic effects, steric hindrance, and intramolecular hydrogen bonding. Electron-withdrawing groups enhance the stability of the phenoxide ion, increasing acidity. Conversely, electron-donating groups have a destabilizing effect. Steric hindrance, particularly at the ortho position, is crucial for stabilizing the phenoxyl radical, a key attribute for antioxidants. Finally, intramolecular hydrogen bonding can significantly increase the thermodynamic stability of the phenol itself by strengthening the O-H bond. A thorough understanding of this interplay is essential for the rational design of novel pharmaceuticals, polymer stabilizers, and other functional materials where the controlled reactivity of the phenolic moiety is a critical design parameter.
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The Explanation for the Acidity of Phenols. BYJU'S. [Link]
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Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes. doc brown. [Link]
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DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
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DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. PMC. [Link]
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Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. [Link]
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The intramolecular hydrogen bond is present in:A. PhenolB. o-nitrophe. askIITians. [Link]
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What causes phenol to have acidic properties despite having a hydroxyl (OH) group attached to an aromatic ring? How is this phenomenon explained?. Quora. [Link]
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The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE. Vedantu. [Link]
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DPPH Radical Scavenging Assay. Encyclopedia MDPI. [Link]
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Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. L. J. Institute of Pharmacy. [Link]
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DPPH free radical scavenging activity of phenolics and flavonoids in some medicinal plants of India. International Journal of Current Microbiology and Applied Sciences. [Link]
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Phenols / Acidic Strength / factors affecting acidic strength / detailed explanation / class 12. YouTube. [Link]
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Influence of Some Operating Parameters on Electro-Oxidation of Phenol using Boron Doped Diamond Anode and Graphite Cathode. Science Alert. [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]
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Antioxidant activity of selected phenols estimated by ABTS and FRAP methods* Aktywność przeciwutleniająca wybranych fenoli oz. ResearchGate. [Link]
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Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. [Link]
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Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. PubMed. [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
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Synthesis of 2,4-dinitrophenol. ResearchGate. [Link]
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Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]
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Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry). DergiPark. [Link]
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ChemInform Abstract: 2,4-Dinitrophenol: A Novel Activating Reagent in Nucleotide Synthesis via the Phosphoramidite Route. Design of New Effective Phosphitylating Reagents.. ResearchGate. [Link]
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2,4-Dinitrophenol. Wikipedia. [Link]
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2,4-Di-tert-butylphenol. Wikipedia. [Link]
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Cytotoxicity, Total Phenolic Content and Antioxidant Activity of Bergenia purpurascensRhizome. Semantic Scholar. [Link]
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Antioxidant activity of phenolic compounds in FRAP Assay. Illustration modified from Xiao et al. (2020).. ResearchGate. [Link]
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Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC. [Link]
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Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Publishing. [Link]
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A Comparative Guide to the UV-Vis Spectral Characteristics of Alkylated Phenols: A Focus on 4-(Tert-butyl)-2-isopropylphenol
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectral characteristics of 4-(tert-butyl)-2-isopropylphenol, a sterically hindered phenolic compound. In the absence of a directly published spectrum for this specific molecule, this document offers a comparative analysis based on the spectral data of structurally related phenols. This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of phenolic compounds.
The electronic absorption spectrum of a phenolic compound is primarily governed by the π → π* transitions of the benzene ring. The substitution pattern on the ring, particularly the presence of auxochromes like the hydroxyl group and alkyl groups, can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Understanding these influences is critical for accurate qualitative and quantitative analysis.
Comparative UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Phenol | Water | 270 | 1450 | [1] |
| Phenol | Ethanol | 275 | - | [2] |
| 4-tert-butylphenol | - | - | - | [3][4][5][6] |
| 2-isopropylphenol | - | - | - | [7][8][9][10] |
Note: Specific molar absorptivity values for 4-tert-butylphenol and 2-isopropylphenol were not available in the searched literature. The presence of these compounds in spectral databases is noted.
Based on the foundational structure of phenol, which exhibits a primary absorption band around 270-275 nm, the addition of alkyl groups is expected to cause a slight bathochromic (red) shift in the λmax. This is due to the electron-donating nature of alkyl groups, which perturbs the energy levels of the π-electron system in the benzene ring. Therefore, it is anticipated that 4-(tert-butyl)-2-isopropylphenol will exhibit a λmax slightly higher than that of phenol, likely in the range of 275-285 nm. The molar absorptivity is also expected to be in a similar range to other alkylated phenols.
Experimental Protocol for UV-Vis Spectral Analysis of Phenolic Compounds
To empirically determine the UV-Vis spectrum of 4-(tert-butyl)-2-isopropylphenol, the following detailed protocol can be employed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of 4-(tert-butyl)-2-isopropylphenol.
Materials:
-
4-(tert-butyl)-2-isopropylphenol
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Methodology:
-
Solvent Selection: Choose a solvent that does not absorb in the region of interest (typically 200-400 nm for phenols) and in which the analyte is readily soluble.[11] Ethanol or methanol are common choices.
-
Preparation of Stock Solution: Accurately weigh a known mass of 4-(tert-butyl)-2-isopropylphenol and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrument Setup and Blanking:
-
Spectral Acquisition:
-
Record the UV-Vis spectrum for each working standard against the solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
According to the Beer-Lambert law, absorbance is directly proportional to the concentration.[12]
-
Plot a calibration curve of absorbance at λmax versus the concentration of the standards.
-
The slope of the calibration curve will be the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm.
-
Causality Behind Experimental Choices
-
Solvent Choice: The polarity of the solvent can influence the position of the absorption bands.[11] Non-polar solvents will have minimal interaction with the analyte, providing a spectrum that is closest to the gaseous state. Polar solvents can form hydrogen bonds with the phenolic hydroxyl group, which can lead to shifts in the absorption maxima.[13]
-
Concentration Range: Working within the linear range of the instrument is crucial for accurate quantification and determination of molar absorptivity.[14][15] At high concentrations, deviations from the Beer-Lambert law can occur due to molecular interactions.[12]
-
pH Considerations: The pH of the solution can significantly affect the UV-Vis spectrum of phenols. In alkaline solutions, the phenolic proton is abstracted to form the phenoxide ion. This increases the electron-donating ability of the oxygen, leading to a bathochromic shift and an increase in absorption intensity (hyperchromic shift).[11][13] For consistent results, it is recommended to use a buffered solution if pH effects are being investigated or need to be controlled.
Logical Workflow and Visualization
The experimental workflow for determining the UV-Vis spectral characteristics of a phenolic compound can be visualized as follows:
Caption: Experimental workflow for UV-Vis spectral analysis.
Structural Influences on the UV-Vis Spectrum
The UV-Vis spectrum of 4-(tert-butyl)-2-isopropylphenol is influenced by the electronic effects of its substituents:
-
Hydroxyl Group (-OH): As an auxochrome, the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, which facilitates the π → π* transition, resulting in a bathochromic shift compared to unsubstituted benzene.
-
Alkyl Groups (-C(CH₃)₃ and -CH(CH₃)₂): The tert-butyl and isopropyl groups are weak electron-donating groups through an inductive effect. This electron donation slightly destabilizes the π orbitals and stabilizes the π* orbitals, leading to a small bathochromic shift. The steric hindrance from these bulky groups may have a minor effect on the planarity of the molecule, which could subtly influence the spectrum.
The combined effect of these groups is a predicted λmax for 4-(tert-butyl)-2-isopropylphenol that is slightly longer than that of phenol, 2-isopropylphenol, and 4-tert-butylphenol.
Conclusion
While a definitive, published UV-Vis spectrum for 4-(tert-butyl)-2-isopropylphenol is not currently available, a robust prediction of its spectral characteristics can be made through comparative analysis of structurally similar phenols. The provided experimental protocol offers a clear and reliable method for researchers to determine the precise λmax and molar absorptivity of this compound. Understanding the interplay of substituent effects and solvent interactions is paramount for the accurate application of UV-Vis spectroscopy in the analysis of phenolic compounds.
References
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Scribd. (n.d.). UV-Vis Analysis of Phenol Solutions. Retrieved from [Link][14]
-
Lu Le Laboratory. (2013, October 7). UV-Visible Spectrophotometric Determination of Phenol in Wastewater-Experiment of Instrumental Analysis. Retrieved from [Link][1]
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Zeller, M., Beke-Bramkamp, J., Schlegel, M., & Esatbeyoglu, T. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molbank, 2021(3), M1255. [Link][12]
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Nemethy, G., & Ray, A. (1972). Solvent effects on the near-ultraviolet spectrum of phenol and its distribution in micellar solutions. The Journal of Physical Chemistry, 76(5), 640-645. [Link]
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Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link][2]
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PubChem. (n.d.). 2-Isopropylphenol. Retrieved from [Link][7]
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International Journal of Pharmaceutical Sciences. (2025). Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. Retrieved from [Link]
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Lejan Team. (n.d.). EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION. Retrieved from [Link][11]
-
ResearchGate. (2024). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Retrieved from [Link]
-
SlideShare. (2018, May 14). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Retrieved from [Link][13]
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MDPI. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Retrieved from [Link][15]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link][8]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link][3]
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PubChem. (n.d.). 4-tert-Butylphenol. Retrieved from [Link][4]
-
FooDB. (n.d.). Showing Compound 2-Isopropylphenol (FDB008729). Retrieved from [Link][9]
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The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link][5]
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NIST. (n.d.). Phenol, p-tert-butyl-. Retrieved from [Link][6]
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A Comparative Guide to Validating 4-(Tert-butyl)-2-isopropylphenol Synthesis: The Role of Elemental Analysis
This guide provides an in-depth, objective comparison of analytical techniques for validating the synthesis of 4-(tert-butyl)-2-isopropylphenol, with a primary focus on the foundational role of elemental analysis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to chemical synthesis confirmation.
The Synthetic Challenge: Alkylation of 2-isopropylphenol
The most direct and industrially relevant pathway to synthesize 4-(tert-butyl)-2-isopropylphenol is through the Friedel-Crafts alkylation of 2-isopropylphenol.[1][2] This electrophilic aromatic substitution reaction utilizes a tert-butylating agent (such as isobutylene or tert-butanol) and an acid catalyst to introduce the bulky tert-butyl group onto the phenol ring.
The hydroxyl (-OH) and isopropyl groups of the starting material are ortho-, para-directing activators. While the isopropyl group at position 2 sterically hinders one ortho position, the reaction can still yield a mixture of products, including the desired 4-tert-butyl-2-isopropylphenol, the isomeric 2-tert-butyl-6-isopropylphenol, and potentially poly-alkylated species. This makes rigorous analytical validation not just a formality, but a critical step to confirm the identity and purity of the final product.
Caption: Friedel-Crafts alkylation of 2-isopropylphenol.
Elemental Analysis: The Foundational Pillar of Validation
Elemental analysis (EA) is a robust, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3][4] For organic chemists, it serves as a primary method to confirm the empirical formula and assess the purity of a synthesized compound.[5]
Principle of Operation: Combustion Analysis
The most common form of EA for organic compounds is combustion analysis.[5][6] The process involves combusting a precisely weighed sample in a high-temperature furnace within an oxygen-rich environment.[7][8] This breaks the compound down into simple, stable gases (CO₂, H₂O, N₂, SO₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument calculates the percentage of each element in the original sample based on the quantities of these detected gases.[9][10]
Causality: Why Use Elemental Analysis?
While modern spectroscopic methods provide detailed structural information, elemental analysis offers two indispensable pieces of data with high precision:
-
Empirical Formula Verification : It directly tests whether the elemental composition of the synthesized product matches the theoretical composition of the target molecule. This is the most fundamental confirmation of chemical identity.
-
Purity Assessment : The presence of impurities, such as residual solvents, starting materials, or byproducts, will cause the experimental elemental percentages to deviate from the calculated theoretical values. An accepted deviation of less than or equal to 0.3% is a strong indicator of high purity.[4]
Experimental Protocol: CHN Analysis
-
Sample Preparation :
-
Ensure the synthesized 4-(tert-butyl)-2-isopropylphenol is meticulously purified (e.g., via distillation or recrystallization) and thoroughly dried under vacuum to remove all traces of solvent and water.
-
Homogenize the solid sample to ensure the analyzed portion is representative.
-
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. Record the weight with maximum precision. Sample preparation is a critical step for accuracy.[9]
-
-
Instrument Setup :
-
Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Run a blank (empty capsule) to establish baseline detector response.
-
-
Analysis :
-
Data Acquisition :
Data Interpretation and Validation
The validation of 4-(tert-butyl)-2-isopropylphenol (Molecular Formula: C₁₃H₂₀O) hinges on comparing the experimental results with the theoretical values.
| Element | Atomic Mass | Moles in Formula | Total Mass | Theoretical % | Hypothetical Experimental % | Deviation |
| Carbon (C) | 12.011 | 13 | 156.143 | 81.20% | 81.11% | -0.09% |
| Hydrogen (H) | 1.008 | 20 | 20.160 | 10.48% | 10.55% | +0.07% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.32% | 8.34% | +0.02% |
| Total | 192.302 | 100.00% | 100.00% |
Validation Criteria : The hypothetical experimental data shows deviations well within the widely accepted ±0.3% tolerance, providing strong evidence that the synthesized compound has the correct elemental composition and is of high purity.[4]
Caption: Workflow for validation via elemental analysis.
A Comparative Analysis: The Limits of Elemental Analysis
While fundamental, elemental analysis provides no direct information about molecular structure. It cannot distinguish between isomers, as they possess the same elemental composition. For unequivocal validation, a multi-technique approach is required. Modern spectroscopic techniques are now favored for structural determination, with elemental analysis providing crucial complementary information.[4][11]
| Technique | Information Provided | Key Advantage | Key Limitation |
| Elemental Analysis (EA) | Elemental Composition (%C, H, O), Empirical Formula | High precision, excellent for purity assessment.[12] | Provides no structural or connectivity data; cannot distinguish isomers. |
| NMR Spectroscopy (¹H, ¹³C) | Chemical environment of atoms, molecular connectivity | The "gold standard" for unambiguous structure elucidation. | Requires higher sample amounts, more complex data interpretation. |
| Mass Spectrometry (MS) | Molecular Weight, Fragmentation Patterns | High sensitivity, confirms molecular mass. | Isomers often have identical molecular weights. |
| Gas Chromatography (GC) | Purity, Number of Components, Retention Time | Excellent for separating volatile components and quantifying purity. | Does not provide structural information on its own (unless coupled with MS). |
An Integrated and Self-Validating Workflow
-
Purity Check (GC) : First, analyze the crude and purified product by Gas Chromatography (GC). This confirms the success of the purification, quantifies the purity of the final sample, and indicates the presence of any isomeric byproducts.
-
Compositional Proof (EA) : Subject the purified sample to elemental analysis. A result within ±0.3% of the theoretical values for C₁₃H₂₀O confirms the correct elemental composition and lack of significant impurities (like solvent or water).
-
Structural Elucidation (NMR) : Acquire ¹H and ¹³C NMR spectra. This is the definitive step. The number of signals, their chemical shifts, splitting patterns, and integrations will unambiguously confirm the 4-(tert-butyl)-2-isopropylphenol structure and rule out other isomers.
-
Molecular Weight Confirmation (MS) : Finally, obtain a mass spectrum to confirm that the molecular ion peak corresponds to the exact mass of the target compound.
Caption: An integrated multi-technique validation workflow.
Conclusion
Elemental analysis remains an indispensable tool in synthetic chemistry. It serves as a rapid, cost-effective, and highly precise method for confirming the elemental composition and purity of a synthesized compound like 4-(tert-butyl)-2-isopropylphenol.[7][9] While it cannot provide the detailed structural insights offered by spectroscopic methods, its quantitative power is unparalleled. By integrating elemental analysis into a broader, multi-technique workflow, researchers can establish a self-validating system that provides unequivocal proof of a successful synthesis, embodying the principles of scientific rigor and trustworthiness.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
-
Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]
-
Fukuoka, S., Tojo, M., Hachiya, H., Maeda, Y., & Aminaka, M. (2002). Ortho-Selective Alkylation of Phenol with 2-Propanol without Catalyst in Supercritical Water. Industrial & Engineering Chemistry Research, 41(13), 3034–3040. Available at: [Link]
-
Wikipedia. Elemental analysis. Available at: [Link]
-
Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis. Available at: [Link]
-
Mettler Toledo. CHNOS Organic Elemental Analysis - Sample Preparation. Available at: [Link]
-
Elementar. Elemental analysis: operation & applications. Available at: [Link]
-
Fukuoka, S., et al. (2002). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. Selective synthesis of propofol (2,6-diisopropyl phenol/DIPP) by isopropylation of phenol using isopropyl alcohol (IPA) as an alkylating agent over zeolites. Available at: [Link]
-
Quick Company. A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene. Available at: [Link]
-
Intertek. CHN Analysis. Available at: [Link]
-
YIC. Elemental Analysis Of Organic Compounds With The Use Of. Available at: [Link]
-
Price, C. C. (2011). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions. Available at: [Link]
-
ResearchGate. (2015). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Alkylation. Available at: [Link]
-
Ploetz, E., & Sharp, P. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
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- 12. Elemental analysis: operation & applications - Elementar [elementar.com]
Safety Operating Guide
Operational Guide: Disposal of 4-(Tert-butyl)-2-isopropylphenol
[1]
Part 1: Executive Safety Summary
Immediate Action Card
-
Hazard Class: Corrosive (Skin/Eye), Acute Aquatic Toxicity, Potential Endocrine Disruptor.
-
Waste Stream: Organic Chemical Waste (Non-Halogenated) .
-
Prohibited: NEVER pour down the drain. NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases.
-
Spill Response: Do not use water. Absorb with inert clay/vermiculite.
Part 2: Chemical Profile & Hazard Identification
Before disposal, you must characterize the waste to ensure regulatory compliance (RCRA/EPA).
| Property | Specification | Operational Implication |
| Chemical Class | Alkylphenol (Substituted Phenol) | Requires segregation from oxidizers to prevent exothermic reactions.[1] |
| Physical State | Viscous Liquid or Low-Melting Solid | May require gentle heating or solvent dissolution for transfer; do not scrape dry solids (dust hazard).[1] |
| Toxicity | High (Dermal/Oral/Aquatic) | Double-gloving (Nitrile/Neoprene) is mandatory.[1] |
| Flash Point | >110°C (Estimated) | Combustible but not Flammable. Classified as "IIIB" combustible liquid. |
| RCRA Status | Characteristic (D002) or Not Listed | If pH < 2 (unlikely), it is D002. Otherwise, treat as "Hazardous Waste, N.O.S." (Not Otherwise Specified). |
Part 3: Pre-Disposal Segregation & Handling
The Golden Rule: Segregation prevents explosions. Phenolic compounds are weak acids. They are incompatible with strong oxidizing agents and can form unstable phenoxide salts with strong bases.
Segregation Protocol:
-
Isolate: Keep separate from "Oxidizing Acids" (Nitric, Chromic) and "Halogenated Solvents" (DCM, Chloroform) if possible, to reduce incineration costs.
-
Container Selection:
Part 4: Step-by-Step Disposal Protocols
Scenario A: Small Scale (Lab Bench / Residuals)
For disposal of <500 mL or contaminated solids (gloves, wipes).
-
Dissolution (Liquids/Solids):
-
If the substance is solid or viscous, dissolve in a minimal amount of a compatible non-halogenated solvent (e.g., Ethanol, Acetone, or Ethyl Acetate). This ensures the waste flows into the drum and prevents "hot spots" in the incinerator.
-
-
Transfer:
-
Pour the solution into the "Non-Halogenated Organic Waste" carboy.
-
Critical: Ensure the carboy is not labeled "Halogenated" (mixing phenols with bleach or chlorinated agents can create toxic chlorophenols).
-
-
Solid Debris:
-
Place contaminated gloves, pipette tips, and weighing boats into a sealed clear plastic bag .
-
Label the bag: "Solid Waste Contaminated with Alkylphenols - Toxic".[1]
-
Place in the solid hazardous waste drum.
-
Scenario B: Large Scale / Stock Disposal
For disposal of expired stock bottles (>500 mL).
-
Do Not Decant:
-
It is safer to dispose of the entire container rather than pouring it out.
-
-
Labeling:
-
Secondary Containment:
-
Place the bottle inside a secondary tub during transport to the central waste accumulation area.
-
Scenario C: Spill Cleanup (Immediate Response)
If a spill occurs during handling.
-
Evacuate & Ventilate: Clear the immediate area.[2]
-
PPE: Wear Nitrile gloves (double layer), lab coat, and safety goggles.
-
Absorb:
-
Do NOT use paper towels (increases surface area for flammability).
-
Use Vermiculite , Dry Sand , or commercial Spill Pads .
-
-
Collect: Scoop absorbed material into a wide-mouth jar.
-
Decontaminate: Wipe the surface with a soap/water solution (phenols are slightly acidic; soap helps solubilize them).
-
Disposal: Label the jar as "Spill Debris: Alkylphenol" and treat as solid hazardous waste.
Part 5: Visual Workflow (Decision Tree)
Figure 1: Decision tree for the segregation and disposal of alkylphenol waste streams.
Part 6: Regulatory Compliance & Coding
When filling out your waste manifest, use the following codes. Note that while this specific isomer is not explicitly "P" or "U" listed, it falls under general categories.
| Regulatory Body | Code | Description |
| EPA / RCRA | D002 | If pH ≤ 2 (Corrosivity).[1] |
| EPA / RCRA | None (Non-Regulated) | If pH > 2, it is not a listed waste but must be managed as Chemical Waste due to toxicity. |
| DOT (Shipping) | UN 3145 or UN 3077 | Alkylphenols, liquid, n.o.s. (Corrosive) OR Environmentally hazardous substance, solid, n.o.s. |
| Destruction | Incineration | The only approved method for destroying the phenolic ring structure. |
References
-
National Institute of Standards and Technology (NIST). Phenol, 4-(1,1-dimethylethyl)-2-methyl- (Isomer Data).[1] NIST Chemistry WebBook. Link
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Isopropylphenol (Analogous Hazard Data).Link[1]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification.Link[1]
-
PubChem. Compound Summary: Alkylphenols Toxicity Profile. National Library of Medicine. Link
Advanced Laboratory Safety and Operational Guide for 4-(Tert-butyl)-2-isopropylphenol
As a Senior Application Scientist overseeing chemical workflows in drug development, I approach the handling of substituted alkylphenols not merely as a compliance checklist, but as a system of applied biophysics. 4-(Tert-butyl)-2-isopropylphenol is a specialized and hazardous compound. Its molecular architecture—a corrosive phenolic core flanked by bulky, lipophilic tert-butyl and isopropyl groups—grants it unique utility in synthesis but creates a formidable hazard profile.
This guide provides a self-validating procedural framework for researchers to handle, contain, and dispose of 4-(Tert-butyl)-2-isopropylphenol safely, ensuring both scientific integrity and personnel security.
Toxicological Causality and Hazard Assessment
To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand the mechanistic causality of the threat. Like its structural analogs, this compound presents severe multi-systemic hazards:
-
Corrosivity and Tissue Damage: The phenolic hydroxyl group induces rapid protein denaturation. Upon contact, it causes severe skin burns and serious eye damage[1].
-
Enhanced Dermal Penetration: The addition of tert-butyl and isopropyl substituents significantly increases the molecule's partition coefficient (LogP). This extreme lipophilicity allows the molecule to rapidly bypass the lipid-rich stratum corneum of the skin, carrying the corrosive payload deeper into the dermis and causing systemic toxicity[2].
-
Reproductive Toxicity: Alkylphenols are suspected endocrine disruptors and carry a Category 2 classification for suspected reproductive toxicity and organ damage through prolonged exposure[3][4].
-
Aquatic Toxicity: The compound is classified as very toxic to aquatic life with long-lasting effects (Category 1, H410), necessitating strict environmental isolation[4].
Mechanistic pathway of alkylphenol toxicity driving PPE selection.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for this class of chemicals. Cotton lab coats absorb the chemical and hold it against the skin, exacerbating burns. The following PPE matrix is engineered to break the chain of exposure.
| Protection Zone | Required Specification | Scientific Rationale & Causality |
| Hand Protection | Butyl Rubber or Heavy-Duty Neoprene Gloves (≥0.5mm thickness) | Standard thin nitrile gloves offer poor breakthrough times against substituted phenols. Butyl rubber prevents lipophilic organic permeation. |
| Eye & Face | Chemical Splash Goggles + Full Face Shield | Prevents ocular protein denaturation from micro-aerosols or accidental splashing during transfer[3]. |
| Respiratory | NIOSH-approved half-face respirator with OV/P100 cartridges | Mitigates inhalation of phenolic vapors and dust/aerosols, particularly if the compound is heated or mechanically agitated[5]. |
| Body Protection | Tychem® QC (or equivalent) chemical-resistant suit | Prevents permeation. Phenols can penetrate woven fabrics instantly, trapping the corrosive agent against the epidermis. |
Standard Operating Procedure (SOP): Handling and Dispensing
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.
Step 1: Environmental Validation
-
Action: Conduct all operations within a certified chemical fume hood.
-
Validation: Verify the hood's face velocity is actively reading between 100–120 feet per minute (fpm) using the digital monitor or a physical tissue flutter test before opening the container.
Step 2: PPE Integrity Check
-
Action: Don the prescribed PPE matrix.
-
Validation: Perform a pneumatic inflation test on the butyl rubber gloves to check for invisible micro-tears before putting them on.
Step 3: Dispensing Protocol
-
Action: Use non-sparking spatulas (if solid) or chemically resistant positive-displacement pipettes (if liquid)[6].
-
Action: Keep the primary container tightly closed when not actively dispensing[7].
-
Causality: Alkylphenols can slowly oxidize or release irritating vapors; minimizing atmospheric exposure preserves reagent purity and reduces ambient inhalation risk.
Step 4: Post-Transfer Decontamination
-
Action: Wipe down the exterior of the sealed secondary container with a compatible solvent (e.g., a small amount of isopropanol), followed by a dry wipe, before removing it from the fume hood.
Self-validating operational workflow and spill response protocol.
Spill Response and Containment Plan
In the event of a breach, immediate containment is critical due to the compound's severe aquatic toxicity and corrosive vapor profile[8].
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. Maximize local exhaust ventilation[5].
-
Don Emergency PPE: Spill responders must wear full chemical-resistant suits and SCBA (Self-Contained Breathing Apparatus) if the spill is large or outside a ventilated area[9].
-
Containment (No Water): Do not use water to flush the spill. Introducing water will spread the highly toxic compound into the municipal wastewater system[10].
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[10].
-
Collection: Use non-sparking tools to sweep the absorbed material into a rigid, sealable hazardous waste container[5].
-
Surface Decontamination: Clean the spill surface with a specialized detergent or surfactant solution. Avoid using pure organic solvents for cleanup, as they can increase the dermal absorption risk if secondary contact occurs[10].
Disposal and Waste Management
Because 4-(Tert-butyl)-2-isopropylphenol is a Category 1 aquatic toxin, strict zero-discharge policies must be enforced at the laboratory level.
-
Solid/Liquid Waste: Collect all chemical residues, contaminated gloves, and absorbent materials in clearly labeled, sealable hazardous waste containers.
-
Destruction Method: Entrust disposal to a licensed chemical waste facility. The mandatory destruction method is controlled incineration equipped with flue gas scrubbing to neutralize toxic combustion byproducts (such as carbon monoxide and unburned hydrocarbons)[5][11].
-
Aqueous Waste: Never pour rinsate down the drain. Collect all first-pass washings as hazardous organic waste[10].
References[5] Chemical Safety Data Sheet MSDS / SDS - ALKYLPHENOL DISULFIDE - ChemicalBook -URL[1] 12 - SAFETY DATA SHEET (2-Isopropylphenol) - Fisher Scientific - URL[10] Safety Data Sheet (Alkylphenol ethoxylate) - AkzoNobel - URL[2] SAFETY DATA SHEET (2-Isopropylphenol) - Thermo Fisher Scientific - URL[11] 4-tert-Butylphenol - Safety Data Sheet - ChemicalBook - URL[3] tert-Butyl Phenol CAS No 98-54-4 MATERIAL SAFETY DATA SHEET - CDH Fine Chemical - URL[7] SAFETY DATA SHEET (Alkylphenols) - TCI Chemicals - URL[4] SAFETY DATA SHEET (4-tert-Butylphenol Zone Refined) - TCI Chemicals - URL[9] Safety Data Sheet (Alkylphenol alkoxylate) - Agrigem - URL[8] Safety Data Sheets (PTBP) - TASCO Chemical Corporation - URL[6] MATERIAL SAFETY DATA SHEET (Alkylphenol Ethoxylate) - Gold Standard Diagnostics - URL
Sources
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- 3. cdhfinechemical.com [cdhfinechemical.com]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
